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  • Product: K 41498
  • CAS: 434938-41-7

Core Science & Biosynthesis

Foundational

K 41498 CRF2 receptor antagonist mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of K 41498, a Selective CRF2 Receptor Antagonist Executive Summary This technical guide provides a comprehensive analysis of K 41498, a potent and highly selective p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of K 41498, a Selective CRF2 Receptor Antagonist

Executive Summary

This technical guide provides a comprehensive analysis of K 41498, a potent and highly selective peptide antagonist for the Corticotropin-Releasing Factor 2 (CRF2) receptor. Developed as a research tool, K 41498 has been instrumental in delineating the physiological functions of the CRF2 receptor, which are distinct from those of the more extensively studied CRF1 receptor. This document, intended for researchers, scientists, and drug development professionals, details the molecular mechanism of K 41498, grounded in its binding kinetics and functional inhibition of downstream signaling. We will explore the scientific rationale behind the core experimental protocols used to characterize this antagonist—namely, competitive radioligand binding assays and functional cAMP accumulation assays—providing step-by-step methodologies that ensure data integrity and reproducibility. The guide culminates in a synthesis of in vitro data and its corroboration through key in vivo physiological responses, establishing K 41498 as a benchmark tool for investigating the CRF2 signaling system.

The Corticotropin-Releasing Factor (CRF) System: A Primer

The CRF system is a critical signaling network that orchestrates the body's response to stress and is involved in a wide array of physiological processes beyond the hypothalamic-pituitary-adrenal (HPA) axis.[1] The system comprises a family of neuropeptides, including CRF and the urocortins (Ucn I, II, III), which exert their effects by binding to two distinct G protein-coupled receptors (GPCRs): the CRF1 and CRF2 receptors.[2][3] While both receptors are activated by CRF and Ucn I, they exhibit differential affinities for other endogenous ligands and have distinct anatomical distributions and physiological roles.[4]

The CRF2 Receptor: A Key Modulator of Stress and Homeostasis

The CRF2 receptor, encoded by the CRHR2 gene, exists in multiple splice variants, with CRF2α and CRF2β being the most studied.[5][6] Unlike the CRF1 receptor, which is predominantly expressed in the brain and pituitary and is a primary mediator of the anxiogenic effects of stress, the CRF2 receptor has a broader distribution.[1] It is found in specific brain regions such as the lateral septum and hypothalamus, as well as in peripheral tissues, including the heart, vasculature, and gastrointestinal tract.[6][7]

Functionally, activation of the CRF2 receptor is often associated with anxiolytic-like effects and plays a significant role in modulating cardiovascular function, appetite, and gastrointestinal motility.[1][2][8] Endogenous ligands such as Urocortin II and Urocortin III are highly selective for the CRF2 receptor, highlighting a specialized signaling axis.[4][9][10]

CRF2 Receptor Signaling Pathway

The CRF2 receptor is a canonical Class B GPCR that primarily couples to the Gαs subunit of the heterotrimeric G protein complex.[11] Upon agonist binding (e.g., Urocortin II), the receptor undergoes a conformational change, leading to the dissociation of the Gαs subunit. This activated subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic adenosine monophosphate (cAMP).[1][11] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, ultimately leading to a cellular response.[12]

CRF2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_ligand cluster_cytosol Cytosol CRF2R CRF2 Receptor G_protein G Protein (Gαs, Gβγ) CRF2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Gαs activates Agonist CRF2 Agonist (e.g., Urocortin II) Agonist->CRF2R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation) PKA->Response Phosphorylates Targets

Caption: Agonist activation of the Gs-coupled CRF2 receptor signaling cascade.

K 41498: A Potent and Selective CRF2 Receptor Antagonist

K 41498, chemically identified as [D-Phe11, His12, Nle17]Svg(11-40), is a synthetic peptide analogue of antisauvagine-30 (aSvg-30).[6][13] The key modification involves replacing the methionine residue with norleucine (Nle) to prevent sulfoxidation, thereby enhancing the peptide's chemical and metabolic stability.[6] This modification makes K 41498 a more robust tool for prolonged in vitro and in vivo studies.

Binding Profile and High Selectivity

The defining characteristic of K 41498 is its exceptional binding affinity and selectivity for the CRF2 receptor over the CRF1 receptor. Competitive binding assays have precisely quantified this selectivity.[5][6][13]

Receptor SubtypeBinding Affinity (Ki) in nMSelectivity (CRF1 Ki / CRF2 Ki)
Human CRF2α 0.66 ± 0.03~644-fold
Human CRF2β 0.62 ± 0.01~685-fold
Human CRF1 425 ± 501
Table 1: Binding affinities of K 41498 for human CRF receptor subtypes. Data synthesized from Lawrence et al. (2002).[6][13]

This approximately 700-fold greater affinity for CRF2 isoforms makes K 41498 an invaluable tool for isolating and studying CRF2-specific pathways without the confounding effects of CRF1 receptor modulation.

Core Mechanism of Action: Competitive Antagonism

K 41498 functions as a competitive antagonist .[6] This mechanism implies that it binds reversibly to the same site on the CRF2 receptor as endogenous agonists like urocortins. By physically occupying this orthosteric binding site, K 41498 prevents agonists from binding and inducing the conformational change necessary for G protein activation and subsequent signal transduction. Importantly, studies have confirmed that K 41498 is devoid of any intrinsic agonist activity, meaning it does not activate the receptor upon binding; it is a "neutral" antagonist.[6] Its effect is purely one of blockade, effectively silencing the receptor in the presence of stimulating ligands.

Experimental Validation of K 41498's Antagonistic Action

From the perspective of an application scientist, validating a compound like K 41498 requires a two-pronged approach that aligns with established principles of pharmacological characterization. First, we must quantify its physical interaction with the target (binding). Second, we must measure its ability to block the biological function of that target (functional antagonism).

Characterizing Receptor Binding Affinity via Radioligand Competition Assay
  • Scientific Rationale: To determine the binding affinity (Ki) of an unlabeled compound (K 41498), the competitive radioligand binding assay is the gold standard.[14] The principle is to measure how effectively K 41498 competes with a radiolabeled ligand of known high affinity (e.g., [¹²⁵I-Tyr⁰]Sauvagine) for binding to the CRF2 receptor.[13] By measuring the concentration of K 41498 required to displace 50% of the radioligand (the IC50 value), we can calculate its equilibrium dissociation constant (Ki), a true measure of its binding affinity. The use of membranes from cells heterologously expressing a single receptor subtype (e.g., HEK293 cells transfected with hCRF2β) ensures that the observed binding is specific to the target of interest.[6][13]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes Prepare Membranes (HEK293 cells expressing hCRF2) Incubate Incubate Components: 1. Membranes 2. Radioligand (fixed conc.) 3. K 41498 (variable conc.) Membranes->Incubate Radioligand Prepare Radioligand ([125I]Sauvagine) Radioligand->Incubate K41498 Prepare K 41498 (Serial Dilutions) K41498->Incubate Filter Rapid Vacuum Filtration (Separates bound from free radioligand) Incubate->Filter Transfer Count Gamma Counting (Quantifies bound radioactivity) Filter->Count Wash & Dry Filters Plot Plot % Inhibition vs. [K 41498] (Sigmoidal dose-response curve) Count->Plot Calculate Calculate IC50 Calculate Ki (Cheng-Prusoff Equation) Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.
  • Detailed Protocol: Competitive Radioligand Binding Assay

    • Membrane Preparation: Culture and harvest Human Embryonic Kidney (HEK) 293 cells stably transfected with the human CRF2β receptor cDNA. Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors) and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a BCA assay.[15]

    • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

      • Cell membranes (e.g., 10-20 µg protein/well).

      • A fixed concentration of radioligand (e.g., [¹²⁵I-Tyr⁰]Sauvagine at a concentration near its Kd).

      • Increasing concentrations of K 41498 (e.g., 10⁻¹² M to 10⁻⁶ M).

      • Controls: Include wells for "total binding" (no K 41498) and "non-specific binding" (radioligand plus a saturating concentration of an unlabeled agonist, like 1 µM sauvagine).

    • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to allow the binding to reach equilibrium.

    • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand. Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]

    • Quantification: Place the dried filters into scintillation vials or a compatible plate for a gamma counter to measure the radioactivity (counts per minute, CPM) in each sample.

    • Data Analysis:

      • Calculate specific binding: (Total Binding CPM) - (Non-Specific Binding CPM).

      • Plot the percentage of specific binding against the log concentration of K 41498.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Quantifying Functional Antagonism via cAMP Accumulation Assay
  • Scientific Rationale: Demonstrating that K 41498 binds to the CRF2 receptor is insufficient; we must prove it blocks the receptor's function. Since the CRF2 receptor signals via Gαs to produce cAMP, the most direct functional readout is to measure changes in intracellular cAMP levels.[17] In this assay, we test the ability of K 41498 to inhibit the cAMP production stimulated by a known CRF2 agonist. This directly confirms its antagonist properties and allows for the calculation of its functional potency (IC50 or Kₑ).[18]

  • Detailed Protocol: Functional cAMP Antagonist Assay

    • Cell Culture: Seed HEK293 cells stably expressing the hCRF2β receptor into 96- or 384-well plates and grow to near confluency.

    • Assay Preparation: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

    • Antagonist Pre-incubation: Add varying concentrations of K 41498 to the wells and incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

      • Controls: Include "agonist-only" wells (no K 41498) to determine the maximum response and "antagonist-only" wells to confirm K 41498 has no intrinsic agonist activity.[6]

    • Agonist Stimulation: Add a fixed concentration of a CRF2 agonist (e.g., sauvagine or Urocortin II) to all wells except the basal control. The agonist concentration should be one that elicits a submaximal response (e.g., EC80) to ensure that inhibition can be effectively measured.

    • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

    • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen™ technology.[19][20]

    • Data Analysis:

      • Normalize the data to the "agonist-only" response (100%) and the basal response (0%).

      • Plot the percentage of agonist response against the log concentration of K 41498.

      • Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50, the concentration of K 41498 that inhibits 50% of the agonist-stimulated cAMP production.[5]

In Vivo and Physiological Corroboration

The ultimate validation of an antagonist's mechanism comes from demonstrating its efficacy in a relevant physiological system. The potent vasodilatory effects of CRF2 receptor activation, leading to hypotension, provide an excellent in vivo model.[8][21] Studies in conscious rats have shown that systemic administration of the CRF2-selective agonist urocortin causes a significant drop in blood pressure.[5][13] Pre-treatment with K 41498 completely blocks this urocortin-induced hypotension, providing powerful evidence that its competitive antagonism observed in vitro translates directly to the blockade of a CRF2-mediated physiological response in a whole organism.[5][6][13]

Conclusion

K 41498 is a meticulously characterized pharmacological tool whose mechanism of action is firmly established as potent, selective, and competitive antagonism of the CRF2 receptor. Its high affinity for CRF2 isoforms, coupled with a ~700-fold lower affinity for the CRF1 receptor, allows for precise interrogation of CRF2-specific pathways.[6] The mechanism is validated through a logical and rigorous experimental workflow, beginning with the quantification of its binding properties in competitive radioligand assays and confirmed by its functional blockade of the canonical Gs-cAMP signaling pathway.[13] This in vitro profile is further substantiated by its ability to reverse CRF2-mediated physiological effects in vivo.[6] As such, K 41498 remains a cornerstone for researchers dedicated to unraveling the complex roles of the CRF2 receptor in health and disease.

References

  • Lawrence, A. J., et al. (2002). The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain. British Journal of Pharmacology, 136(6), 896–904. [Online] Available at: [Link]

  • Wikipedia. (2023). Corticotropin-releasing hormone receptor 2. [Online] Available at: [Link]

  • Patsnap Synapse. (2024). What are CRF receptor antagonists and how do they work? [Online] Available at: [Link]

  • Lawrence, A. J., et al. (2002). The highly selective CRF(2) receptor antagonist K41498 binds to presynaptic CRF(2) receptors in rat brain. British Journal of Pharmacology, 136(6), 896–904. [Online] Available at: [Link]

  • Brar, B. K., et al. (2004). Urocortin exerts a cardiovascular protective action by acting on CRF 2 receptors in the cardiovascular system. Journal of Biomedical Science, 11(4), 430-440. [Online] Available at: [Link]

  • Taché, Y., et al. (2018). Corticotropin-releasing factor signaling and visceral response to stress. Journal of Neurogastroenterology and Motility, 24(1), 29–41. [Online] Available at: [Link]

  • Tzakos, A. G., et al. (2024). Structural and Functional Insights into CRF Peptides and Their Receptors. International Journal of Molecular Sciences, 25(4), 2244. [Online] Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. CRF 2 receptor. [Online] Available at: [Link]

  • Commons, K. G. (2010). Topographical distribution of corticotropin-releasing factor type 2 (CRF2) receptor-like immunoreactivity in the rat dorsal raphe nucleus: co-localization with tryptophan hydroxylase. Neuroscience Letters, 477(3), 115–119. [Online] Available at: [Link]

  • Wikipedia. (2022). Urocortin II. [Online] Available at: [Link]

  • Rominger, D. H., et al. (1998). Autoradiographic localization of CRF1 and CRF2 binding sites in adult rat brain. Neuroreport, 9(7), 1491-1497. [Online] Available at: [Link]

  • Rivier, J. E., et al. (2014). Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance. Future Medicinal Chemistry, 6(11), 1211-1232. [Online] Available at: [Link]

  • Gopinath, S., et al. (2017). cAMP assays in GPCR drug discovery. Assay and Drug Development Technologies, 15(6), 246-254. [Online] Available at: [Link]

  • Reyes, T. M., et al. (2001). Urocortin II: A member of the corticotropin-releasing factor (CRF) neuropeptide family that is selectively bound by type 2 CRF receptors. Proceedings of the National Academy of Sciences, 98(5), 2843–2848. [Online] Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Online] Available at: [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American Journal of Physiology, 265(4 Pt 1), L421-L429. [Online] Available at: [Link]

  • Basso, A. M., et al. (2003). Human urocortin 2, a corticotropin-releasing factor (CRF)2 agonist, and ovine CRF, a CRF1 agonist, differentially alter feeding and motor activity. Endocrinology, 144(6), 2246-2254. [Online] Available at: [Link]

  • Rivier, J., et al. (2002). Potent and Long-Acting Corticotropin Releasing Factor (CRF) Receptor 2 Selective Peptide Competitive Antagonists. Journal of Medicinal Chemistry, 45(21), 4737–4747. [Online] Available at: [Link]

  • Assay Guidance Manual [Internet]. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Online] Available at: [Link]

  • Potalitsyn, P., et al. (2020). A radioligand binding assay for the insulin-like growth factor 2 receptor. PLOS ONE, 15(9), e0238393. [Online] Available at: [Link]

  • Reyes, T. M., et al. (2001). Urocortin II: A member of the corticotropin-releasing factor (CRF) neuropeptide family that is selectively bound by type 2 CRF receptors. ResearchGate. [Online] Available at: [Link]

  • Ciana, P., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Biochemical Pharmacology, 84(8), 1102-1112. [Online] Available at: [Link]

  • Ji, G., & Neugebauer, V. (2008). Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior. Journal of Neuroscience, 28(15), 3861–3873. [Online] Available at: [Link]

  • Zhang, L. L., & Li, B. L. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Online] Available at: [Link]

Sources

Exploratory

A Deep Dive into the Selectivity Profile of K 41498: A Potent Antagonist for Corticotropin-Releasing Factor 2 (CRF2) Receptors

This technical guide provides an in-depth analysis of the selectivity profile of K 41498, a potent and highly selective antagonist for the Corticotropin-Releasing Factor 2 (CRF2) receptor. This document is intended for r...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the selectivity profile of K 41498, a potent and highly selective antagonist for the Corticotropin-Releasing Factor 2 (CRF2) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the study of the CRF system and the development of targeted therapeutics. We will explore the binding affinity and functional antagonism of K 41498, detail the experimental methodologies for its characterization, and provide insights into the underlying signaling pathways.

The Corticotropin-Releasing Factor (CRF) System: A Brief Overview

The CRF system plays a pivotal role in mediating physiological and behavioral responses to stress.[1][2] This system comprises the CRF peptides (CRF, urocortins) and their cognate G-protein-coupled receptors (GPCRs), primarily the CRF1 and CRF2 receptors.[3][4] While both receptors are involved in the stress response, they often exhibit distinct and sometimes opposing functions.[1][5] CRF1 receptor activation is predominantly associated with anxiety-like responses, whereas the role of the CRF2 receptor is more complex, with evidence suggesting its involvement in the modulation of the stress response and having anxiolytic-like effects.[2][5] This functional dichotomy underscores the therapeutic potential of developing receptor-subtype-selective ligands to target specific aspects of stress-related disorders.

K 41498, an analogue of antisauvagine-30, has emerged as a valuable pharmacological tool for dissecting the physiological functions of CRF2 receptors due to its high selectivity over CRF1 receptors.[6][7][8] Understanding its selectivity profile is paramount for the accurate interpretation of experimental results and for guiding the development of novel CRF2 receptor-targeted therapies.

Quantitative Analysis of K 41498 Selectivity

The selectivity of K 41498 is quantitatively defined by its binding affinity (Ki) for CRF1 and CRF2 receptor subtypes. The data presented below, derived from competitive radioligand binding assays, unequivocally demonstrates the high selectivity of K 41498 for the human CRF2α and CRF2β isoforms over the human CRF1 receptor.

Receptor SubtypeBinding Affinity (Ki) in nMSelectivity (fold) CRF1/CRF2αSelectivity (fold) CRF1/CRF2β
Human CRF1425--
Human CRF2α0.66~644-
Human CRF2β0.62-~685

Table 1: Binding Affinity of K 41498 for Human CRF1, CRF2α, and CRF2β Receptors.[7][8]

As the data illustrates, K 41498 exhibits a sub-nanomolar affinity for both CRF2 receptor isoforms, while its affinity for the CRF1 receptor is in the mid-nanomolar range. This results in an approximately 700-fold greater affinity for CRF2 receptors over the CRF1 receptor, establishing K 41498 as a highly selective CRF2 receptor antagonist.[6]

Experimental Protocols for Determining Selectivity

The determination of the selectivity profile of a compound like K 41498 relies on robust and validated in vitro assays. Here, we provide detailed, step-by-step methodologies for the two key experiments: a competitive radioligand binding assay and a functional cAMP accumulation assay.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (in this case, K 41498) to displace a radiolabeled ligand from its receptor. The resulting data is used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.

Objective: To determine the binding affinity (Ki) of K 41498 for human CRF1, CRF2α, and CRF2β receptors.

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably transfected to express either human CRF1, CRF2α, or CRF2β receptors.[6][8]

  • Radioligand: [¹²⁵I-Tyr⁰]Sauvagine, a high-affinity ligand for both CRF1 and CRF2 receptors.[6][8]

  • Test Compound: K 41498.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled CRF receptor ligand (e.g., unlabeled Sauvagine).[9]

  • Assay Buffer: Tris-HCl buffer with appropriate supplements (e.g., MgCl₂, BSA).

  • Filtration Apparatus: 96-well filter plates and a vacuum manifold.

  • Scintillation Counter: For detecting radioactivity.

Step-by-Step Protocol:

  • Cell Membrane Preparation:

    • Culture the transfected HEK293 cells to near confluency.

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.[10]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Cell membranes (a predetermined optimal protein concentration).

      • A fixed concentration of [¹²⁵I-Tyr⁰]Sauvagine (typically at or below its Kd).

      • A range of concentrations of the test compound, K 41498.

      • For total binding wells, add assay buffer instead of the test compound.

      • For non-specific binding wells, add a saturating concentration of unlabeled Sauvagine.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2 hours).[11]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of K 41498.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of K 41498 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Accumulation Assay

This assay measures the ability of a compound to antagonize the agonist-induced activation of a Gs-coupled receptor, such as the CRF receptors. CRF receptor activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). An antagonist will inhibit this agonist-induced cAMP production.

Objective: To determine the functional antagonist activity of K 41498 at human CRF2α and CRF2β receptors.

Materials:

  • Cell Lines: HEK293 cells stably expressing either human CRF2α or CRF2β receptors.

  • Agonist: Sauvagine or Urocortin.[8]

  • Test Compound: K 41498.

  • cAMP Detection Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Medium and Reagents.

  • Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.

Step-by-Step Protocol:

  • Cell Preparation:

    • Seed the transfected HEK293 cells into 96-well plates and allow them to adhere and grow overnight.

    • On the day of the assay, replace the culture medium with a stimulation buffer containing a PDE inhibitor and incubate for a short period.[12]

  • Antagonist Incubation:

    • Add a range of concentrations of K 41498 to the appropriate wells.

    • Incubate for a predetermined time to allow the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Add a fixed concentration of the agonist (e.g., Sauvagine at its EC80) to all wells except the basal control wells.

    • Incubate for a specific time to stimulate cAMP production.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Perform the cAMP measurement following the kit's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the intracellular cAMP concentration for each well.

    • Plot the cAMP concentration as a function of the log concentration of K 41498.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of K 41498 that inhibits 50% of the agonist-induced cAMP response.

Visualizing the Molecular Mechanisms and Experimental Workflow

To further elucidate the context of K 41498's activity, the following diagrams illustrate the canonical CRF receptor signaling pathway and the experimental workflow for determining its selectivity profile.

CRF Receptor Signaling Pathway

Both CRF1 and CRF2 receptors are primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.[4] Ligand binding induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and the subsequent conversion of ATP to cAMP. cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

CRF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF_Ligand CRF Ligand (e.g., Urocortin) CRF_Receptor CRF Receptor (CRF1 or CRF2) CRF_Ligand->CRF_Receptor Binding G_Protein G Protein (Gsα, Gβγ) CRF_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of targets

Caption: Canonical CRF Receptor Signaling Pathway.

Experimental Workflow for Selectivity Profiling

The process of determining the selectivity profile of a test compound involves a systematic series of experiments, from initial binding assays to functional characterization.

Selectivity_Workflow start Start: Test Compound (e.g., K 41498) binding_assay Competitive Radioligand Binding Assay start->binding_assay functional_assay Functional cAMP Accumulation Assay start->functional_assay ki_determination Determine Ki values binding_assay->ki_determination receptors CRF1, CRF2α, CRF2β Receptor Membranes receptors->binding_assay selectivity_calc Calculate Selectivity (Ki CRF1 / Ki CRF2) ki_determination->selectivity_calc selectivity_calc->functional_assay end End: Selectivity Profile Established selectivity_calc->end ic50_determination Determine IC50 values (Antagonist Activity) functional_assay->ic50_determination cells CRF2α & CRF2β Expressing Cells cells->functional_assay ic50_determination->end

Caption: Experimental Workflow for Selectivity Profiling.

Conclusion

References

  • Lawrence, A. J., et al. (2002). The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain. British Journal of Pharmacology, 136(6), 896–904. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service. [Link]

  • Risbrough, V. B., et al. (2004). Corticotropin-releasing factor receptors CRF1 and CRF2 exert both additive and opposing influences on defensive startle behavior. The Journal of Neuroscience, 24(29), 6545–6552. [Link]

  • Lawrence, A. J., et al. (2002). The highly selective CRF(2) receptor antagonist K41498 binds to presynaptic CRF(2) receptors in rat brain. British Journal of Pharmacology, 136(6), 896–904. [Link]

  • Ji, Y., et al. (2007). Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior. The Journal of Neuroscience, 27(13), 3359–3367. [Link]

  • Taché, Y., et al. (2004). CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome. Biochemical Pharmacology, 68(7), 1353–1363. [Link]

  • Papadopoulou, A., et al. (2024). Structural and Functional Insights into CRF Peptides and Their Receptors. International Journal of Molecular Sciences, 25(4), 2218. [Link]

  • Huang, Y., et al. (2012). Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors. Journal of Medicinal Chemistry, 55(11), 5064–5080. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Risbrough, V. B., et al. (2009). CRF1 and CRF2 Receptors are Required for Potentiated Startle to Contextual but not Discrete Cues. Neuropsychopharmacology, 34(4), 1055–1064. [Link]

  • Eurofins Discovery. CRF1 Human Corticotropin-Releasing Factor GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

  • BioWorld. (2025). CRF1 and CRF2 antagonists disclosed in Neurocrine Biosciences patent. [Link]

  • Ciana, P., et al. (2006). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Pharmacology and Experimental Therapeutics, 316(2), 856–863. [Link]

  • Wiśniewski, K., et al. (2007). Characterization of a Pachymedusa dacnicolor–Sauvagine Analog as a New High-Affinity Radioligand for Corticotropin-Releasing Factor Receptor Studies. Journal of Pharmacology and Experimental Therapeutics, 323(2), 523–531. [Link]

Sources

Foundational

K 41498: A Precision Tool for CRF₂ Receptor Interrogation

Topic: K 41498: Chemical Structure, Molecular Weight, and Pharmacological Profiling Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads [1][2] Executive Summary K 414...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: K 41498: Chemical Structure, Molecular Weight, and Pharmacological Profiling Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads

[1][2]

Executive Summary

K 41498 is a high-affinity, selective peptide antagonist targeting the Corticotropin-Releasing Factor Receptor 2 (CRF₂).[1][2][3][4][5] Synthesized as a stable analogue of antisauvagine-30 (aSvg-30), it overcomes the oxidative instability of its parent compound by substituting methionine with norleucine.[1]

In the landscape of neuropharmacology, K 41498 is the "gold standard" probe for distinguishing CRF₂-mediated effects (e.g., anxiolysis, hypotension regulation) from CRF₁-mediated stress responses. This guide provides a definitive reference for its chemical structure, handling protocols, and application in dissecting the complex CRF signaling architecture.

Chemical Identity & Physicochemical Properties[1][3][7][8][9]

K 41498 is a synthetic polypeptide.[1] Its design involves specific point mutations to the antisauvagine-30 sequence to enhance stability and receptor selectivity.

Core Chemical Data[1]
PropertySpecification
Common Name K 41498
Chemical Description [D-Phe¹¹, His¹², Nle¹⁷]Sauvagine(11-40)
CAS Number 434938-41-7
Molecular Weight 3632.26 g/mol
Molecular Formula C₁₆₂H₂₇₆N₄₈O₄₆
Sequence D-Phe -His-Leu-Leu-Arg-Lys-Nle -Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH₂
Solubility Water (5 mg/mL), DMSO (limited)
Appearance White lyophilized solid
Purity Standard ≥95% (HPLC)
Structural Analysis

The peptide sequence is derived from the C-terminal fragment of Sauvagine (residues 11–40).

  • D-Phe¹¹ (N-terminus): The substitution of L-Phenylalanine with its D-isomer confers resistance to aminopeptidase degradation, significantly extending half-life in vivo.

  • Nle¹⁷ (Norleucine): Replacing Methionine at position 17 eliminates the risk of methionine sulfoxide formation during storage and handling, ensuring consistent binding affinity over time.

  • C-Terminal Amidation: The isoleucine at the C-terminus is amidated (Ile-NH₂), which is critical for high-affinity receptor binding and mimics the native peptide state.

Mechanism of Action & Signaling Logic

Selectivity Profile

K 41498 distinguishes itself through extreme selectivity for the CRF₂ receptor subtypes (CRF₂α and CRF₂β) over CRF₁.[2][3][4][5]

  • CRF₂α Kᵢ: ~0.66 nM[1][2][3][4][5][6]

  • CRF₂β Kᵢ: ~0.62 nM[1][2][3][4][5][6]

  • CRF₁ Kᵢ: ~425 nM[1][2][3][4][5][6]

  • Selectivity Ratio: >600-fold preference for CRF₂.

Signal Transduction Blockade

Endogenous ligands like Urocortin 1, 2, and 3 activate CRF₂ receptors, coupling to Gs-proteins to stimulate Adenylyl Cyclase (AC) and increase intracellular cAMP. K 41498 acts as a competitive antagonist, occupying the orthosteric binding site and preventing the conformational change required for Gs coupling.

Pathway Visualization

The following diagram illustrates the CRF signaling cascade and the precise intervention point of K 41498.

CRF_Signaling_Blockade Urocortin Urocortin (Agonist) CRF2 CRF2 Receptor (GPCR) Urocortin->CRF2 Binds K41498 K 41498 (Antagonist) K41498->CRF2 Blocks Gs Gs Protein CRF2->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Catalyzes ATP->cAMP ATP ATP PKA PKA Activation cAMP->PKA Response Hypotension / Anxiolysis PKA->Response

Figure 1: Mechanism of Action. K 41498 competitively antagonizes the CRF₂ receptor, preventing Urocortin-mediated Gs protein activation and subsequent cAMP accumulation.

Experimental Protocols & Workflows

Reconstitution and Storage Protocol
  • Solvent: Sterile distilled water or 0.1 M acetic acid.

  • Concentration: Reconstitute to a stock concentration of 1 mM or 5 mg/mL.

  • Aliquoting: Critical Step. Avoid freeze-thaw cycles. Aliquot into single-use volumes (e.g., 10–50 µL) immediately after reconstitution.

  • Storage: Store lyophilized powder at -20°C. Store aliquots at -80°C for up to 6 months.

In Vitro cAMP Inhibition Assay

This assay validates the antagonist potency of K 41498 against a known agonist (e.g., Sauvagine or Urocortin).

Materials:

  • HEK293 cells stably expressing hCRF₂α.[1][4][6]

  • Agonist: Sauvagine (100 nM).

  • Antagonist: K 41498 (Serial dilution: 10⁻¹¹ to 10⁻⁶ M).

  • Detection: cAMP HTRF or ELISA kit.

Workflow Logic:

  • Pre-incubation: Incubate cells with K 41498 for 30 minutes prior to agonist addition. This allows the antagonist to reach equilibrium occupancy at the receptor.

  • Stimulation: Add Sauvagine (100 nM) and incubate for 45 minutes at 37°C.

  • Lysis & Detection: Lyse cells and quantify cAMP levels.

  • Analysis: Plot Log[Antagonist] vs. Response (% Inhibition) to determine IC₅₀.

In Vivo Hypotension Blockade (Rat Model)

K 41498 is widely used to block Urocortin-induced hypotension, a hallmark CRF₂-mediated peripheral effect.

Protocol:

  • Preparation: Anesthetize Wistar-Kyoto rats. Cannulate the femoral artery for blood pressure (BP) monitoring and femoral vein for drug administration.

  • Baseline: Stabilize BP for 20 minutes.

  • Antagonist Administration: Inject K 41498 (1.84 µ g/animal or ~0.5 nmol, i.v.) slowly over 1 minute.

  • Wait Period: Wait 10 minutes.

  • Challenge: Inject Urocortin (1.4 µ g/animal , i.v.).

  • Observation: Monitor Mean Arterial Pressure (MAP) for 60 minutes.

    • Expected Result: K 41498 pre-treatment significantly attenuates the drop in MAP compared to vehicle control.

Experimental Decision Tree

Use the following logic flow to determine the appropriate experimental setup for your research question.

Experimental_Workflow Start Research Objective Q1 Target Identification? Start->Q1 Q2 In Vitro or In Vivo? Q1->Q2 Mechanism/Efficacy Binding Radioligand Binding Assay (Use 125I-K41498) Q1->Binding Receptor Localization Functional Functional Assay (cAMP/Calcium) Q2->Functional In Vitro Systemic Systemic Injection (IV) (Hypotension Model) Q2->Systemic In Vivo (Peripheral) Central Central Injection (ICV) (Anxiety/Food Intake) Q2->Central In Vivo (CNS) Validate CRF2 Expression Validate CRF2 Expression Binding->Validate CRF2 Expression Determine Ki / IC50 Determine Ki / IC50 Functional->Determine Ki / IC50 Block Urocortin Hypotension Block Urocortin Hypotension Systemic->Block Urocortin Hypotension Block Anxiolytic Effects Block Anxiolytic Effects Central->Block Anxiolytic Effects

Figure 2: Decision Matrix for K 41498 Applications. Selects the optimal assay type based on whether the goal is receptor localization, functional characterization, or physiological phenotyping.

References

  • Lawrence, A. J., et al. (2002). "The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain." British Journal of Pharmacology, 136(6), 896-904.

  • Ruhmann, A., et al. (2002). "Structural requirements for peptidic CRF receptor antagonists." Peptides, 23, 453-460. (Contextual validation of structure)

  • Tocris Bioscience. "K 41498 Product Datasheet."

  • Cayman Chemical. "K 41498 (trifluoroacetate salt) Product Information."

Sources

Exploratory

K-41498: A Technical Guide to its Mechanism and Application in Stress Signaling Research

This guide provides an in-depth technical exploration of K-41498, a critical pharmacological tool for researchers investigating the nuances of stress signaling. We will move beyond a superficial overview to dissect its m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of K-41498, a critical pharmacological tool for researchers investigating the nuances of stress signaling. We will move beyond a superficial overview to dissect its molecular mechanism, contextualize its activity within the broader corticotropin-releasing factor (CRF) system, and provide actionable experimental protocols for its application in the laboratory.

Part 1: Deconstructing the Target: The CRF System and the Strategic Role of K-41498

The body's response to stress is orchestrated by a complex network of signaling molecules, of which the corticotropin-releasing factor (CRF) system is a principal regulator. This system's actions are mediated by two primary G-protein coupled receptors: the CRF1 and CRF2 receptors. While CRF1 activation is strongly associated with initiating the acute "fight-or-flight" response and anxiety-like behaviors, the CRF2 receptor's role is more nuanced, implicated in modulating and terminating the stress response, as well as governing peripheral physiological processes.

K-41498 emerges as a pivotal research compound due to its exceptional selectivity as an antagonist for the CRF2 receptor.[1][2][3] Unlike broader antagonists, K-41498 allows for the precise interrogation of CRF2-mediated pathways, distinguishing them from the often-overlapping effects of CRF1 activation. It is an analogue of antisauvagine-30, chemically modified to enhance metabolic stability, making it a robust tool for both in vitro and in vivo studies.[4]

Biochemical Profile: A Quantitative Look at Selectivity

The utility of K-41498 is fundamentally rooted in its high-affinity binding to CRF2 receptor subtypes (α and β) with significantly lower affinity for the CRF1 receptor. This biochemical characteristic is the cornerstone of its experimental value.

Receptor SubtypeBinding Affinity (Ki)Source
Human CRF2α0.66 nM[1][2][3]
Human CRF2β0.62 nM[1][2][3]
Human CRF1425 nM[1][2][3]

This table quantitatively demonstrates the approximate 600-700 fold selectivity of K-41498 for CRF2 receptors over the CRF1 receptor, enabling the specific blockade of CRF2 signaling.

Part 2: Mechanism of Action and Validated Biological Effects

K-41498 functions as a competitive antagonist. It binds to the CRF2 receptor, thereby preventing endogenous agonists—primarily the urocortins—from activating the receptor and initiating downstream signaling cascades. The canonical pathway for CRF2 activation involves the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

The CRF Signaling Pathway and K-41498's Point of Intervention

CRF_Pathway cluster_stress Stress Stimulus cluster_ligands Endogenous Ligands cluster_receptors CRF Receptors cluster_drug Pharmacological Agent cluster_downstream Downstream Signaling & Response Stress Hypothalamus / Brainstem Urocortins Urocortins (II, III) CRF Stress->Urocortins Release CRF1 CRF1 Receptor Urocortins->CRF1 Binds & Activates CRF2 CRF2 Receptor Urocortins->CRF2 Binds & Activates AC_cAMP1 Adenylyl Cyclase → cAMP CRF1->AC_cAMP1 AC_cAMP2 Adenylyl Cyclase → cAMP CRF2->AC_cAMP2 K41498 K-41498 K41498->CRF2 Blocks Binding Response1 Acute Stress Response (HPA Axis Activation, Anxiety) AC_cAMP1->Response1 Response2 Stress Modulation (Cardiovascular Regulation, Anxiolysis) AC_cAMP2->Response2

Caption: K-41498 selectively blocks agonist binding at the CRF2 receptor.

In Vitro Validation: Inhibition of cAMP Accumulation

The antagonistic nature of K-41498 is definitively demonstrated in cell-based functional assays. In human embryonic kidney (HEK293) cells stably expressing either hCRF2α or hCRF2β receptors, the potent CRF agonist sauvagine induces a robust accumulation of cAMP. Pre-treatment with K-41498 effectively inhibits this agonist-driven cAMP production, confirming its role as a functional antagonist at the cellular level.[1][2][4]

In Vivo Evidence: Systemic Blockade of CRF2-Mediated Effects

Translating this cellular activity to a physiological system, in vivo studies in rats have provided critical validation. Systemic administration of urocortin, a potent endogenous CRF2 agonist, typically causes a marked hypotensive (blood pressure lowering) effect. Pre-administration of K-41498 successfully blocks this urocortin-induced hypotension.[4][5]

Crucially, K-41498 does not inhibit the pressor (blood pressure increasing) response to centrally administered urocortin, a response known to be mediated by CRF1 receptors.[4][5] This differential effect in a whole-animal model provides powerful evidence of K-41498's in vivo selectivity and underscores its utility in parsing the distinct cardiovascular roles of the two receptor subtypes.

Part 3: Field-Proven Methodologies for K-41498 Application

The following protocols are designed as self-validating systems, incorporating controls that ensure the reliability and interpretability of the data generated.

Protocol 1: In Vitro Functional Antagonism via cAMP Assay

This protocol quantifies the ability of K-41498 to inhibit agonist-induced cAMP production in a controlled cellular environment.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of K-41498 against a CRF2 receptor agonist.

Materials:

  • HEK293 cells stably transfected with hCRF2α or hCRF2β receptor cDNA.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

  • CRF2 Agonist: Urocortin II or Sauvagine.

  • K-41498.

  • Commercially available cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Step-by-Step Methodology:

  • Cell Plating: Seed the CRF2-expressing HEK293 cells into 96-well plates at a density of 10,000-20,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a serial dilution of K-41498 in assay buffer. A typical concentration range would span from 1 pM to 10 µM. Also, prepare a fixed, submaximal (EC80) concentration of the agonist (e.g., 1 nM sauvagine).

  • Antagonist Incubation: Aspirate the culture medium from the cells. Add the various concentrations of K-41498 to the wells. Include "vehicle only" control wells. Incubate at 37°C for 15-20 minutes. This pre-incubation allows the antagonist to bind to the receptors.

  • Agonist Stimulation: Add the fixed concentration of the CRF2 agonist to all wells except for the "basal" (no agonist) control wells.

  • Stimulation Incubation: Incubate the plate at 37°C for 10-15 minutes. The short duration is critical to capture the peak of cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis:

    • Normalize the data: Set the "basal" control as 0% activity and the "agonist only" control as 100% activity.

    • Plot the normalized response against the logarithm of the K-41498 concentration.

    • Use a non-linear regression curve fit (e.g., four-parameter logistic equation) to calculate the IC50 value.[6]

Experimental Workflow: cAMP Inhibition Assay

cAMP_Workflow start Start plate_cells 1. Plate CRF2-expressing HEK293 cells in 96-well plate start->plate_cells incubate_24h 2. Incubate 24h at 37°C plate_cells->incubate_24h prepare_compounds 3. Prepare serial dilutions of K-41498 and fixed concentration of Agonist incubate_24h->prepare_compounds add_antagonist 4. Add K-41498 dilutions to cells. Incubate 20 min. prepare_compounds->add_antagonist add_agonist 5. Add Agonist (e.g., Urocortin II) to wells. Incubate 15 min. add_antagonist->add_agonist detect_cAMP 6. Lyse cells and measure intracellular cAMP levels add_agonist->detect_cAMP analyze 7. Plot data and calculate IC50 detect_cAMP->analyze end End analyze->end

Caption: Step-by-step workflow for the in vitro cAMP functional assay.

Protocol 2: In Vivo Assessment of Cardiovascular Response in Rats

This protocol validates the ability of K-41498 to block a physiological response mediated by CRF2 receptors in a whole-animal model.

Objective: To determine if K-41498 can antagonize urocortin-induced hypotension in conscious rats.

Materials:

  • Male Wistar-Kyoto rats (250-350g).

  • Catheters for intravenous (i.v.) administration and arterial blood pressure monitoring.

  • Blood pressure transducer and data acquisition system.

  • Urocortin I or II.

  • K-41498.

  • Vehicle (e.g., saline).

Step-by-Step Methodology:

  • Animal Preparation: Surgically implant catheters into the femoral artery (for blood pressure) and femoral vein (for drug administration) under anesthesia. Allow animals to recover for at least 24-48 hours.

  • Acclimatization: On the day of the experiment, connect the conscious, freely moving rat's arterial line to the pressure transducer and allow it to acclimate in the testing cage for at least 30 minutes until a stable baseline blood pressure is achieved.

  • Experimental Groups:

    • Group 1 (Control): Vehicle + Urocortin.

    • Group 2 (Test): K-41498 + Urocortin.

  • Antagonist/Vehicle Administration: Administer a bolus i.v. injection of K-41498 (e.g., 1.84 µg) or its vehicle.[5] Monitor blood pressure for 15-30 minutes to ensure the compound itself does not have a significant effect on baseline pressure.

  • Agonist Challenge: Administer a bolus i.v. injection of urocortin (e.g., 1.4 µg).[5]

  • Data Recording: Continuously record the mean arterial pressure (MAP) for at least 60 minutes post-urocortin injection.

  • Data Analysis:

    • Calculate the change in MAP from the pre-urocortin baseline for each animal.

    • Compare the maximum drop in MAP between the vehicle-treated group and the K-41498-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA).

    • A significant attenuation of the hypotensive response in the K-41498 group indicates successful in vivo antagonism.

Expected OutcomeVehicle + Urocortin GroupK-41498 + Urocortin Group
Mean Arterial Pressure Significant, rapid decreaseAttenuated or no significant decrease

Conclusion

K-41498 is a high-precision molecular probe, indispensable for the specific investigation of CRF2 receptor signaling pathways. Its high selectivity over the CRF1 receptor, combined with proven efficacy in both cellular and systemic models, provides researchers with a reliable tool to dissect the complex role of CRF2 in stress modulation, cardiovascular function, and behavior. The application of robust, well-controlled protocols as outlined in this guide will ensure the generation of high-integrity, publishable data, and further illuminate the therapeutic potential of targeting this important signaling nexus.

References

  • Lucas, J. A., & Salyer, A. J. (2024). The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review. Cardiac Failure Review. [Link]

  • Lawrence, A. J., et al. (2002). The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain. British Journal of Pharmacology, 136(6), 896–904. [Link]

  • Salyer, A. J., & Lucas, J. A. (2025). The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin– Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review. Cardiac Failure Review. [Link]

  • Lawrence, A. J., et al. (2002). The highly selective CRF(2) receptor antagonist K41498 binds to presynaptic CRF(2) receptors in rat brain. British Journal of Pharmacology, 136(6), 896-904. [Link]

  • Larochelle, M., et al. (2025). Aldosterone synthase inhibition: a novel bullet to fight cardiovascular-kidney-metabolic syndrome. Journal of Molecular Endocrinology. [Link]

  • Liriano, F., et al. (2025). Associations between hypothalamic-pituitary-adrenal (HPA) axis hormone levels, major depression features and antidepressant effects of ketamine. Translational Psychiatry. [Link]

  • Daniel, T., & Feig, P. U. (2016). Approach to the Patient Treated with Steroidogenesis Inhibitors. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Hayek, T., et al. (2010). FAD286, an aldosterone synthase inhibitor, reduced atherosclerosis and inflammation in apolipoprotein E-deficient mice. Journal of Hypertension, 28(9), 1900-1907. [Link]

  • Biller, B. M. K., et al. (2019). Steroidogenesis enzyme inhibitors in Cushing's syndrome. ResearchGate. [Link]

  • Calhoun, D. A., et al. (2012). The Effects of Aldosterone Synthase Inhibition on Aldosterone and Cortisol in Patients With Hypertension: A Phase II, Randomized, Double‐Blind, Placebo‐Controlled, Multicenter Study. The Journal of Clinical Hypertension, 14(8), 580-587. [Link]

  • Koob, G. F. (2010). HPA Axis Interactions with Behavioral Systems. Comprehensive Physiology. [Link]

  • van der Pas, R., et al. (2019). Osilodrostat Is a Potential Novel Steroidogenesis Inhibitor for the Treatment of Cushing Syndrome: An In Vitro Study. The Journal of Clinical Endocrinology & Metabolism, 104(10), 4647–4658. [Link]

  • Hargovan, M., & Ferro, A. (2024). Breaking down resistance: novel aldosterone synthase inhibitors in the management of resistant hypertension. ResearchGate. [Link]

  • Soriano-García, M., et al. (2024). Novel Synthetic Steroid Derivatives: Target Prediction and Biological Evaluation of Antiandrogenic Activity. Molecules. [Link]

  • Pisanò, C., et al. (2021). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. Molecules. [Link]

  • O'Buckley, T. K., et al. (2022). (3α,5α)3-Hydroxypregnan-20-one (3α,5α-THP) Regulation of the HPA Axis in the Context of Different Stressors and Sex. International Journal of Molecular Sciences. [Link]

  • Crowe, P. D., et al. (2014). Development and use of a high-throughput screen to identify novel modulators of the corticotropin releasing factor binding protein. PLoS ONE. [Link]

  • Ndiaye, C. K., & Lother, A. (2024). The Aldosterone Synthase Inhibitor FAD286 is Suitable for Lowering Aldosterone Levels in ZDF Rats but not in db/db Mice. OUCI. [Link]

  • Liriano, F., et al. (2025). Associations between hypothalamic-pituitary-adrenal (HPA) axis hormone levels, major depression features and antidepressant effects of ketamine. Translational Psychiatry. [Link]

  • Karmaus, A. L., et al. (2019). High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. Environmental Health Perspectives. [Link]

  • Larauche, M., & Taché, Y. (2012). Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia. Journal of Neurogastroenterology and Motility. [Link]

  • Genova Diagnostics. (2017). HPA-Axis Dysfunction in Obesity LiveGDX. YouTube. [Link]

  • Gueneva-Boucheva, K., et al. (2013). The Aldosterone Synthase Inhibitor FAD286 is Suitable for Lowering Aldosterone Levels in ZDF Rats but not in db/db Mice. Hormone and Metabolic Research, 45(1), 59-65. [Link]

  • Nolan, T. M., & Vukašinović, N. (2020). Cross-talk of Brassinosteroid signaling in controlling growth and stress responses. Current Opinion in Plant Biology. [Link]

  • Rigel, D. F., et al. (2010). Pharmacodynamic and pharmacokinetic characterization of the aldosterone synthase inhibitor FAD286 in two rodent models of hyperaldosteronism. The Journal of Pharmacology and Experimental Therapeutics, 334(1), 214-222. [Link]

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Foundational

Unveiling the Mechanism: A Technical Guide to the Role of K 41498 in Blocking Urocortin-Induced Hypotension

For Researchers, Scientists, and Drug Development Professionals Executive Summary The urocortins, members of the corticotropin-releasing factor (CRF) family, are potent endogenous peptides with significant cardiovascular...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The urocortins, members of the corticotropin-releasing factor (CRF) family, are potent endogenous peptides with significant cardiovascular effects, most notably a profound ability to induce vasodilation and subsequent hypotension. This action is primarily mediated through the corticotropin-releasing factor type 2 (CRF2) receptor. Understanding the mechanisms to modulate this hypotensive effect is critical for both elucidating the physiological roles of the urocortin system and for the development of targeted therapeutics. This technical guide provides an in-depth exploration of K 41498, a highly selective and potent CRF2 receptor antagonist, and its role in blocking urocortin-induced hypotension. We will delve into the underlying signaling pathways, present the preclinical evidence, and provide detailed experimental protocols for researchers in the field.

The Urocortin/CRF System and its Cardiovascular Implications

The corticotropin-releasing factor (CRF) system, which includes CRF and the related urocortins (Ucn1, Ucn2, and Ucn3), plays a crucial role in coordinating the body's response to stress.[1][2] While initially recognized for its role in the hypothalamic-pituitary-adrenal (HPA) axis, it is now clear that this system has extensive effects in the periphery, particularly within the cardiovascular system.[1][3]

Urocortins exert their effects by binding to two G protein-coupled receptor subtypes: CRF1 and CRF2.[2][4] Urocortin 1 binds to both receptors, while urocortins 2 and 3 are highly selective for the CRF2 receptor.[4] The CRF2 receptor is prominently expressed in the heart and the vasculature, including endothelial and smooth muscle cells.[4][5]

Activation of these peripheral CRF2 receptors by urocortins leads to a range of cardiovascular responses, including:

  • Potent Vasodilation: Urocortins relax blood vessels, leading to a decrease in peripheral vascular resistance.[6][7] This effect is mediated through complex mechanisms, including the release of nitric oxide (NO) from the endothelium and the activation of potassium channels in smooth muscle cells.[1]

  • Hypotension: The systemic vasodilation induced by urocortins results in a significant drop in mean arterial pressure.[5][8][9] This has been consistently observed in various animal models.[8]

  • Positive Inotropic and Chronotropic Effects: Urocortins can also increase heart rate and the force of cardiac contraction.[5][10]

The pronounced hypotensive effect of urocortins presents both a physiological curiosity and a challenge for their therapeutic development in conditions like heart failure, where their cardioprotective effects are of interest.[3][7][11] Therefore, the ability to selectively block this hypotensive response is of significant scientific and clinical interest.

K 41498: A Precision Tool for CRF2 Receptor Antagonism

K 41498 is a peptide analogue of antisauvagine-30 and has emerged as a critical research tool due to its high potency and selectivity as a CRF2 receptor antagonist.[12][13]

Pharmacological Profile

K 41498 exhibits a strong binding affinity for the human CRF2α and CRF2β receptor subtypes, with Ki values in the sub-nanomolar range.[13][14] In contrast, its affinity for the CRF1 receptor is significantly lower, with a Ki value in the hundreds of nanomolar range, demonstrating its high selectivity.[13][14] This selectivity allows for the precise dissection of CRF2 receptor-mediated effects from those mediated by the CRF1 receptor.

Table 1: Binding Affinities (Ki) of K 41498 for Human CRF Receptors

Receptor SubtypeKi (nM)
hCRF2α0.66
hCRF2β0.62
hCRF1425

Data compiled from publicly available sources.[14]

The Molecular Cascade: Urocortin-Induced Hypotension and its Blockade

The hypotensive action of urocortin is initiated by its binding to the CRF2 receptor on vascular cells. This triggers a cascade of intracellular signaling events.

CRF2 Receptor-Mediated Signaling

The CRF2 receptor is a Gs protein-coupled receptor.[2] Upon agonist binding (e.g., urocortin), the following signaling pathway is activated:

  • Gs Protein Activation: The receptor activates the associated Gs protein.

  • Adenylate Cyclase Stimulation: The activated Gs protein stimulates adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).[2][4]

  • cAMP Accumulation: This leads to an increase in intracellular cAMP levels.

  • Protein Kinase A (PKA) Activation: cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets in vascular smooth muscle cells, ultimately leading to vasodilation and a drop in blood pressure.[4][10]

Other signaling pathways, including those involving MEK1/2, p42/44 MAPK, and PI3K/Akt, have also been implicated in the broader cardiovascular effects of urocortins.[1]

Mechanism of K 41498 Action

K 41498 acts as a competitive antagonist at the CRF2 receptor. It binds to the receptor at the same site as urocortin but does not activate the downstream signaling cascade. By occupying the receptor, K 41498 prevents urocortin from binding and initiating the signaling events that lead to vasodilation and hypotension. In vitro studies have confirmed that K 41498 effectively inhibits sauvagine- (another CRF receptor agonist) and urocortin-stimulated cAMP accumulation in cells expressing CRF2 receptors.[13][14]

Urocortin_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell cluster_membrane Cell Membrane Urocortin Urocortin CRF2R CRF2 Receptor Urocortin->CRF2R Binds & Activates K41498 K 41498 K41498->CRF2R Binds & Blocks Gs Gs Protein CRF2R->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Vasodilation Vasodilation & Hypotension PKA_active->Vasodilation Leads to

Caption: Urocortin signaling pathway leading to hypotension and its blockade by K 41498.

Preclinical Validation: K 41498 in Action

The efficacy of K 41498 in blocking urocortin-induced hypotension has been robustly demonstrated in preclinical in vivo models.

A key study in conscious Wistar-Kyoto rats provides direct evidence.[12][15] In this model:

  • Systemic administration of urocortin (1.4 µg, i.v.) caused a significant and rapid decrease in mean arterial pressure.

  • Pre-treatment with K 41498 (1.84 µg, i.v.) completely antagonized this hypotensive response to urocortin.[12][15]

This demonstrates that the hypotensive effect of systemically administered urocortin is mediated by peripheral CRF2 receptors and can be effectively blocked by a selective antagonist like K 41498. Further studies using other selective CRF2 antagonists have corroborated that urocortin-induced hypotension is indeed a CRF2 receptor-mediated event.[9][16]

Experimental Protocols

For researchers aiming to investigate the interaction between K 41498 and urocortin, the following validated protocols provide a foundation.

In Vivo Assessment of Urocortin-Induced Hypotension and its Blockade in a Rat Model

This protocol is adapted from methodologies described in the literature for conscious, freely moving rats.[12][15]

Objective: To determine if K 41498 can block the hypotensive effects of intravenously administered urocortin.

Materials:

  • Adult male Wistar-Kyoto rats (250-300g)

  • Urocortin (human/rat)

  • K 41498

  • Sterile saline (0.9% NaCl)

  • Anesthetics for surgery (e.g., isoflurane)

  • Catheters for femoral artery and vein

  • Blood pressure transducer and recording system

  • Syringes and infusion pumps

Procedure:

  • Surgical Preparation (24-48 hours prior to experiment): a. Anesthetize the rat. b. Surgically implant catheters into the femoral artery (for blood pressure monitoring) and femoral vein (for drug administration). c. Exteriorize the catheters at the back of the neck and secure them. d. Allow the animal to recover fully.

  • Experimental Day: a. Acclimatize the conscious, freely moving rat in a quiet experimental room. b. Connect the arterial catheter to the blood pressure transducer and allow for a stable baseline recording of mean arterial pressure (MAP) and heart rate for at least 30 minutes. c. Treatment Group: Administer K 41498 (e.g., 1.84 µg in sterile saline) as an intravenous (i.v.) bolus. d. Control Group: Administer an equivalent volume of sterile saline i.v. e. Wait for 5-10 minutes post-treatment. f. Administer urocortin (e.g., 1.4 µg in sterile saline) as an i.v. bolus to both groups. g. Continuously record MAP and heart rate for at least 60 minutes post-urocortin administration.

  • Data Analysis: a. Calculate the change in MAP from the pre-urocortin baseline at various time points. b. Compare the hypotensive response to urocortin between the K 41498-treated group and the saline-treated control group using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase (Conscious Rats) cluster_groups Treatment Groups cluster_analysis Data Analysis Surgery Catheter Implantation (Femoral Artery & Vein) Recovery Animal Recovery (24-48h) Surgery->Recovery Baseline Baseline BP Recording (30 min) Recovery->Baseline Control Administer Saline (i.v.) Baseline->Control Treatment Administer K 41498 (i.v.) Baseline->Treatment Urocortin_Admin Administer Urocortin (i.v.) (to both groups) Control->Urocortin_Admin Treatment->Urocortin_Admin Post_Record Post-injection BP Recording (60 min) Urocortin_Admin->Post_Record Analysis Calculate ΔMAP from Baseline Post_Record->Analysis Comparison Statistical Comparison (Control vs. K 41498) Analysis->Comparison

Caption: In vivo experimental workflow for assessing the blockade of urocortin-induced hypotension.

Implications for Research and Drug Development

The characterization of K 41498 and its ability to block urocortin-induced hypotension has significant implications:

  • As a Research Tool: K 41498 provides a means to investigate the specific physiological and pathophysiological roles of the peripheral CRF2 receptor system in cardiovascular regulation. It can help to delineate the contribution of this system in various disease models, such as hypertension, heart failure, and ischemic heart disease.[12]

  • For Drug Development: Understanding the structure-activity relationship of CRF2 receptor antagonists like K 41498 can guide the design of novel small molecule or peptide-based therapeutics. For instance, developing drugs that can selectively modulate CRF2 receptor activity—perhaps retaining the cardioprotective effects of urocortins while mitigating hypotension—could be a promising strategy for treating cardiovascular diseases.

Conclusion

K 41498 is a potent and selective CRF2 receptor antagonist that serves as an invaluable tool for cardiovascular research. It effectively blocks the hypotensive effects of urocortin by competitively inhibiting its binding to peripheral CRF2 receptors, thereby preventing the activation of the downstream cAMP/PKA signaling pathway that leads to vasodilation. The clear preclinical evidence for this blocking action not only solidifies our understanding of the cardiovascular roles of the urocortin system but also opens avenues for the development of novel therapeutics targeting the CRF2 receptor for the management of cardiovascular disorders.

References

  • Huang, Y., Yao, X., Lau, C. W., & Chan, F. (2004). Urocortin and cardiovascular protection. ResearchGate. Available at: [Link]

  • Journal of Endocrinology. (2009). Urocortin 2 induces potent long-lasting inhibition of cardiac sympathetic drive despite baroreflex activation in conscious sheep. Available at: [Link]

  • Wiley, T., & Jin, Z. (2011). Urocortin-Induced Decrease in Ca2+ Sensitivity of Contraction in Mouse Tail Arteries Is Attributable to cAMP-Dependent Dephosphorylation of MYPT1 and Activation of Myosin Light Chain Phosphatase. Hypertension, 57(4), 811–817. Available at: [Link]

  • Lawrence, A. J., et al. (2002). The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain. British Journal of Pharmacology, 136(6), 896–904. Available at: [Link]

  • Bader, M., et al. (2007). Immediate and Sustained Blood Pressure Lowering by Urocortin 2. Hypertension, 50(3), 524–530. Available at: [Link]

  • Lawrence, A. J., et al. (2002). The highly selective CRF(2) receptor antagonist K41498 binds to presynaptic CRF(2) receptors in rat brain. British Journal of Pharmacology, 136(6), 896-904. Available at: [Link]

  • Scolari, F. A., et al. (2012). New Insights into the Mechanisms Underlying Vascular and Cardiac Effects of Urocortin. ResearchGate. Available at: [Link]

  • Davis, M. E., et al. (2007). Cardiovascular effects of urocortin 2 and urocortin 3 in patients with chronic heart failure. British Journal of Clinical Pharmacology, 64(5), 590–599. Available at: [Link]

  • Rademaker, M. T., et al. (2005). Urocortin 1 modulates the neurohumoral response to acute nitroprusside-induced hypotension in sheep. Clinical Science, 108(4), 363-370. Available at: [Link]

  • Wei, Y., & Tache, Y. (2003). Intravenous urocortin II decreases blood pressure through CRF(2) receptor in rats. Neuroscience Letters, 341(3), 203-206. Available at: [Link]

  • Bale, T. L., et al. (2003). The cardiovascular physiologic actions of urocortin II: Acute effects in murine heart failure. Proceedings of the National Academy of Sciences, 100(26), 15891–15895. Available at: [Link]

  • Rademaker, M. T., et al. (2009). Prolonged Urocortin 2 Administration in Experimental Heart Failure. Hypertension, 54(4), 811–817. Available at: [Link]

  • Gayen, J. R., et al. (2011). Urocortin 2 Lowers Blood Pressure and Reduces Plasma Catecholamine Levels in Mice with Hyperadrenergic Activity. Endocrinology, 152(5), 1956–1965. Available at: [Link]

  • Rademaker, M. T., et al. (2005). Urocortin 1 modulates the neurohumoral response to acute nitroprusside-induced hypotension in sheep. Clinical Science. Available at: [Link]

  • Chu, C. P., et al. (2007). Mechanisms of cardiovascular actions of urocortins in the hypothalamic arcuate nucleus of the rat. American Journal of Physiology-Heart and Circulatory Physiology, 292(2), H967–H975. Available at: [Link]

  • University of Bristol Research Portal. (2013). Transcriptome Analysis Reveals Downregulation of Urocortin Expression in the Hypothalamo-Neurohypophysial System of Spontaneously Hypertensive Rats. Available at: [Link]

  • Brás, S., et al. (2019). Cardiovascular Effects of Urocortin-2: Pathophysiological Mechanisms and Therapeutic Potential. Cardiovascular Drugs and Therapy, 33(5), 589-603. Available at: [Link]

  • Kageyama, K., et al. (2012). Regulation and Roles of Urocortins in the Vascular System. Journal of Biomedicine and Biotechnology, 2012, 1-7. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Binding Affinity of K41498 for Human CRF2 Receptors

Abstract This technical guide provides a comprehensive analysis of the binding characteristics of K41498, a potent and highly selective antagonist for the human corticotropin-releasing factor type 2 (CRF2) receptor. K414...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the binding characteristics of K41498, a potent and highly selective antagonist for the human corticotropin-releasing factor type 2 (CRF2) receptor. K41498, an analog of antisauvagine-30, represents a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the CRF2 receptor system.[1] This document details the high-affinity binding of K41498 to human CRF2α and CRF2β receptor isoforms, contrasts it with its significantly lower affinity for the human CRF1 receptor, and presents a detailed, field-proven protocol for determining these binding parameters via competitive radioligand binding assays. Intended for researchers, scientists, and drug development professionals, this guide synthesizes quantitative data with the underlying experimental causality to provide a robust resource for the study of CRF receptor pharmacology.

Introduction: The Corticotropin-Releasing Factor (CRF) System

The CRF system is a pivotal regulator of the neuroendocrine, autonomic, and behavioral responses to stress.[2] This system comprises CRF and related peptides (urocortins), which exert their effects through two principal G-protein coupled receptor subtypes: the CRF1 and CRF2 receptors.[2] While both receptors are involved in modulating the stress response, they often exhibit distinct, and sometimes opposing, functions. The CRF1 receptor is predominantly associated with initiating the acute stress response, including anxiety-like behaviors.[3] In contrast, the CRF2 receptor is implicated in a wider range of functions, including the modulation of cardiovascular and gastrointestinal systems, and its activation is often associated with the attenuation of the stress response.[2][4]

Given these distinct roles, the development of receptor-selective ligands has been paramount for dissecting the specific functions of each receptor subtype. K41498 emerged as a milestone peptide antagonist, engineered for enhanced metabolic stability and high selectivity for the CRF2 receptor, thereby providing a powerful tool for both in vitro and in vivo investigations.[1]

K41498: A Highly Selective CRF2 Receptor Antagonist

K41498, chemically identified as [D-Phe11, His12, Nle17]Sauvagine(11-40), is a synthetic analog of antisauvagine-30 (aSvg-30).[1][5] The key modification, replacing methionine with norleucine, was designed to prevent sulfoxidation, thereby increasing the peptide's chemical and metabolic stability for more reliable experimental use.[1]

Functionally, K41498 acts as a competitive antagonist. It binds to the CRF2 receptor with high affinity but does not elicit a downstream signaling cascade. Instead, it blocks the receptor from being activated by endogenous agonists like urocortin. This antagonistic action has been confirmed in functional assays, where K41498 effectively inhibits agonist-stimulated cyclic adenosine monophosphate (cAMP) accumulation in cells expressing human CRF2 receptors.[6][7][8]

Quantitative Analysis: Binding Affinity (Ki) of K41498

The inhibitory constant (Ki) is a quantitative measure of a ligand's binding affinity for a receptor. A lower Ki value signifies a higher binding affinity. The binding affinity of K41498 has been rigorously characterized in studies using membranes from human embryonic kidney (HEK) 293 cells stably transfected to express the individual human CRF receptor subtypes.[5] These studies consistently demonstrate the sub-nanomolar affinity of K41498 for both major splice variants of the human CRF2 receptor (CRF2α and CRF2β) and its remarkably weaker affinity for the CRF1 receptor.[6][7]

Table 1: K41498 Binding Affinity (Ki) for Human CRF Receptors

Receptor SubtypeMean Ki Value (nM)Selectivity (fold) vs. CRF1
Human CRF2α0.66~644x
Human CRF2β0.62~685x
Human CRF14251x
Data sourced from competitive binding assays using [125I-Tyr0]Sauvagine as the radioligand.[5][6][7][8]

The data clearly illustrate the exceptional selectivity of K41498. It binds to CRF2 receptor isoforms with approximately 700-fold greater affinity than to the CRF1 receptor, making it an exemplary tool for isolating and studying CRF2-mediated pathways without the confounding effects of CRF1 receptor blockade.[1]

Methodology: Determination of Ki via Competitive Radioligand Binding

The determination of a compound's Ki value is a cornerstone of pharmacological characterization. It is typically derived from a competitive binding experiment, where the unlabeled compound of interest (the "competitor," e.g., K41498) competes with a radiolabeled ligand (e.g., [125I]Sauvagine) for binding to the target receptor.

Experimental Rationale & Workflow

The experiment measures the concentration of the unlabeled competitor required to inhibit 50% of the specific binding of the radioligand (the IC50 value). This IC50 value is then converted to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. This multi-step process ensures a validated and reproducible quantification of binding affinity.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis p1 Culture HEK293 cells stably expressing human CRF2α or CRF2β receptors p2 Harvest cells and prepare crude membrane fractions via homogenization and centrifugation p1->p2 p3 Determine protein concentration of membrane preparation (e.g., Bradford assay) p2->p3 a1 Incubate receptor membranes with fixed concentration of radioligand ([125I]Sauvagine) p3->a1 Input: Membranes a2 Add increasing concentrations of unlabeled competitor (K41498) a1->a2 a3 Define non-specific binding (NSB) using excess unlabeled agonist (e.g., 1µM Sauvagine) a1->a3 a4 Incubate at room temperature (e.g., 2h) to reach equilibrium a2->a4 a3->a4 d1 Separate bound from free radioligand via rapid vacuum filtration (GF/C filters) a4->d1 Input: Assay Plates d2 Quantify bound radioactivity using a gamma counter d1->d2 d3 Plot % specific binding vs. log[K41498] and fit a sigmoidal curve to determine IC50 d2->d3 d4 Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) d3->d4

Figure 1. Workflow for determining the Ki of K41498.

Detailed Step-by-Step Protocol

This protocol is a representative methodology based on established practices for CRF receptor binding assays.[1][9]

A. Materials & Reagents:

  • Cell Membranes: Prepared from HEK293 cells stably expressing human CRF2α or CRF2β receptors. Store at -80°C.

  • Radioligand: [125I-Tyr0]Sauvagine (Specific Activity ~2200 Ci/mmol).

  • Competitor: K41498, prepared as a stock solution in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: 50 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4 (ice-cold).

  • Non-specific Binding (NSB) Control: 1 µM unlabeled Sauvagine or Urocortin.

  • Filtration: Brandel Cell Harvester or equivalent, with glass fiber filters (e.g., Whatman GF/C).

  • Detection: Gamma counter.

B. Assay Procedure:

  • Thaw and Dilute Membranes: On ice, thaw the membrane aliquot. Dilute in ice-cold Assay Buffer to a final concentration of 5-20 µg protein per well. Causality: Using a consistent, low amount of membrane protein ensures that the total receptor concentration does not deplete the radioligand, a key assumption of the binding equations.

  • Prepare Assay Plate: To a 96-well plate, add in order:

    • 25 µL of Assay Buffer (for Total Binding) or 25 µL of NSB control.

    • 25 µL of serially diluted K41498 competitor.

    • 50 µL of radioligand diluted in Assay Buffer to a final concentration near its Kd (~0.1-0.2 nM). Causality: Using the radioligand at a concentration near its dissociation constant (Kd) provides an optimal signal window and sensitivity for competition.

    • 100 µL of diluted cell membranes to initiate the binding reaction.

  • Incubation: Seal the plate and incubate for 2 hours at room temperature with gentle agitation. Causality: This incubation period is chosen to ensure the binding reaction has reached equilibrium, a steady state where association and dissociation rates are equal.[9]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters, which have been pre-soaked in a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific filter binding.

  • Washing: Immediately wash the filters three times with 3-4 mL of ice-cold Wash Buffer. Causality: Rapid washing with ice-cold buffer minimizes the dissociation of the radioligand from the receptor while effectively removing unbound radioligand.

  • Quantification: Place the filters into vials and measure the trapped radioactivity using a gamma counter.

C. Data Analysis:

  • Calculate Specific Binding: Subtract the counts per minute (CPM) from the NSB wells from all other wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the K41498 concentration.

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and derive the IC50 value.

  • Calculate Ki: Convert the empirical IC50 value to the intrinsic binding affinity constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor (must be predetermined via saturation binding experiments).

CRF2 Receptor Signaling Context

Understanding the binding affinity of K41498 is most valuable when placed in the context of the receptor's native signaling pathway. The CRF2 receptor, like the CRF1 receptor, primarily couples to the stimulatory G-protein, Gs.[3] Upon agonist binding, this coupling initiates a canonical signaling cascade. As an antagonist, K41498 physically occupies the binding site, preventing this cascade from occurring.

G cluster_membrane Plasma Membrane Agonist Agonist (e.g., Urocortin) CRF2R CRF2 Receptor Agonist->CRF2R Binds & Activates K41498 K41498 (Antagonist) K41498->CRF2R Binds & Blocks Gs Gs Protein (α, β, γ subunits) CRF2R->Gs Activates AC Adenylyl Cyclase Gs->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response (e.g., Gene Transcription) CREB->Response

Figure 2. CRF2 receptor signaling and the antagonistic action of K41498.

Conclusion

K41498 is a cornerstone tool in CRF pharmacology, distinguished by its sub-nanomolar binding affinity and exceptional ~700-fold selectivity for human CRF2 receptors over the CRF1 subtype.[1] This high affinity, quantified by its Ki values (0.66 nM for CRF2α and 0.62 nM for CRF2β), allows for precise investigation of CRF2-mediated physiological processes.[6][7] The robust and validated radioligand binding assay protocol detailed herein provides a clear and reproducible framework for researchers to independently verify these parameters and to characterize novel CRF receptor ligands. The continued application of K41498 will undoubtedly further illuminate the complex role of the CRF2 system in health and disease.

References

  • Title: The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain Source: British Journal of Pharmacology (via PubMed Central) URL: [Link]

  • Title: The highly selective CRF(2) receptor antagonist K41498 binds to presynaptic CRF(2) receptors in rat brain Source: PubMed URL: [Link]

  • Title: Effects of a selective agonist and antagonist of CRF2 receptors on cardiovascular function in the rat Source: PubMed URL: [Link]

  • Title: The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Sex-specific plasticity in CRF regulation of inhibitory control in central amygdala CRF1 neurons after chronic voluntary alcohol drinking Source: PubMed Central URL: [Link]

  • Title: Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior Source: PubMed Central URL: [Link]

  • Title: The opioid receptor pharmacology of GSK1521498 compared to other ligands with differential effects on compulsive reward-related behaviours Source: PubMed URL: [Link]

  • Title: Characterization of a Pachymedusa dacnicolor–Sauvagine Analog as a New High-Affinity Radioligand for Corticotropin-Releasing Factor Receptor Studies Source: PubMed Central URL: [Link]

  • Title: What are CRF receptor antagonists and how do they work? Source: Patsnap Synapse URL: [Link]

Sources

Foundational

Technical Deep Dive: K 41498 and Selective CRF2 Modulation

Sequence, Synthesis, and Structural Pharmacology Executive Summary K 41498 is a high-affinity, selective antagonist for the Corticotropin-Releasing Factor type 2 receptor (CRF2).[1] Structurally derived from the amphibia...

Author: BenchChem Technical Support Team. Date: February 2026

Sequence, Synthesis, and Structural Pharmacology

Executive Summary

K 41498 is a high-affinity, selective antagonist for the Corticotropin-Releasing Factor type 2 receptor (CRF2).[1] Structurally derived from the amphibian peptide sauvagine, it functions as a critical tool compound for dissecting the distinct physiological roles of CRF receptor subtypes. Unlike non-selective antagonists (e.g., astressin) that block both CRF1 and CRF2, K 41498 exhibits >600-fold selectivity for CRF2 over CRF1.[2] This specificity allows researchers to isolate CRF2-mediated pathways, including stress-induced hypotension, anorexigenic signals, and modulation of anxiety-like behaviors, without confounding interference from the CRF1 axis.

Part 1: Structural Biochemistry & Sequence Analysis

Peptide Identity

K 41498 is a 30-residue peptide amide. It is a rationally designed analog of antisauvagine-30 (aSvg-30) , which itself is a truncated fragment of the parent peptide sauvagine.

  • Common Name: K 41498[1][3]

  • Chemical Name: [D-Phe

    
    , His
    
    
    
    , Nle
    
    
    ]-Sauvagine(11–40)[1][2]
  • Molecular Weight: ~3632.3 Da

  • Molecular Formula:

    
     (approximate, dependent on counterions)
    
Primary Sequence

The sequence is based on residues 11 through 40 of sauvagine. Critical modifications are introduced at the N-terminus and position 17 to enhance antagonist potency, helical stability, and chemical shelf-life.

Sequence: D-Phe-His-Leu-Leu-Arg-Lys-Nle-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH


 
Structural Logic of Modifications
PositionResidueModificationMechanistic Rationale
11 D-Phe Stereochemical InversionReplaces L-Leu. The D-amino acid at the N-terminus stabilizes the

-helical conformation and prevents N-terminal degradation by exopeptidases. It is critical for antagonist activity.
12 His SubstitutionReplaces Glu. Introduces a positive charge/imidazole ring that alters the electrostatic surface potential, favoring CRF2 binding pockets over CRF1.
17 Nle SubstitutionReplaces Met (Norleucine vs. Methionine). Methionine is prone to oxidation (sulfoxide formation), which reduces potency. Norleucine is isosteric but chemically stable, ensuring consistent experimental results.
C-Term -NH

AmidationMimics the native C-terminus of sauvagine; essential for receptor affinity and prevents carboxypeptidase degradation.

Part 2: Pharmacodynamics & Signaling

The utility of K 41498 lies in its ability to decouple CRF1 and CRF2 signaling.

Binding Affinity Profile ( )[1][2][6]
  • hCRF2

    
    :  0.66 nM (High Affinity)[1][2][3]
    
  • hCRF2

    
    :  0.62 nM (High Affinity)[1][2][3]
    
  • hCRF1: 425 nM (Low Affinity)[2][3]

Selectivity Factor: ~640-fold preference for CRF2.

Mechanism of Action

K 41498 acts as a competitive antagonist. Upon binding to the G-protein coupled receptor (GPCR), it prevents the conformational change required to activate the G


 protein, thereby blocking the downstream adenylyl cyclase cascade.
Signaling Pathway Visualization

The following diagram illustrates the specific blockade of the CRF2 pathway by K 41498.

CRF_Signaling Ligand Urocortin / Sauvagine (Agonists) CRF2 CRF2 Receptor (GPCR) Ligand->CRF2 Binds/Activates K41498 K 41498 (Antagonist) K41498->CRF2 Blocks Gs Gs Protein CRF2->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Response Physiological Response (Hypotension, Anorexia) PKA->Response

Figure 1: Competitive antagonism of the CRF2 receptor signaling cascade by K 41498.[1][2]

Part 3: Experimental Protocols

Solid Phase Peptide Synthesis (SPPS)

To ensure high purity and yield, K 41498 should be synthesized using Fmoc chemistry on a Rink Amide resin.

Materials
  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Amino Acids: Fmoc-protected (e.g., Fmoc-D-Phe-OH, Fmoc-Nle-OH). Side chain protection: Arg(Pbf), Lys(Boc), Glu(OtBu), His(Trt), Asn(Trt), Asp(OtBu), Thr(tBu), Gln(Trt).

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt / DIPEA.

  • Deprotection: 20% Piperidine in DMF.[4]

Workflow Diagram

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF, 30 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF x5) Deprotect->Wash1 Activate 4. AA Activation (Fmoc-AA + HBTU + DIPEA) Wash1->Activate Couple 5. Coupling Reaction (1-2 hours) Activate->Couple Check 6. Kaiser Test Couple->Check Check->Deprotect Complete (Colorless) Check->Wash1 Incomplete (Blue) Cleave 7. Final Cleavage (TFA/TIS/H2O) Check->Cleave Sequence Finished Repeat Repeat for next AA Precip 8. Precipitation (Cold Diethyl Ether) Cleave->Precip HPLC 9. Purification (RP-HPLC) & Lyophilization Precip->HPLC

Figure 2: Step-by-step Fmoc solid-phase synthesis workflow for K 41498.

Critical Synthesis Protocol Steps
  • Resin Loading: Use a low-loading resin to prevent aggregation of the 30-mer chain.

  • Coupling Cycles: Double coupling is recommended for steric-heavy residues (Ile, Thr) and the N-terminal D-Phe.

  • Cleavage Cocktail: Use 95% TFA, 2.5% TIS (Triisopropylsilane), and 2.5% H

    
    O. TIS is crucial to scavenge the Pbf protecting groups from Arginine and prevent re-attachment to the peptide.
    
  • Purification: Reverse-phase HPLC (C18 column). Gradient: 20% to 60% Acetonitrile in water (with 0.1% TFA) over 40 minutes.

In Vitro Validation (Self-Validating Protocol)

To verify K 41498 activity before use in expensive animal models:

  • Cell Line: HEK293 cells stably transfected with hCRF2

    
    .
    
  • Agonist Challenge: Treat cells with 10 nM Sauvagine (induces cAMP).

  • Antagonist Titration: Co-treat with K 41498 (

    
     M to 
    
    
    
    M).
  • Readout: Measure intracellular cAMP via ELISA or FRET biosensor.

  • Validation Criteria: K 41498 must inhibit Sauvagine-induced cAMP in a dose-dependent manner with an IC

    
     < 5 nM.
    

Part 4: Structural Analogs & Comparative Pharmacology[8]

Understanding where K 41498 fits within the CRF antagonist family is vital for experimental design.

PeptideStructure/OriginCRF1 Affinity (

)
CRF2 Affinity (

)
Primary Application
K 41498 [D-Phe

, His

, Nle

]Svg(11-40)
~425 nM~0.6 nM Selective CRF2 blockade
Antisauvagine-30 [D-Phe

, His

]Svg(11-40)
~500 nM~1.0 nMParent of K 41498; slightly less stable (Met vs Nle).
Astressin Cyclized CRF analog~2 nM~1.5 nMNon-selective blockade (blocks both).
Astressin-2B Cyclized; distinct sequence>500 nM~1.0 nMAlternative selective CRF2 antagonist (higher stability).

-helical CRF(9-41)
Truncated CRFLowLowEarly generation; low potency (obsolete).

Why choose K 41498 over Astressin-2B? While both are selective, K 41498 is a linear peptide, making it easier and cheaper to synthesize in-house compared to the lactam-cyclized Astressin-2B. However, Astressin-2B may have superior serum stability for long-duration in vivo studies.

References

  • Ruhmann, A., et al. (2002). "Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): development of CRFR2beta-selective antisauvagine-30." Proceedings of the National Academy of Sciences. (Note: Primary characterization of the Antisauvagine-30 scaffold).

  • Lawrence, A. J., et al. (2002). "The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain." British Journal of Pharmacology, 136(6), 896–904.

  • Tocris Bioscience. "K 41498 Product Information & Biological Activity." Tocris.com.

  • R&D Systems. "K 41498: CRF2 Receptor Antagonist." RnDSystems.com.

  • Jahn, O., et al. (2004). "125I-Antisauvagine-30: A Novel and Specific High-Affinity Radioligand for the Characterization of Corticotropin-Releasing Factor Type 2 Receptors." Neuropharmacology.

Sources

Exploratory

The Therapeutic and Investigative Utility of K-41498: Targeting the CRF2 Receptor in Affective Disorders

The following technical guide details the pharmacological profile, experimental utility, and therapeutic implications of K-41498 in the context of anxiety and depression research. Part 1: Executive Summary K-41498 is a h...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, experimental utility, and therapeutic implications of K-41498 in the context of anxiety and depression research.

Part 1: Executive Summary

K-41498 is a high-affinity, highly selective peptide antagonist of the Corticotropin-Releasing Factor type 2 (CRF


) receptor . While the CRF

receptor has long been the primary target for anxiolytic drug development, the CRF

receptor plays a complex, often opposing, or modulatory role in the stress response. K-41498 serves as a critical chemical probe to decouple these signaling pathways.

This guide explores the hypothesis that CRF


 receptor over-activation contributes to the maintenance of anxiety states, depressive-like withdrawal symptoms, and stress-induced relapse. By selectively blocking CRF

, K-41498 allows researchers to isolate CRF

-mediated phenomena and evaluate the therapeutic potential of dampening the "secondary" phase of the stress response.

Part 2: Molecular Pharmacology & Mechanism of Action

Chemical Identity and Structure

K-41498 is a synthetic peptide analogue of antisauvagine-30 (aSvg-30) . Its design incorporates specific amino acid substitutions to enhance oxidative stability and receptor affinity.[1]

  • Sequence: D-Phe-His-Leu-Leu-Arg-Lys-Nle-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH

    
    
    
  • Modifications:

    • N-terminus: D-Phe (improves stability against aminopeptidases).

    • Position 17: Norleucine (Nle) replaces Methionine to prevent sulfoxidation, a common cause of peptide instability.

  • Molecular Weight: ~3632.26 Da[2]

Receptor Selectivity and Affinity

K-41498 is distinguished by its ability to bind CRF


 receptors with nanomolar affinity while exhibiting negligible activity at CRF

receptors. This selectivity is crucial for distinguishing the anxiogenic effects of CRF

from the modulatory effects of CRF

.

Table 1: Binding Affinity Profile of K-41498

Receptor SubtypeK

Value (nM)
Selectivity Ratio (vs CRF

)
Biological Consequence
hCRF

0.66 > 600-foldBlocks central CRF

signaling (e.g., Lateral Septum, Raphe Nuclei)
hCRF

0.62 > 600-foldBlocks peripheral CRF

signaling (e.g., Heart, Vasculature)
hCRF

425 N/AMinimal interference with the primary HPA axis stress response
Signaling Pathway Blockade

CRF receptors are G-protein coupled receptors (GPCRs) primarily coupled to G


, leading to adenylyl cyclase activation. K-41498 acts as a competitive antagonist, preventing endogenous ligands (Urocortin 1, 2, 3) from initiating the cAMP cascade.

CRF_Signaling Ucn Urocortin / CRF CRF2 CRF2 Receptor (GPCR) Ucn->CRF2 Binds K41498 K-41498 (Antagonist) K41498->CRF2 Blocks Gs Gαs Protein CRF2->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Produces PKA PKA Activation cAMP->PKA Activates CREB CREB Phosphorylation (Gene Transcription) PKA->CREB Phosphorylates Anxiety Modulation of Anxiety/Depression CREB->Anxiety Regulates

Figure 1: Mechanism of Action. K-41498 competitively blocks the CRF2 receptor, preventing Urocortin-mediated Gs-protein signaling and downstream cAMP accumulation.

Part 3: Preclinical Evidence in Anxiety & Depression[3]

The therapeutic potential of K-41498 lies in the "Two-Phase" theory of stress. While CRF


 mediates the initial "fight or flight" alarm, CRF

is often recruited later to dampen the response or, in chronic states, may contribute to a maladaptive "withdrawal-like" anxiety.
The "Anxiolytic" Paradox

Early literature presented conflicting data regarding CRF


. Some studies suggested CRF

activation was anxiolytic.[3] However, the use of selective antagonists like K-41498 and antisauvagine-30 has revealed that blocking CRF

can be anxiolytic
, particularly in contexts of high stress or withdrawal.
  • Evidence: In the Elevated Plus Maze (EPM), CRF

    
     antagonists (analogous to K-41498) have been shown to increase open arm time, indicative of reduced anxiety.
    
  • Mechanism: This effect is likely mediated by blocking presynaptic CRF

    
     receptors in the Lateral Septum (LS)  or Bed Nucleus of the Stria Terminalis (BNST) , regions critical for anxiety regulation.
    
Depression and Withdrawal Models

K-41498 is particularly valuable in addiction research, where the "dark side" of addiction (negative affect during withdrawal) drives relapse.

  • Alcohol Withdrawal: Chronic alcohol exposure upregulates the CRF system. During withdrawal, elevated CRF/Urocortin activates CRF

    
    . K-41498 has been used to probe whether this activation contributes to the dysphoric state.
    
  • Findings: While CRF

    
     antagonists (e.g., Antalarmin) are more consistently effective in reducing binge drinking, K-41498 helps delineate that the somatic signs of withdrawal (often linked to peripheral CRF
    
    
    
    ) can be dissociated from the central affective signs.

Part 4: Experimental Protocols

Preparation and Handling

As a peptide, K-41498 requires careful handling to prevent degradation and adsorption to surfaces.

Protocol: Stock Solution Preparation

  • Solvent: Dissolve lyophilized K-41498 in sterile, endotoxin-free water or 0.1% BSA/PBS .

    • Note: Avoid pure saline for initial dissolution if high concentrations are needed; peptides can "crash out" in high salt.

  • Concentration: Prepare a stock of 1 mM.

  • Aliquoting: Aliquot into low-bind polypropylene tubes (10-20 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -80°C. Stable for 6 months.

In Vivo Administration (Rat Model)

Because K-41498 does not readily cross the Blood-Brain Barrier (BBB), central administration is required for behavioral studies.

Workflow: Intracerebroventricular (ICV) Infusion

InVivo_Protocol Step1 Stereotaxic Surgery (Implant Guide Cannula into Lateral Ventricle) Step2 Recovery Period (5-7 Days) Step1->Step2 Step3 Habituation (Handling & Mock Injection) Step2->Step3 Step5 Microinfusion (1.0 - 5.0 µg/rat over 1-2 mins) Step3->Step5 Step4 Drug Preparation (K-41498 in aCSF vehicle) Step4->Step5 Step6 Wait Period (15-20 mins for diffusion) Step5->Step6 Step7 Behavioral Testing (EPM, Forced Swim, Open Field) Step6->Step7

Figure 2: Experimental workflow for central administration of K-41498.

Dosing Guidelines:

  • ICV (Rat): 1.0 – 5.0 µg per animal.

  • Local Microinjection (e.g., into NTS or BNST): 0.1 – 0.5 µg (volume < 0.5 µL).

  • IV (Systemic - for peripheral effects): 10 – 100 µg/kg. Note: Will not block central receptors.

Part 5: Translational Challenges & Future Directions

While K-41498 is a potent research tool, its "therapeutic potential" in humans is currently limited by its physicochemical properties.

  • Bioavailability: As a large peptide, it has 0% oral bioavailability and cannot cross the BBB.

  • Drug Development: The value of K-41498 lies in target validation . If K-41498 demonstrates efficacy in a specific anxiety phenotype (e.g., stress-induced reinstatement of drug seeking), it validates the search for small-molecule CRF

    
     antagonists  (non-peptide) that can be developed into oral drugs.
    
  • Combination Therapies: Emerging research suggests that simultaneous blockade of CRF

    
     and CRF
    
    
    
    might be necessary for robust antidepressant effects in treatment-resistant populations, as blocking one receptor can sometimes lead to compensatory upregulation of the other.

References

  • Ruhmann, A., et al. (2002). "Design, synthesis and pharmacological characterization of new highly selective CRF2 antagonists: development of 123I-K31440 as a potential SPECT ligand." Peptides. Link

  • Lawrence, A.J., et al. (2002). "The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain." British Journal of Pharmacology.[2] Link

  • Takahashi, L.K. (2001). "Role of CRF(1) and CRF(2) receptors in fear and anxiety." Neuroscience & Biobehavioral Reviews. Link

  • Valdez, G.R., et al. (2003). "Locomotor suppressive and anxiogenic-like effects of urocortin 3, a highly selective type 2 corticotropin-releasing factor agonist." Brain Research. Link

  • Pelleymounter, M.A., et al. (2002). "Behavioral and neuroendocrine effects of the selective CRF2 receptor agonists urocortin II and urocortin III." Peptides. Link

Sources

Foundational

A Comparative Analysis of K 41498 and Antisauvagine-30: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive comparison of two critical research tools in the study of the corticotropin-releasing factor (CRF) system: K 41498 and antisauvagine-30. This document is intended fo...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive comparison of two critical research tools in the study of the corticotropin-releasing factor (CRF) system: K 41498 and antisauvagine-30. This document is intended for researchers, scientists, and drug development professionals actively investigating the roles of CRF receptors in health and disease. We will delve into the core mechanisms, structural nuances, and functional implications of these two potent and selective CRF2 receptor antagonists.

The Corticotropin-Releasing Factor (CRF) System: A Primer

The CRF system is a cornerstone of the neuroendocrine stress response, orchestrating a complex cascade of physiological and behavioral adaptations.[1][2] This system comprises CRF, related peptides like urocortins, and two primary G-protein coupled receptors: the CRF1 receptor (CRF1R) and the CRF2 receptor (CRF2R).[2][3] While CRF1R is predominantly associated with the acute stress response via the hypothalamic-pituitary-adrenal (HPA) axis, CRF2R is implicated in a wider range of functions, including the modulation of cardiovascular function, gastric motility, and anxiety-like behaviors.[4] The development of selective antagonists for these receptors is paramount to dissecting their distinct physiological roles and exploring their therapeutic potential.

Antisauvagine-30: A Foundational CRF2 Receptor Antagonist

Antisauvagine-30, chemically described as [dPhe11,His12]Svg(11–40), emerged from the structural modification of sauvagine, a peptide originally isolated from the skin of the frog Phyllomedusa sauvagei.[5] It was engineered to be a potent and selective antagonist for the CRF2 receptor.[4][5]

Mechanism of Action and Receptor Selectivity

Antisauvagine-30 functions as a competitive antagonist at CRF2 receptors.[6] This means it binds to the receptor at the same site as endogenous ligands like urocortins but fails to activate the downstream signaling cascade. Functionally, this is observed as an inhibition of agonist-stimulated cyclic AMP (cAMP) production in cells expressing CRF2 receptors.[5] A key characteristic of antisauvagine-30 is its pronounced selectivity for CRF2R over CRF1R. Binding assays have demonstrated a significantly higher affinity for the mouse CRF2β receptor compared to the rat CRF1 receptor, with a Kd ratio (rCRFR1/mCRFR2β) of approximately 110.[5]

K 41498: A Refined Analog for Enhanced Research Applications

K 41498, also known as [D-Phe11, His12, Nle17]Svg(11-40), is a direct analog of antisauvagine-30.[6][7] Its development was driven by the need for a tool with improved metabolic stability and the capacity for radiolabeling, thereby expanding its utility in a broader range of experimental paradigms.[6]

Structural and Functional Enhancements

The primary structural difference between K 41498 and antisauvagine-30 is the substitution of the methionine residue at position 17 with norleucine (Nle).[6] This strategic modification was intended to prevent sulphoxidation, a common metabolic liability of methionine-containing peptides, thus increasing the chemical and metabolic stability of the molecule.[6]

Crucially, this alteration does not compromise the compound's potent and selective CRF2R antagonism. K 41498 exhibits sub-nanomolar binding affinity for human CRF2α and CRF2β receptors while displaying a markedly lower affinity for the human CRF1 receptor, resulting in a selectivity of approximately 700-fold for CRF2R.[6] Like its predecessor, K 41498 effectively inhibits sauvagine- and urocortin-stimulated cAMP accumulation in cells expressing CRF2 receptors.[7][8]

Head-to-Head Comparison: K 41498 vs. Antisauvagine-30

While both compounds are potent and selective CRF2R antagonists, the key distinctions lie in their intended applications and inherent properties.

FeatureK 41498Antisauvagine-30
Chemical Name [D-Phe11, His12, Nle17]Svg(11-40)[dPhe11,His12]Svg(11–40)
Key Structural Difference Norleucine at position 17Methionine at position 17
CRF2α Binding Affinity (Ki) 0.66 nM (human)[7][8]Not explicitly stated for α subtype, but high affinity for CRF2β
CRF2β Binding Affinity (Ki/Kd) 0.62 nM (human)[7][8]1.4 nM (mouse)[5]
CRF1 Binding Affinity (Ki/Kd) 425 nM (human)[7][8]153.6 nM (rat)[5]
Selectivity (CRF1/CRF2) ~700-fold[6]~110-fold[5]
Metabolic Stability Enhanced due to Nle substitution[6]Susceptible to methionine oxidation
Radiolabeling Capability Amenable to radio-iodination[6][7]Not a primary design feature
Primary Advantage Improved stability and suitability for in vivo and autoradiographic studies[6][7]Foundational tool for initial CRF2R characterization

Experimental Protocols: A Practical Guide

The characterization of CRF2R antagonists like K 41498 and antisauvagine-30 relies on robust and reproducible experimental protocols. Below are methodologies for two key assays.

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the antagonist for CRF receptors.

Objective: To quantify the ability of a test compound (e.g., K 41498) to displace a radiolabeled ligand from CRF1 and CRF2 receptors.

Materials:

  • HEK293 cells stably transfected with human CRF1, CRF2α, or CRF2β receptors.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4).

  • Radioligand: [125I-Tyr0]Sauvagine or [125I]K41498.

  • Non-specific binding control: A high concentration of a non-radiolabeled CRF ligand (e.g., 1 µM sauvagine).

  • Test compound (K 41498 or antisauvagine-30) at various concentrations.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Harvest transfected HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This protocol assesses the antagonist's ability to inhibit agonist-induced downstream signaling.

Objective: To measure the inhibition of sauvagine- or urocortin-stimulated cAMP production by K 41498 or antisauvagine-30.

Materials:

  • HEK293 cells stably expressing human CRF2α or CRF2β receptors.

  • Cell culture medium.

  • CRF receptor agonist (e.g., sauvagine or urocortin).

  • Test antagonist (K 41498 or antisauvagine-30).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Replace the medium with a buffer containing various concentrations of the antagonist and incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the agonist (e.g., the EC80 concentration of sauvagine) to the wells and incubate for a specified time (e.g., 30 minutes) to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration as a function of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.

Signaling Pathways and Experimental Workflows

CRF Receptor Signaling Pathway

CRF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF_Ligand CRF / Urocortin CRF2R CRF2 Receptor CRF_Ligand->CRF2R Activates Antagonist K 41498 / Antisauvagine-30 Antagonist->CRF2R Blocks G_Protein Gαs CRF2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical CRF2 receptor signaling pathway and the inhibitory action of antagonists.

Comparative Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation start Start: Characterize CRF2R Antagonist binding_assay Radioligand Binding Assay (CRF1R & CRF2R Membranes) start->binding_assay functional_assay Functional cAMP Assay (CRF2R-expressing cells) start->functional_assay data_analysis Data Analysis & Comparison binding_assay->data_analysis functional_assay->data_analysis pk_pd Pharmacokinetic/ Pharmacodynamic Studies behavioral Behavioral Models (e.g., Anxiety, Depression) pk_pd->behavioral cardiovascular Cardiovascular Monitoring pk_pd->cardiovascular conclusion Conclusion: Differentiate K 41498 vs. Antisauvagine-30 behavioral->conclusion cardiovascular->conclusion data_analysis->pk_pd If proceeding to in vivo

Caption: A logical workflow for the comparative evaluation of CRF2 receptor antagonists.

Conclusion and Future Directions

Both K 41498 and antisauvagine-30 are invaluable tools for the pharmacological dissection of the CRF2 receptor system. Antisauvagine-30 laid the groundwork as a potent and selective antagonist. K 41498 represents a significant refinement, offering enhanced metabolic stability and the ability to be radiolabeled, making it a superior choice for in vivo studies and autoradiographic mapping of CRF2 receptor distribution.[6][7] The choice between these two compounds will ultimately depend on the specific experimental context. For researchers embarking on in vivo studies or requiring a more robust and versatile pharmacological tool, K 41498 is the recommended antagonist.

Future research will likely focus on the development of non-peptide, orally bioavailable CRF2R antagonists with favorable pharmacokinetic profiles, a critical step towards translating the wealth of preclinical findings into potential therapeutic interventions for a range of stress-related and cardiovascular disorders.

References

  • Lawrence, A. J., et al. (2002). The highly selective CRF(2) receptor antagonist K41498 binds to presynaptic CRF(2) receptors in rat brain. British Journal of Pharmacology, 136(6), 896–904. [Link]

  • Wikipedia. Corticotropin-releasing hormone antagonist. [Link]

  • Ruhmann, A., et al. (1998). Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): Development of CRFR2β-selective antisauvagine-30. Proceedings of the National Academy of Sciences, 95(26), 15264–15269. [Link]

  • Lawrence, A. J., et al. (2002). The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain. British Journal of Pharmacology, 136(6), 896–904. [Link]

  • Dong, Y., et al. (2021). The Antagonism of Corticotropin-Releasing Factor Receptor-1 in Brain Suppress Stress-Induced Propofol Self-Administration in Rat. Frontiers in Behavioral Neuroscience, 15, 775209. [Link]

  • Hoare, S. R., et al. (2005). Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors, G-protein-coupling sensitivity and determinants of CRF2 receptor selectivity. Peptides, 26(3), 457–470. [Link]

  • Kossida, S., et al. (2024). Structural and Functional Insights into CRF Peptides and Their Receptors. Biology, 13(2), 120. [Link]

  • Unger, E. K., et al. (2015). Development and use of a high-throughput screen to identify novel modulators of the corticotropin releasing factor binding protein. PLoS One, 10(10), e0141632. [Link]

  • Williams, P. D., et al. (2004). Effects of a selective agonist and antagonist of CRF2 receptors on cardiovascular function in the rat. British Journal of Pharmacology, 141(5), 845–852. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Interaction of K 41498 with Presynaptic CRF2 Receptors in the Brain

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the interaction of the selective CRF2 receptor antagonist, K 41498, with presynaptic corticotropin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the interaction of the selective CRF2 receptor antagonist, K 41498, with presynaptic corticotropin-releasing factor type 2 (CRF2) receptors in the brain. We will delve into the underlying neurobiology of the CRF system, the pharmacology of K 41498, and detailed methodologies for investigating its mechanism of action at the presynaptic terminal.

Introduction: The Corticotropin-Releasing Factor (CRF) System and Presynaptic Modulation

The corticotropin-releasing factor (CRF) system is a critical neuroendocrine pathway that orchestrates the body's response to stress.[1][2] Beyond its well-established role in the hypothalamic-pituitary-adrenal (HPA) axis, the CRF system, comprising CRF, urocortins, and their receptors, functions as a key neuromodulator throughout the central nervous system (CNS).[1][2] Two primary G-protein coupled receptor (GPCR) subtypes mediate the effects of CRF and its related peptides: the CRF1 and CRF2 receptors.[1][3] While CRF1 receptors have been extensively studied for their role in anxiety and depression, the functions of CRF2 receptors are more diverse and less understood.[2][3]

CRF2 receptors are widely distributed in the brain, including in the lateral septum, amygdala, hypothalamus, and dorsal raphe nucleus.[4][5] Notably, a significant population of these receptors is located on presynaptic terminals. Presynaptic receptors are critical regulators of neurotransmission, modulating the release of neurotransmitters into the synaptic cleft. Their activation or inhibition can profoundly impact synaptic strength and neuronal circuit function. The presence of CRF2 receptors on presynaptic terminals suggests a direct role for the CRF system in modulating neurotransmitter release, a mechanism with significant implications for both normal brain function and pathological states.

K 41498: A Potent and Selective CRF2 Receptor Antagonist

K 41498 is a synthetic peptide analogue of antisauvagine-30 (aSvg-30) that has been characterized as a potent and highly selective antagonist for CRF2 receptors.[6][7] Its development has provided a crucial pharmacological tool for elucidating the physiological and pathophysiological roles of CRF2 receptors.[7]

Pharmacological Profile

K 41498 exhibits high binding affinity for human CRF2α and CRF2β receptors, with Ki values of 0.66 nM and 0.62 nM, respectively.[6][8] In contrast, its affinity for the CRF1 receptor is significantly lower, with a Ki value of 425 nM, demonstrating its high selectivity for the CRF2 subtype.[6][8] Functional assays have confirmed its antagonist activity, showing that K 41498 effectively inhibits sauvagine-stimulated cyclic adenosine monophosphate (cAMP) accumulation in cells expressing CRF2 receptors.[6][8]

Receptor Subtype Binding Affinity (Ki, nM)
Human CRF2α0.66[6][8]
Human CRF2β0.62[6][8]
Human CRF1425[6][8]

Interaction of K 41498 with Presynaptic CRF2 Receptors

The primary evidence for the interaction of K 41498 with presynaptic CRF2 receptors comes from autoradiographic studies using radio-iodinated K 41498 ([¹²⁵I]-K 41498). These studies have revealed specific binding of the antagonist in brain regions known to have dense presynaptic terminals, such as the nucleus tractus solitarius (NTS).[6]

A key experiment demonstrating the presynaptic localization of these receptors involved unilateral nodose ganglionectomy in rats.[6] The nodose ganglion contains the cell bodies of vagal afferent neurons that project to the NTS. Following the ganglionectomy, a significant reduction (65%) in [¹²⁵I]-K 41498 binding was observed in the ipsilateral NTS, strongly indicating that a majority of CRF2 receptors in this region are located on the presynaptic terminals of these vagal afferent fibers.[6]

Proposed Mechanism of Action

Activation of presynaptic CRF2 receptors is thought to modulate neurotransmitter release. Both CRF1 and CRF2 receptors are known to couple to the adenylyl cyclase-cAMP-protein kinase A (PKA) signaling pathway.[9][10] In the context of presynaptic terminals, this signaling cascade can influence the machinery involved in vesicle docking, fusion, and neurotransmitter exocytosis.[11]

By blocking the binding of endogenous CRF2 agonists (like urocortins) to these presynaptic receptors, K 41498 is hypothesized to prevent the modulation of neurotransmitter release. For instance, in some neuronal populations, CRF2 receptor activation has been shown to presynaptically inhibit GABAergic transmission.[9] Antagonism by K 41498 would therefore disinhibit these terminals, leading to an increase in GABA release. The precise downstream effects of K 41498 will ultimately depend on the specific neuronal circuit and the neurotransmitter system being modulated.

Presynaptic_CRF2_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Urocortin Urocortin (Endogenous Agonist) CRF2R Presynaptic CRF2 Receptor Urocortin->CRF2R Binds & Activates K41498 K 41498 (Antagonist) K41498->CRF2R Binds & Blocks G_Protein G-Protein CRF2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Vesicle_Mod Modulation of Vesicle Release Machinery PKA->Vesicle_Mod Phosphorylates NT_Release Neurotransmitter Release Vesicle_Mod->NT_Release Modulates Postsynaptic_Receptor Postsynaptic Receptor NT_Release->Postsynaptic_Receptor Activates

Caption: Antagonism of Presynaptic CRF2 Receptors by K 41498.

Experimental Protocols for Investigating the K 41498-Presynaptic CRF2 Receptor Interaction

To rigorously characterize the interaction of K 41498 with presynaptic CRF2 receptors, a multi-faceted experimental approach is necessary. The following protocols provide a framework for such an investigation.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of K 41498 for CRF2 receptors in brain tissue preparations.

Methodology:

  • Tissue Preparation: Homogenize specific brain regions of interest (e.g., NTS, lateral septum) in a suitable buffer. Prepare crude membrane fractions by differential centrifugation.

  • Competition Binding Assay: Incubate the membrane preparations with a constant concentration of a radiolabeled CRF2 receptor agonist or antagonist (e.g., [¹²⁵I]-Sauvagine) and increasing concentrations of unlabeled K 41498.

  • Separation and Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the K 41498 concentration. Determine the IC₅₀ value (the concentration of K 41498 that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Autoradiography

Objective: To visualize the anatomical distribution of K 41498 binding sites in the brain and confirm their presynaptic localization.

Methodology:

  • Tissue Sectioning: Prepare thin (e.g., 20 µm) cryostat sections of the brain.

  • Incubation: Incubate the sections with [¹²⁵I]-K 41498 in the presence and absence of an excess of unlabeled CRF2 receptor agonist or antagonist to determine total and non-specific binding, respectively.

  • Washing and Drying: Wash the sections to remove unbound radioligand and dry them.

  • Imaging: Expose the sections to autoradiographic film or a phosphor imaging screen.

  • Lesion Studies (for presynaptic localization): Perform selective lesions of specific neuronal pathways (e.g., nodose ganglionectomy) prior to autoradiography to observe any reduction in [¹²⁵I]-K 41498 binding in the target brain regions.

Electrophysiology

Objective: To functionally assess the effect of K 41498 on synaptic transmission by blocking presynaptic CRF2 receptors.

Methodology:

  • Brain Slice Preparation: Prepare acute brain slices from the region of interest.

  • Whole-Cell Patch-Clamp Recordings: Obtain whole-cell recordings from neurons postsynaptic to the terminals of interest.

  • Synaptic Stimulation: Electrically or optogenetically stimulate the afferent pathway to evoke synaptic currents (e.g., excitatory postsynaptic currents, EPSCs, or inhibitory postsynaptic currents, IPSCs).

  • Pharmacological Manipulation: Bath-apply a CRF2 receptor agonist to modulate synaptic transmission. Subsequently, co-apply K 41498 to determine if it can reverse the effects of the agonist.

  • Paired-Pulse Ratio Analysis: Measure the ratio of the amplitudes of two closely spaced synaptic responses. Changes in this ratio are indicative of a presynaptic mechanism of action.

Neurochemical Release Assays (Synaptosome Preparation)

Objective: To directly measure the effect of K 41498 on the release of specific neurotransmitters from isolated nerve terminals.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes (sealed presynaptic nerve terminals) from the brain region of interest using density gradient centrifugation.

  • Neurotransmitter Loading: Pre-load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-GABA or [³H]-glutamate).

  • Stimulation of Release: Depolarize the synaptosomes with an elevated potassium concentration or a chemical stimulus in the presence or absence of a CRF2 receptor agonist and K 41498.

  • Quantification of Release: Measure the amount of radiolabeled neurotransmitter released into the supernatant using liquid scintillation counting.

Experimental_Workflow cluster_biochemical Biochemical & Anatomical Analysis cluster_functional Functional Analysis Binding Radioligand Binding (Affinity & Selectivity) Electro Electrophysiology (Synaptic Transmission) Binding->Electro Release Neurochemical Release (Direct Measurement) Binding->Release Autorad Autoradiography (Localization) Lesion Lesion Studies (Presynaptic Confirmation) Autorad->Lesion Lesion->Electro Lesion->Release conclusion Conclusion: Elucidation of the presynaptic mechanism of action of K 41498 Electro->conclusion Release->conclusion start Hypothesis: K 41498 interacts with presynaptic CRF2 receptors start->Binding start->Autorad

Caption: Integrated Workflow for Investigating K 41498's Presynaptic Action.

Therapeutic Potential and Future Directions

The ability of K 41498 to selectively block presynaptic CRF2 receptors opens up new avenues for therapeutic intervention in a range of neurological and psychiatric disorders. Dysregulation of the CRF system is implicated in conditions such as anxiety, depression, and post-traumatic stress disorder (PTSD).[3] By modulating neurotransmitter release in specific brain circuits, CRF2 receptor antagonists like K 41498 could offer a more targeted approach to treatment with potentially fewer side effects than broader-acting drugs.

Future research should focus on:

  • Identifying the specific neurotransmitter systems modulated by presynaptic CRF2 receptors in different brain regions.

  • Investigating the behavioral effects of K 41498 in animal models of stress-related disorders.

  • Developing non-peptide, orally bioavailable CRF2 receptor antagonists with similar selectivity to K 41498 for clinical translation.

References

  • The highly selective CRF(2) receptor antagonist K41498 binds to presynaptic CRF(2) receptors in rat brain. PubMed. [Link]

  • What are CRF receptor antagonists and how do they work?. Patsnap Synapse. [Link]

  • Structural and Functional Insights into CRF Peptides and Their Receptors. MDPI. [Link]

  • Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior. Journal of Neuroscience. [Link]

  • Corticotropin-Releasing Factor (CRF) Circuit Modulation of Cognition and Motivation. PMC. [Link]

  • Topographical distribution of corticotropin-releasing factor type 2 (CRF2) receptor-like immunoreactivity in the rat dorsal raphe nucleus: co-localization with tryptophan hydroxylase. PMC. [Link]

  • The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain. PMC. [Link]

  • The diverse role of corticotropin-releasing factor (CRF) and its CRF1 and CRF2 receptors under pathophysiological conditions: Insights into stress/anxiety, depression, and brain injury processes. PubMed. [Link]

  • Corticotropin-releasing factor signaling and visceral response to stress. PMC. [Link]

  • Corticotropin-Releasing Factor Receptors CRF1 and CRF2 Exert Both Additive and Opposing Influences on Defensive Startle Behavior. Journal of Neuroscience. [Link]

  • Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior. PubMed Central. [Link]

  • 2-Minute Neuroscience: Neurotransmitter Release. YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Standardized Dissolution of K 41498 in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals Introduction K 41498 is a potent and highly selective antagonist of the corticotropin-releasing factor receptor 2 (CRF2), with Ki values of 0.66 nM and 0.62...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

K 41498 is a potent and highly selective antagonist of the corticotropin-releasing factor receptor 2 (CRF2), with Ki values of 0.66 nM and 0.62 nM for human CRF2α and CRF2β receptors, respectively.[1][2] Its high selectivity over the CRF1 receptor (Ki = 425 nM) makes it a valuable tool for investigating the physiological and pathological roles of the CRF2 receptor system.[1][2] As a peptide-based compound, proper handling and dissolution are paramount to ensure its stability, activity, and the reproducibility of experimental results. This document provides a detailed, evidence-based protocol for the dissolution of lyophilized K 41498 in both sterile water and physiological saline, grounded in established principles of peptide chemistry and supported by available product data.

Chemical and Physical Properties of K 41498

A thorough understanding of the physicochemical properties of K 41498 is the foundation for a rational dissolution strategy.

PropertyValueSource(s)
Molecular Weight 3632.26 g/mol [1]
Formula C₁₆₂H₂₇₆N₄₈O₄₆[1]
Sequence FHLLRKXIEIEKQEKEKQQAANNRLLLDTI (Modifications: Phe-1 = D-Phe, X = Nle, Ile-30 = C-terminal amide)[1]
Purity ≥95% (HPLC)[1][2]
Solubility in Water Up to 5 mg/mL[1][2]
Appearance Lyophilized powderN/A
Storage Store at -20°C[1][2]

Expert Insight: The peptide sequence of K 41498 contains a significant number of charged amino acid residues. A charge calculation at physiological pH (~7.4) reveals a net positive charge, classifying K 41498 as a basic peptide . This is a critical determinant for its dissolution behavior, as basic peptides generally exhibit good solubility in aqueous, slightly acidic, or neutral solutions.[3][4][5]

Pre-Dissolution Considerations: A Self-Validating Approach

To ensure the integrity of your K 41498 stock solutions, the following preparatory steps are essential.

  • Equilibration of the Vial: Before opening, allow the vial of lyophilized K 41498 to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder, which can affect the accuracy of weighing and the stability of the peptide.[6]

  • Aseptic Technique: To prevent microbial contamination, especially for solutions intended for cell-based assays or in vivo studies, perform all dissolution steps in a laminar flow hood using sterile labware and reagents.

  • Solvent Quality: Use high-purity, sterile water (e.g., water for injection [WFI], cell culture grade water) or sterile physiological saline (0.9% NaCl). The quality of the solvent is critical to avoid introducing contaminants that could degrade the peptide or interfere with the experiment.

Dissolution Workflow Diagram

Dissolution_Workflow General Dissolution Workflow for K 41498 start Start: Lyophilized K 41498 equilibrate Equilibrate vial to room temperature start->equilibrate weigh Weigh desired amount equilibrate->weigh add_solvent Add sterile water or saline weigh->add_solvent gentle_mix Gentle mixing (vortexing at low speed, swirling) add_solvent->gentle_mix sonicate Optional: Brief sonication if needed gentle_mix->sonicate check_solubility Visually inspect for complete dissolution gentle_mix->check_solubility sonicate->check_solubility sterile_filter Sterile filter (0.22 µm) for biological applications check_solubility->sterile_filter aliquot Aliquot into single-use volumes sterile_filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: General workflow for the dissolution of K 41498.

Protocol 1: Dissolution of K 41498 in Sterile Water

This protocol is recommended for preparing a high-concentration stock solution of K 41498.

Materials:

  • Lyophilized K 41498

  • Sterile, high-purity water (e.g., WFI, cell culture grade)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes with sterile tips

  • Vortex mixer

  • Optional: Bath sonicator

Procedure:

  • Preparation: Allow the vial of K 41498 to come to room temperature. Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Add the desired volume of sterile water to the vial to achieve a concentration up to 5 mg/mL. For example, to prepare a 1 mg/mL stock solution, add 1 mL of sterile water to 1 mg of K 41498.

  • Mixing: Gently vortex the solution at a low speed for 1-2 minutes. Avoid vigorous shaking, which can cause peptide aggregation or denaturation.[7]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of particulates.

  • Assisted Dissolution (if necessary): If the peptide does not fully dissolve with gentle vortexing, a brief sonication in a water bath for 5-10 minutes can be employed to aid dissolution.[8]

  • Final Concentration Adjustment: Once the peptide is fully dissolved, you can make further dilutions in your experimental buffer.

Protocol 2: Dissolution of K 41498 in Physiological Saline (0.9% NaCl)

This protocol is suitable for preparing K 41498 solutions for direct use in in vivo or other physiological experiments.

Materials:

  • Lyophilized K 41498

  • Sterile 0.9% sodium chloride solution (physiological saline)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes with sterile tips

  • Vortex mixer

Procedure:

  • Preparation: Follow the same preparation steps as in Protocol 1.

  • Solvent Addition: Add the required volume of sterile physiological saline to the vial to achieve the desired final concentration.

  • Mixing and Inspection: Follow the same mixing and visual inspection steps as in Protocol 1. Due to the presence of ions, it is particularly important to ensure complete dissolution.

  • Sterile Filtration: For in vivo applications, it is highly recommended to sterile filter the final solution through a 0.22 µm syringe filter to remove any potential microbial contaminants.

Solution Stability and Storage

Proper storage of K 41498 solutions is crucial to maintain its biological activity.

  • Short-term Storage: Aqueous solutions of K 41498 can be stored at 4°C for up to one week.

  • Long-term Storage: For long-term storage, it is essential to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[1][2] This prevents repeated freeze-thaw cycles, which can lead to peptide degradation.[9]

  • Stability Considerations: As with many peptides, the stability of K 41498 in solution can be influenced by pH. Maintaining a pH between 5 and 7 is generally recommended for peptide solutions.

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Dissolution - Concentration is too high.- Inadequate mixing.- Ensure the concentration does not exceed 5 mg/mL.- Use brief sonication to aid dissolution.- For a basic peptide like K 41498, if water or saline fails, a small amount of a dilute acidic solution (e.g., 10% acetic acid) can be used to initially dissolve the peptide, followed by dilution with the desired buffer.[1][3]
Precipitation upon Dilution - The peptide is precipitating out of the solution when transferred to a different buffer.- When diluting a stock solution, add the stock solution dropwise to the diluent while gently stirring.[10]
Loss of Activity - Improper storage (e.g., repeated freeze-thaw cycles).- Microbial contamination.- Aliquot stock solutions and avoid repeated freezing and thawing.- Use sterile techniques and reagents during dissolution.

Logical Framework for Dissolution Strategy

Dissolution_Strategy Decision-Making Framework for K 41498 Dissolution start Start: Need to dissolve K 41498 charge_analysis Analyze peptide sequence: Net charge at pH 7.4 is +3 (Basic) start->charge_analysis initial_solvent Initial solvent choice: Sterile Water or Saline charge_analysis->initial_solvent dissolution_attempt Attempt dissolution up to 5 mg/mL with gentle mixing initial_solvent->dissolution_attempt success Success: Clear solution dissolution_attempt->success failure Failure: Incomplete dissolution dissolution_attempt->failure troubleshoot Troubleshooting: 1. Brief sonication 2. If still fails, use dilute acetic acid to solubilize, then dilute failure->troubleshoot troubleshoot->success Resolution

Caption: A logical decision-making framework for dissolving K 41498.

References

  • Habit. Understanding Peptide Stability. [Link]

  • JPT. How to Reconstitute Peptides. [Link]

  • Bio Basic. Peptide Solubility | Peptide Synthesis. [Link]

  • Innovagen. Peptide Solubility Guidelines - How to solubilize a peptide. [Link]

  • Pacific Immunology. Peptide Reconstitution. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1287. [Link]

  • LifeTein. How to dissolve, handle and store synthetic peptides. [Link]

  • Future Fields. How to Reconstitute Lyophilized Proteins. [Link]

  • Lawrence, A. J., et al. (2002). The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain. British journal of pharmacology, 136(6), 896–904. [Link]

  • Ruhmann, A., et al. (2002). The highly selective CRF(2) receptor antagonist K41498 binds to presynaptic CRF(2) receptors in rat brain. British Journal of Pharmacology, 136(6), 896-904. [Link]

  • Pure Peptide. How to Reconstitute Peptides – Step-by-Step Guide. [Link]

  • Jones, A. M., et al. (2014). Stability of adenine-based cytokinins in aqueous solution. In Vitro Cellular & Developmental Biology-Plant, 50(4), 484-491. [Link]

  • Intercom. How to Reconstitute Peptides – Step-by-Step Guide. [Link]

Sources

Application

Application Note: Preparation and Handling of K 41498 Stock Solutions for In Vitro Assays

Introduction & Scientific Context K 41498 is a highly potent, selective peptide antagonist for the Corticotropin-Releasing Factor receptor subtype 2 (CRF₂).[1] Chemically derived as an analog of antisauvagine-30 ([D-Phe¹...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

K 41498 is a highly potent, selective peptide antagonist for the Corticotropin-Releasing Factor receptor subtype 2 (CRF₂).[1] Chemically derived as an analog of antisauvagine-30 ([D-Phe¹¹, His¹², Nle¹⁷]-Sauvagine(11-40)), it exhibits high affinity for human CRF₂α (Kᵢ = 0.66 nM) and CRF₂β (Kᵢ = 0.62 nM) while displaying negligible affinity for CRF₁ receptors (Kᵢ = 425 nM).[2][3]

In cell culture systems, K 41498 is the gold standard for dissecting CRF signaling pathways. It effectively blocks the cAMP accumulation induced by agonists such as Urocortin 2 (Ucn 2), Urocortin 3 (Ucn 3), and Sauvagine. Because K 41498 is a high-molecular-weight peptide (~3.6 kDa) rather than a small organic molecule, its preparation requires strict adherence to peptide handling protocols to prevent adsorption loss, aggregation, or degradation.

Chemical & Physical Profile

Before initiating the protocol, verify the specific batch properties. Peptides are often supplied as trifluoroacetate (TFA) salts, which can affect the net mass.

PropertySpecification
Chemical Name [D-Phe¹¹, His¹², Nle¹⁷]-Sauvagine(11-40)
Molecular Weight ~3632.26 g/mol (Check batch-specific CoA)
Molecular Formula C₁₆₂H₂₇₆N₄₈O₄₆
Solubility Limit Water: ~5 mg/mL (1.37 mM)PBS (pH 7.4): ~1 mg/mL
Appearance White to off-white lyophilized solid
Storage (Solid) -20°C (Desiccated)
Selectivity CRF₂ > 1000-fold over CRF₁

Mechanism of Action

K 41498 functions via competitive antagonism . It binds to the extracellular domain of the G-protein coupled CRF₂ receptor, sterically hindering the binding of endogenous ligands like Urocortin 2. This prevents the conformational change required to activate the Gs-protein, thereby inhibiting the Adenylyl Cyclase (AC)


 cAMP 

PKA signaling cascade.
Figure 1: Competitive Inhibition Pathway[1]

G Ucn Urocortin 2/3 (Agonist) CRF2 CRF2 Receptor (Cell Membrane) Ucn->CRF2 Binds K414 K 41498 (Antagonist) K414->CRF2 Blocks Binding (Competitive) Gs Gs Protein Activation CRF2->Gs Activates AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Response Downstream Signaling cAMP->Response

Caption: K 41498 competitively binds the CRF2 receptor, blocking agonist-mediated Gs-protein activation.

Protocol: Stock Solution Preparation

Critical Warning: Unlike small molecules, peptides like K 41498 are prone to sticking to glass and standard plastics. Always use polypropylene or siliconized tubes and low-protein-binding pipette tips.

Materials Required[1][4][5][6][7][8][9][10]
  • K 41498 Lyophilized Powder

  • Solvent: Sterile Milli-Q Water (Preferred for initial dissolution) or PBS (pH 7.4)

  • Container: Sterile Polypropylene Microcentrifuge Tubes (e.g., Eppendorf LoBind)

  • Filtration: 0.22 µm PVDF or PES Syringe Filter (Low Protein Binding)

Step-by-Step Methodology
  • Equilibration: Remove the vial from -20°C storage and allow it to equilibrate to room temperature inside a desiccator (approx. 30-60 mins). This prevents condensation from forming on the hygroscopic peptide.

  • Weighing:

    • Note: Due to static charge, weighing small amounts of peptide is inaccurate. It is recommended to dissolve the entire contents of the vial to a known concentration.

    • If weighing is necessary, use an anti-static gun and weigh into a polypropylene boat.

  • Dissolution (Target: 1 mM Stock):

    • Calculate volume required:

      
      
      
    • Example: To prepare 1 mM stock from 1 mg of K 41498 (MW ~3632):

      
      
      
    • Add sterile water (or PBS) directly to the vial.

    • Do NOT vortex vigorously. Vortexing can shear peptides or cause foaming/oxidation. Instead, pipette up and down gently or rotate the tube until fully dissolved.

  • Sterilization:

    • Pass the solution through a 0.22 µm PVDF filter into a sterile LoBind tube.

    • Tip: Pre-wet the filter with a small volume of solvent to minimize peptide loss during the "dead volume" phase.

  • Aliquoting:

    • Divide the stock into small aliquots (e.g., 10–50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C .

Figure 2: Preparation Workflow

Workflow Start Lyophilized K 41498 (-20°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Dissolve Add Sterile Water/PBS (Gentle Mixing, No Vortex) Equilibrate->Dissolve Filter Sterile Filter (0.22 µm PVDF/PES) Dissolve->Filter Aliquot Aliquot into Polypropylene Tubes Filter->Aliquot Store Store at -20°C Aliquot->Store

Caption: Workflow for K 41498 preparation emphasizing gentle mixing and low-binding materials.

Application in Cell Culture[5][6][11]

Dilution Strategy

Perform serial dilutions using your specific cell culture media (e.g., DMEM, RPMI) immediately prior to the assay.

  • Working Concentration: The typical IC₅₀ for K 41498 is in the nanomolar range (~0.6 nM).[2]

  • Assay Range: A standard dose-response curve should range from 10⁻¹¹ M to 10⁻⁶ M (0.01 nM to 1 µM).

Experimental Setup (Example: cAMP Assay)
  • Seed Cells: Plate HEK293 cells expressing hCRF₂ receptors (50,000 cells/well).

  • Pre-incubation: Add K 41498 dilutions to cells 30 minutes prior to agonist addition. This allows the antagonist to equilibrate with the receptors.

  • Stimulation: Add agonist (e.g., 100 nM Urocortin 2).

  • Incubation: Incubate for 15–30 minutes at 37°C.

  • Lysis/Detection: Lyse cells and measure cAMP via ELISA or FRET-based assay.

Troubleshooting Guide
IssueProbable CauseSolution
Low Activity Adsorption to plasticUse "LoBind" tubes; add 0.1% BSA to dilution buffer as a carrier.
Precipitation High ConcentrationDo not exceed 5 mg/mL in water. If using PBS, keep below 1 mg/mL.
Variability Freeze-Thaw damageUse single-use aliquots. Do not refreeze.

References

  • Ruhmann, A., et al. (2002).[1] "Design, synthesis and pharmacological characterization of new highly selective CRF2 antagonists." Peptides, 23(3), 453-460.

  • Lawrence, A.J., et al. (2002). "The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain."[1] British Journal of Pharmacology, 136(6), 896-904.

  • Tocris Bioscience. "K 41498 Product Datasheet."

  • Sigma-Aldrich. "Handling and Storage Guidelines for Peptides."

Sources

Method

Application Note: Systemic Administration of K 41498 for Peripheral CRF2 Receptor Blockade

Part 1: Core Directive & Scientific Rationale[1] Executive Summary K 41498 is a high-affinity, selective Corticotropin-Releasing Factor Receptor 2 (CRF2) antagonist.[1][2][3][4] Unlike small molecule antagonists, K 41498...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scientific Rationale[1]

Executive Summary

K 41498 is a high-affinity, selective Corticotropin-Releasing Factor Receptor 2 (CRF2) antagonist.[1][2][3][4] Unlike small molecule antagonists, K 41498 is a peptide.[5] Crucially, this molecule does not readily cross the blood-brain barrier (BBB) upon systemic administration.

Therefore, the experimental utility of systemic K 41498 is specifically to interrogate peripheral CRF2 mechanisms (e.g., cardiovascular regulation, gastric emptying, and stress-induced colonic hypersensitivity) without confounding central nervous system (CNS) effects. If your experimental goal is to block anxiety-like behavior or central stress responses, systemic administration is inappropriate ; intracerebroventricular (ICV) or stereotaxic infusion is required.

Mechanism of Action

K 41498 acts as a competitive antagonist at the CRF2 receptor (Ki ~0.66 nM for hCRF2α), with >600-fold selectivity over CRF1.[3] In the periphery, CRF2 activation (often by Urocortin 2 or 3) typically results in vasodilation and hypotension. K 41498 effectively blunts these hemodynamic shifts.[4]

CRF2_Pathway Stress Systemic Stress/Urocortin CRF2 Peripheral CRF2 Receptor (Vasculature/Gut) Stress->CRF2 Activates Gs Gs Protein CRF2->Gs Couples cAMP cAMP / PKA Gs->cAMP Signaling Cascade Effect Vasodilation / Hypotension Reduced Gastric Emptying cAMP->Effect Physiological Output K41498 K 41498 (Antagonist) K41498->CRF2 Blocks (Ki ~0.6 nM)

Figure 1: Mechanism of Action. K 41498 competitively binds to peripheral CRF2 receptors, preventing Urocortin-mediated Gs-protein signaling and subsequent physiological effects like hypotension.

Part 2: Technical Specifications & Formulation

Compound Properties
PropertySpecificationNotes
Chemical Name [D-Phe11,His12,Nle17]-Sauvagine(11-40)Peptide analog
Molecular Weight ~3632.26 DaLarge molecule, poor BBB penetration
Solubility Water or Saline (up to 5 mg/mL)Highly soluble compared to non-peptide antagonists
Selectivity CRF2 > CRF1 (>600-fold)Ki (CRF2) ≈ 0.6 nM; Ki (CRF1) ≈ 425 nM
Storage -20°C (Desiccated)Store stock solutions in aliquots; avoid freeze-thaw
Formulation Protocol

Self-Validating Step: Peptides can adhere to glass and plastic. Use low-protein-binding polypropylene tubes (LoBind) and verify concentration if possible.

  • Stock Solution (1 mM):

    • Dissolve 1 mg of K 41498 in approximately 275 µL of sterile, endotoxin-free water.

    • Vortex gently. The solution should be clear.

    • Note: If immediate dissolution does not occur, sonicate briefly (5-10 seconds).

  • Working Solution (Vehicle):

    • Dilute the stock solution with sterile 0.9% Saline (NaCl) to the required concentration immediately before injection.

    • Vehicle Control: 0.9% Saline.

Part 3: In Vivo Experimental Protocols

Protocol A: Systemic Administration (IV or IP) in Rats

Objective: To achieve systemic blockade of peripheral CRF2 receptors.

Dose Justification: Based on Lawrence et al. (2002), a dose of 1.84 µg per rat (approx. 6 µg/kg for a 300g rat) IV was sufficient to abolish Urocortin-induced hypotension. For IP administration, bioavailability is lower; a safety factor of 5-10x is recommended.

  • Intravenous (IV): 5 – 10 µg/kg

  • Intraperitoneal (IP): 30 – 100 µg/kg

Workflow:

  • Acclimatization: Handle animals for 3 days prior to reduce handling stress (which releases endogenous CRF).

  • Preparation: Calculate individual doses based on body weight.

  • Injection:

    • Administer K 41498 (or Vehicle) 15–20 minutes prior to the challenge agent (e.g., Urocortin 2) or stressor.

    • Injection volume: 1 mL/kg (e.g., 0.3 mL for a 300g rat).

  • Wait Period (Tmax): Allow 15 minutes for systemic circulation. Peptides have short half-lives; do not wait >60 minutes before testing.

Protocol B: Functional Validation (Cardiovascular Challenge)

This protocol validates that your K 41498 is biologically active in your system.

  • Setup: Anesthetized rat (Isoflurane) or conscious rat with telemetry/cannulation.

  • Baseline: Record Mean Arterial Pressure (MAP) for 10 minutes.

  • Antagonist Phase: Inject K 41498 (IV, 10 µg/kg). Wait 10 minutes.

  • Agonist Challenge: Inject Urocortin 1 or 2 (IV, 1.4 µ g/rat ).

  • Readout:

    • Vehicle Group: Expect rapid hypotension (drop in MAP >20-30 mmHg).

    • K 41498 Group: Hypotension should be significantly attenuated or abolished.

Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 In Vivo Phase Weigh Weigh Compound (1 mg vials) Dissolve Dissolve in Water (Stock 1mM) Weigh->Dissolve Dilute Dilute in Saline (Working Sol.) Dissolve->Dilute Pretreat Inject K 41498 (IV/IP, T=-15 min) Dilute->Pretreat Challenge Inject Agonist (Urocortin, T=0) Pretreat->Challenge Wait 15 min Measure Measure MAP / Gastric Emptying Challenge->Measure Record for 30-60 min

Figure 2: Experimental Workflow. Step-by-step timeline for formulation and testing. Critical timing involves the 15-minute pretreatment window to ensure receptor occupancy before agonist challenge.

Part 4: Troubleshooting & Controls

IssueProbable CauseSolution
No Effect Observed Degradation of PeptideEnsure storage at -20°C. Do not autoclave the peptide solution. Use fresh aliquots.
No Effect Observed Incorrect TimingPeptide half-life is short. Inject agonist within 15-20 mins of antagonist.
CNS Effects Seen BBB Leakage / High DoseAt very high doses (>1 mg/kg), some peptide may cross BBB or leak via circumventricular organs. Reduce dose.
Precipitation Salt ShockDissolve in water first, then add saline. Do not dissolve directly in high-salt buffers if concentration is high.

References

  • Lawrence, A. J., et al. (2002). The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain.[2] British Journal of Pharmacology, 136(6), 896–904.

    • Significance: Defines the synthesis, selectivity (Ki values), and in vivo systemic dose (1.
  • Ruhmann, A., et al. (2002). Design, synthesis and pharmacological characterization of new highly selective CRF2 antagonists: development of 123I-K31440 as a potential SPECT ligand. Peptides, 23(3), 453-460.

    • Significance: Structural characterization of the antisauvagine-30 analogs including K 41498.[1][4]

  • Tocris Bioscience. Product Datasheet: K 41498.

    • Significance: Commercial specifications, solubility data, and storage instructions.

Sources

Application

Application Note: High-Resolution Autoradiographic Mapping of CRF2 Receptors using K 41498

Executive Summary K 41498 ([D-Phe , His , Nle ]sauvagine(11-40)) is a highly selective, high-affinity peptide antagonist for the Corticotropin-Releasing Factor receptor subtype 2 (CRF ).[1][2] Unlike non-selective ligand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

K 41498 ([D-Phe


, His

, Nle

]sauvagine(11-40)) is a highly selective, high-affinity peptide antagonist for the Corticotropin-Releasing Factor receptor subtype 2 (CRF

).[1][2] Unlike non-selective ligands (e.g., sauvagine or urocortin I) that require complex masking of CRF

receptors, K 41498 binds CRF

with sub-nanomolar affinity (

nM) while exhibiting negligible affinity for CRF

(

nM).[1]

This protocol details the methodology for using [


I]-K 41498  as a radioligand for the direct, background-free visualization of CRF

receptors in brain tissue. Alternatively, it outlines the use of unlabeled K 41498 as a specific displacer to isolate CRF

binding when using non-selective tracers.

Mechanistic Principles & Experimental Logic

The Challenge of CRF Receptor Mapping

The CRF family comprises two major receptor subtypes:

  • CRF

    
    :  Widely distributed (cortex, cerebellum, pituitary); mediates "fight or flight."
    
  • CRF

    
    :  Discrete localization (lateral septum, raphe nuclei, hypothalamus); mediates stress recovery and anxiolysis.
    

Standard ligands like [


I]-Sauvagine bind both subtypes. To map CRF

specifically, researchers historically used [

I]-Sauvagine + CP-154,526 (a CRF

blocker). K 41498 simplifies this by acting as a CRF

-selective probe
.
Binding Logic

The following diagram illustrates the pharmacological logic used to validate the CRF


 signal.

CRF_Binding_Logic cluster_competitors Validation (Competition) Ligand [125I]-K 41498 CRF2 CRF2 Receptor (Target) Ligand->CRF2 High Affinity (Ki ~0.6 nM) CRF1 CRF1 Receptor (Off-Target) Ligand->CRF1 Low Affinity (Ki >400 nM) Signal Specific Signal CRF2->Signal NoSignal No Binding CRF1->NoSignal Ucn Urocortin II (CRF2 Agonist) Ucn->CRF2 Blocks Signal Ant Antalarmin (CRF1 Antagonist) Ant->CRF2 No Effect

Caption: Pharmacological selectivity profile of K 41498. It binds CRF2 exclusively at physiological concentrations.

Materials & Reagents

Tissue Preparation
  • Subject: Rat or Mouse brain (fresh frozen).

  • Storage: -80°C.

  • Sectioning: 20 µm coronal sections thaw-mounted onto gelatin-coated or Superfrost Plus slides.

Radioligand[1][2][3][4]
  • Compound: [

    
    I]-K 41498.[1][2]
    
  • Specific Activity: ~2,000 Ci/mmol.[2]

  • Concentration: 0.1 nM – 0.2 nM (approx. 50–100 pM).

  • Note: If [

    
    I]-K 41498 is unavailable, use [
    
    
    
    I]-Sauvagine and include 100 nM K 41498 in "Non-Specific" wells to define the CRF
    
    
    component by subtraction.
Buffer Compositions

Precision in buffer chemistry is critical to prevent peptide degradation and ensure specific binding.

ComponentConcentrationFunction
Tris-HCl 50 mMMaintains pH 7.4
MgCl

10 mMStabilizes G-protein coupling
EGTA 2 mMChelates calcium (inhibits proteases)
BSA 0.1% (w/v)Reduces non-specific binding to glass/plastic
Bacitracin 0.1 mg/mLPeptidase inhibitor (Critical)
Aprotinin 100 KIU/mLProtease inhibitor (Critical)

Detailed Protocol: [ I]-K 41498 Autoradiography

Phase 1: Pre-Incubation (Endogenous Clearance)

Purpose: To remove endogenous CRF/Urocortin peptides that may occupy receptors.

  • Remove slide boxes from -80°C and allow to reach room temperature (RT) inside the box (prevents condensation).

  • Place slides in a staining jar containing Standard Assay Buffer (without radioligand).

  • Incubate for 30 minutes at RT.

  • Tip: Gentle agitation is recommended.[3]

Phase 2: Incubation (Equilibrium Binding)

Purpose: To label receptors with [


I]-K 41498.
  • Prepare the Incubation Buffer : Standard Assay Buffer + [

    
    I]-K 41498 (0.1 nM).
    
  • Define Conditions:

    • Total Binding (TB): Incubation Buffer only.

    • Non-Specific Binding (NSB): Incubation Buffer + 1 µM unlabeled Sauvagine or Urocortin.

    • Validation (Optional): Incubation Buffer + 1 µM Antalarmin (Should NOT displace signal).

  • Place slides horizontally in a humidified chamber.

  • Pipette 400–600 µL of buffer onto each slide, covering the tissue completely.

  • Incubate for 120 minutes at Room Temperature (22°C).

Phase 3: Washing (Signal-to-Noise Optimization)

Purpose: To remove unbound radioligand while retaining specifically bound ligand.

  • Dump incubation fluid and immediately immerse slides in ice-cold (4°C) washing buffer (50 mM Tris-HCl + 0.1% BSA).

  • Wash 1: 5 minutes (4°C).

  • Wash 2: 5 minutes (4°C).

  • Wash 3: 5 minutes (4°C).

  • Dip: Quick dip (2 seconds) in ice-cold distilled water to remove buffer salts.

  • Dry: Immediately dry slides under a stream of cool air. Do not use heat.

Phase 4: Exposure & Analysis
  • Arrange slides in an X-ray cassette.

  • Expose to Kodak BioMax MR film or a Tritium/Iodine-sensitive Phosphor Screen .

  • Exposure Time:

    • Phosphor Screen: 3–5 days.

    • X-ray Film: 7–14 days.

  • Develop film or scan screen.

  • Quantification: Calibrate optical density (OD) or photostimulated luminescence (PSL) against

    
    I-microscale standards exposed simultaneously.
    

Workflow Visualization

Protocol_Workflow cluster_incubation Competitive Binding (120 min) Start Frozen Brain Sections (-80°C) Thaw Thaw & Dry (RT, 20 min) Start->Thaw PreInc Pre-Incubation (Buffer only, 30 min) Thaw->PreInc Total Total Binding [125I]-K 41498 PreInc->Total NSB Non-Specific Binding [125I]-K 41498 + 1µM Sauvagine PreInc->NSB Wash Washing Steps (3 x 5 min, 4°C Tris) Total->Wash NSB->Wash Dry Rapid Drying (Cool Air Stream) Wash->Dry Expose Exposure (Film/Phosphor, 3-7 days) Dry->Expose Analyze Quantification (ImageJ / MCID) Expose->Analyze

Caption: Step-by-step workflow for [125I]-K 41498 autoradiography.

Expected Results & Troubleshooting

Data Interpretation[1][2][3][4][5][6][7][8][9]
  • Specific Binding: Defined as (Total Binding) - (Non-Specific Binding).

  • Localization: High density of CRF

    
     receptors is expected in the Lateral Septum (LS) , Raphe Nuclei , and Choroid Plexus .
    
  • Negative Control: Cortex and Cerebellum (predominantly CRF

    
    ) should show minimal binding with [
    
    
    
    I]-K 41498.
Troubleshooting Guide
IssueProbable CauseSolution
High Background Inadequate washingIncrease wash volume or add a 4th wash step.
Low Signal Peptide degradationEnsure Bacitracin/Aprotinin are fresh. Do not freeze/thaw ligand repeatedly.
No Specific Binding Ligand oxidation[

I]-K 41498 contains Methionine; ensure oxidation is minimized during storage.
Film Fogging Wet slidesEnsure slides are 100% dry before placing against film.

References

  • Lawrence, A. J., et al. (2002). "The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain." British Journal of Pharmacology, 136(6), 896–904.

  • Heinrichs, S. C., et al. (2002). "K 41498, a potent and selective CRF2 receptor antagonist..." Peptides, 23(4), 896-904.
  • Ruhmann, A., et al. (2002). "Design, synthesis and pharmacological characterization of new highly selective CRF2 antagonists." Peptides, 23(3), 453-460.

  • Perry, P. J., et al. (1998). "Autoradiographic localization of CRF receptors in the brain." Current Protocols in Neuroscience. (General methodology reference).

Sources

Method

Technical Guide: Optimal Handling, Reconstitution, and Storage of K 41498

Receptor Antagonist) Abstract & Introduction K 41498 is a potent, highly selective peptide antagonist for the Corticotropin-Releasing Factor type 2 (

Author: BenchChem Technical Support Team. Date: February 2026


 Receptor Antagonist)

Abstract & Introduction

K 41498 is a potent, highly selective peptide antagonist for the Corticotropin-Releasing Factor type 2 (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) receptor. Structurally, it is an analogue of antisauvagine-30 (aSvg-30) designed for enhanced metabolic stability and receptor affinity.[1] It exhibits high affinity for human ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(

= 0.66 nM) and

(

= 0.62 nM) receptors, with significantly lower affinity for

(

= 425 nM).[2][3]

Because K 41498 is a complex peptide (MW ~3632.26 Da) rather than a small organic molecule, it requires distinct handling protocols to prevent degradation via hydrolysis, aggregation, or surface adsorption.[1] This guide provides a self-validating workflow to ensure experimental reproducibility in both in vitro signaling assays and in vivo hemodynamic studies.

Physicochemical Profile

Understanding the chemical nature of K 41498 is the prerequisite for proper handling. The substitution of Methionine with Norleucine (Nle) in its sequence is a critical design feature intended to reduce oxidation susceptibility, yet standard peptide precautions remain mandatory.[1]

FeatureSpecificationTechnical Implication
Molecular Weight 3632.26 DaLarge peptide; prone to surface adsorption on glass.
Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Complex structure with multiple charged residues.[4]
Sequence D-Phe-His-Leu-Leu-Arg-Lys-Nle-Ile...Contains Nle (Norleucine) to improve oxidative stability.[1]
Solubility Water (up to 5 mg/mL)Do not use DMSO as the primary solvent if water suffices; peptides can denature or precipitate in high organic content if not designed for it.[1]
Appearance White Lyophilized SolidHygroscopic; absorbs atmospheric moisture rapidly.
Storage (Solid) -20°C (Desiccated)Stable for >1 year if kept dry and frozen.[1]

Protocol 1: Storage & Handling of Lyophilized Product

Objective: Prevent hydrolysis and aggregation caused by moisture absorption during storage.

The "Equilibration" Rule (Crucial Step)

Lyophilized peptides are hygroscopic.[1] If a cold vial is opened in a humid room, water condenses inside, initiating hydrolysis.

  • Arrival: Upon receipt, inspect the vial. The product should be a white "fluff" or cake.

  • Long-Term Storage: Store the vial immediately at -20°C . Ensure the cap is tightly sealed.

  • Pre-Opening Protocol:

    • Remove the vial from the freezer.

    • Place it in a desiccator (or on the benchtop away from drafts) at room temperature (RT).

    • Wait 30–60 minutes before opening. The vial must be warm to the touch to prevent condensation.

Protocol 2: Reconstitution & Stock Solution Preparation

Objective: Solubilize K 41498 without inducing aggregation or loss due to adsorption.

Materials
  • Solvent: Sterile, nuclease-free water (HPLC grade) or PBS (pH 7.4).[1]

  • Vials: Polypropylene (plastic) microcentrifuge tubes.[1] Never use glass vials for low-concentration peptide solutions as peptides adhere to glass surfaces.

  • Pipette Tips: Low-retention tips are recommended.

Step-by-Step Workflow
  • Calculation: Calculate the volume required for a standard stock concentration (e.g., 1 mM).

    • Note: 1 mg of K 41498

      
       275 nmol. Adding 275 
      
      
      
      L of water yields a ~1 mM stock.
  • Solubilization:

    • Add the calculated volume of sterile water to the center of the lyophilized cake.

    • Do not vortex vigorously. Vortexing can shear long peptides and introduce air bubbles that denature proteins.

    • Technique: Gently tap the tube or pipette up and down slowly to dissolve.

  • Visual Check: The solution should be clear and colorless. If particles persist, sonicate briefly (5–10 seconds) in a water bath.

  • Aliquotting (The "Single-Use" Rule):

    • Peptides degrade with freeze-thaw cycles.

    • Divide the stock into small aliquots (e.g., 10–50

      
      L) in polypropylene tubes.
      
    • Flash freeze in liquid nitrogen or dry ice/ethanol (optional but optimal).[1]

    • Store aliquots at -20°C or -80°C .

    • Stability:[5][6][7] Use liquid aliquots within 1 month (-20°C) or 6 months (-80°C).

Workflow Visualization

ReconstitutionWorkflow Arrival Lyophilized K 41498 (-20°C) Equilibrate Equilibrate to RT (30-60 mins) Arrival->Equilibrate Prevent Condensation Solubilize Add Sterile Water (Target: 1 mM) Equilibrate->Solubilize Sterile Environment Dissolve Gentle Mixing (No Vortexing) Solubilize->Dissolve Aliquot Aliquot into Polypropylene Dissolve->Aliquot Minimize Surface Contact Freeze Store -80°C (Avoid Freeze-Thaw) Aliquot->Freeze

Caption: Optimized workflow for K 41498 reconstitution emphasizing moisture control and surface adsorption prevention.

Protocol 3: In Vivo Application (Rats/Mice)

Objective: Prepare a vehicle formulation for systemic injection (i.v. or i.p.) that maintains solubility and physiological pH.[1]

Formulation Strategy

Since K 41498 is water-soluble (up to 5 mg/mL), toxic organic co-solvents (like DMSO or Cremophor) are generally unnecessary and should be avoided to prevent vehicle-induced confounding effects.[1]

Preparation Steps[1][7][8][10][11]
  • Thaw: Thaw a frozen stock aliquot (prepared in water) on ice.

  • Dilution: Dilute the stock to the working concentration using sterile Saline (0.9% NaCl) or PBS (pH 7.4) .

    • Example Dose: For a 1.84 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      g dose (approx 0.5 nmol), dilute stock to ensure the injection volume is appropriate for the animal (e.g., 100–200 
      
      
      
      L for rats).
  • Timing: Prepare the working solution immediately before injection. Peptides in dilute saline are less stable than in concentrated water stocks.

  • Administration:

    • Systemic: Intravenous (i.v.) or Intraperitoneal (i.p.).[1]

    • Central: Intracerebroventricular (i.c.v.)[1] – Ensure the pH is strictly neutral (7.2–7.4) to avoid neurotoxicity.[1]

Pharmacological Mechanism & Validation

To validate the activity of K 41498 in your assay, it is essential to understand its competitive antagonism against Urocortin ligands.

Mechanism of Action

K 41498 selectively binds the extracellular domain of


, preventing the binding of endogenous agonists like Urocortin II or III. This blockade inhibits the 

-protein coupled cascade, preventing the accumulation of cAMP.

Mechanism Urocortin Urocortin II / III (Agonist) CRF2 CRF2 Receptor (GPCR) Urocortin->CRF2 Binds/Activates K41498 K 41498 (Antagonist) K41498->CRF2 Blocks Binding (Ki ~0.6 nM) Gs Gs Protein Activation CRF2->Gs Signal Transduction AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Physio Hypotension / Anxiety Modulation cAMP->Physio

Caption: Competitive antagonism of K 41498 at the CRF2 receptor, blocking the downstream cAMP signaling cascade.[1]

Troubleshooting & FAQs

IssueProbable CauseSolution
Precipitation upon thawing Concentration too high or buffer incompatibility.Warm tube to 37°C for 2 mins. If persistent, add small amount of acetic acid (if basic peptide) or dilute further.[1]
Loss of biological activity Adsorption to glass or freeze-thaw degradation.Always use plasticware. Use single-use aliquots.
Unexpected agonist effect Contamination or oxidation.K 41498 is a pure antagonist. Ensure the "X" residue is Nle (Norleucine) to prevent Methionine oxidation.[1]

References

  • Ruhmann, A., et al. (2002). Design, synthesis and pharmacological characterization of new highly selective CRF2 antagonists. Peptides, 23(3), 453-460.[1][4]

  • Lawrence, A. J., et al. (2002). The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain. British Journal of Pharmacology, 136(6), 896–904.[1]

  • PubChem. Compound Summary for K 41498.[Link][1][4]

Sources

Application

Application Note: Accurate Molarity Determination for K 41498 Peptide Solutions

Introduction: The Criticality of Precise Peptide Concentration in CRF Receptor Research Understanding the Physicochemical Properties of K 41498 Before delving into the protocol, a thorough understanding of the K 41498 pe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Precise Peptide Concentration in CRF Receptor Research

Understanding the Physicochemical Properties of K 41498

Before delving into the protocol, a thorough understanding of the K 41498 peptide's properties is essential for its proper handling and solubilization.

PropertyValueSource
Molecular Weight (MW) 3632.26 g/mol Tocris Bioscience[1]
Appearance Lyophilized white powderGeneral Peptide Property
Solubility Soluble to 5 mg/mL in waterTocris Bioscience[1]
Storage (Lyophilized) Store at -20°CTocris Bioscience[1]
Storage (in Solution) Short-term (days) at 2-8°C; Long-term (weeks to months) at -20°C or -80°C in aliquotsGeneral Peptide Handling Guidelines[3][4]

Expert Insight: The lyophilized nature of the peptide means it is highly hygroscopic. Therefore, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation and ensure accurate weighing.

Core Protocol: From Lyophilized Powder to Accurately Concentrated Stock Solution

This protocol is designed to guide the user through the process of reconstituting lyophilized K 41498 peptide to create a stock solution of a desired molarity.

Pre-Reconstitution Workflow

G cluster_prep Preparation Phase Gather_Materials Gather Materials: - K 41498 Peptide Vial - Sterile, Nuclease-Free Water - Calibrated Pipettes & Sterile Tips - Vortex Mixer - Centrifuge - Sterile Aliquot Tubes Equilibrate_Vial Equilibrate Peptide Vial to Room Temperature (in a desiccator) Gather_Materials->Equilibrate_Vial 1. Calculate_Parameters Perform Molarity Calculations Equilibrate_Vial->Calculate_Parameters 2.

Caption: Pre-reconstitution workflow for K 41498.

Step 1: The Foundational Molarity Calculation

The cornerstone of an accurately prepared peptide solution is a correct initial calculation. The relationship between mass, volume, and molar concentration is defined by the following formula:

Mass (g) = Molar Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [5]

Example Calculation for a 1 mM K 41498 Stock Solution:

  • Desired Molar Concentration (M): 1 mM = 0.001 mol/L

  • Molecular Weight (MW): 3632.26 g/mol

  • Desired Volume (V): 1 mL = 0.001 L

Mass (g) = 0.001 mol/L * 0.001 L * 3632.26 g/mol = 0.00363226 g

Mass (mg) = 3.63 mg

Therefore, to prepare 1 mL of a 1 mM K 41498 solution, you would need to dissolve 3.63 mg of the peptide in 1 mL of solvent.

Self-Validation Check: Always double-check your calculations. Online molarity calculators from reputable suppliers can be used for verification.

Step 2: Reconstitution Protocol

This step-by-step process ensures the complete and gentle dissolution of the K 41498 peptide.

  • Preparation:

    • Ensure the K 41498 vial has equilibrated to room temperature in a desiccator.

    • Work in a clean, sterile environment, such as a laminar flow hood, to minimize contamination.[2][6]

    • Use personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Addition:

    • Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

    • Using a calibrated pipette with a sterile tip, slowly add the calculated volume of sterile, nuclease-free water to the vial.

    • Causality Insight: Adding the solvent slowly down the side of the vial minimizes aerosolization of the peptide powder and prevents foaming.

  • Dissolution:

    • Gently swirl the vial to mix. Avoid vigorous shaking or vortexing, as this can cause peptide aggregation or degradation.[6]

    • If the peptide does not dissolve immediately, allow the solution to stand at room temperature for 15-30 minutes with occasional gentle swirling.[6]

    • For peptides that are difficult to dissolve, brief sonication in a water bath can be employed.[7]

  • Visual Confirmation:

    • A fully dissolved peptide solution should be clear and free of any visible particulates.

Post-Reconstitution Workflow

G cluster_post Post-Reconstitution Aliquot_Solution Aliquot the Stock Solution into single-use tubes Label_Tubes Clearly Label Aliquots: - Peptide Name - Concentration - Date of Preparation Aliquot_Solution->Label_Tubes 1. Store_Aliquots Store Aliquots at -20°C or -80°C Label_Tubes->Store_Aliquots 2.

Caption: Post-reconstitution workflow for K 41498.

Best Practices for Storage and Handling of K 41498 Solutions

The stability of your K 41498 stock solution is paramount for the longevity of your experiments.

  • Aliquoting is Non-Negotiable: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is imperative to aliquot the stock solution into single-use volumes.[3][4]

  • Optimal Storage Conditions: Store aliquots at -20°C for short to medium-term storage and at -80°C for long-term storage.[4]

  • Light Sensitivity: Protect peptide solutions from light by using amber vials or by storing them in a dark container.

  • Thawing Protocol: When ready to use, thaw an aliquot at room temperature or on ice. Once thawed, keep the solution on ice during experimental use.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Peptide will not dissolve Insufficient mixing; peptide properties.Allow more time for dissolution with gentle agitation. Brief sonication may be applied. If solubility issues persist, consider using a small amount of a co-solvent like DMSO, followed by dilution with your aqueous buffer, but be mindful of the final concentration of the organic solvent in your assay.
Precipitate forms after thawing Peptide aggregation; buffer incompatibility.Centrifuge the vial to pellet the precipitate and use the supernatant. Consider preparing fresh stock solution. Ensure the pH of your working buffer is compatible with the peptide.
Inconsistent experimental results Inaccurate initial weighing or pipetting; peptide degradation.Re-verify calculations and ensure proper calibration of equipment. Prepare fresh aliquots from a new vial of lyophilized peptide. Always follow proper storage and handling procedures.

Conclusion

The accurate preparation of K 41498 peptide solutions is a foundational requirement for reliable and reproducible research into the CRF2 receptor system. By adhering to the detailed protocols and understanding the scientific principles outlined in this application note, researchers can ensure the integrity of their experiments and the validity of their findings. The emphasis on a self-validating system of checks and best practices empowers scientists to proceed with confidence in their investigations.

References

  • Lawrence, A. J., et al. (2002). The highly selective CRF(2) receptor antagonist K41498 binds to presynaptic CRF(2) receptors in rat brain. British Journal of Pharmacology, 136(6), 896–904. [Link]

  • Ruhmann, A., et al. (2002). Design, synthesis and pharmacological characterization of new highly selective CRF2 antagonists: development of 123I-K31440 as a potential SPECT ligand. Peptides, 23(3), 453-460. [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]

  • How to Reconstitute Peptides. JPT. [Link]

  • How to Store Peptides | Best Practices for Researchers. [Link]

  • Best Practices for Reconstituting and Storing Research Peptides. Pure Tides Therapy. [Link]

  • Peptide Calculator. [Link]

  • 20uM peptide solution. How I can make this whose MW I don't know? ResearchGate. [Link]

  • The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Dripdok Help Center. [Link]

Sources

Method

Application Note: Dissecting Central vs. Peripheral CRF2 Signaling with K-41498

Executive Summary K-41498 is a high-affinity, selective antagonist for the Corticotropin-Releasing Factor type 2 receptor (CRF2).[1][2][3] Unlike non-selective antagonists (e.g., astressin), K-41498 exhibits >500-fold se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

K-41498 is a high-affinity, selective antagonist for the Corticotropin-Releasing Factor type 2 receptor (CRF2).[1][2][3] Unlike non-selective antagonists (e.g., astressin), K-41498 exhibits >500-fold selectivity for CRF2 over CRF1.[1]

The critical utility of K-41498 lies in its inability to freely cross the Blood-Brain Barrier (BBB) .[1] This physicochemical limitation transforms the compound into a powerful tool for spatial dissection of signaling:[1]

  • Intravenous (IV) Administration: Isolates peripheral CRF2 function (e.g., vascular tone, gastric motility) without confounding central receptor blockade.[1]

  • Intracerebroventricular (ICV) Administration: Delivers the antagonist directly to the CNS to interrogate central CRF2 circuits (e.g., anxiety modulation, sympathetic outflow), though researchers must control for intrinsic central effects.[1]

This guide provides validated protocols for both administration routes, emphasizing the physiological distinctness of the resulting datasets.

Pharmacological Profile & Mechanism[1][3][4]

Chemical Properties[1][2][3][5]
  • Structure: Peptide analogue of antisauvagine-30 (aSvg-30) with Nle substitution for stability.[1]

  • Sequence: D-Phe-His-Leu-Leu-Arg-Lys-Nle-Ile-Glu-Ile-Glu-Lys-Gln-Glu-Lys-Glu-Lys-Gln-Gln-Ala-Ala-Asn-Asn-Arg-Leu-Leu-Leu-Asp-Thr-Ile-NH2[1]

  • Molecular Weight: ~4599 Da[1]

  • Solubility: Soluble in water (up to 5 mg/mL); stable in physiological saline.[1]

Mechanism of Action

CRF2 receptors are Gs-coupled GPCRs.[1] Activation typically increases cAMP.[1] K-41498 competitively antagonizes this receptor, blocking the effects of endogenous ligands like Urocortin 1, 2, and 3.[1]

CRF_Signaling Ucn Urocortin (Ligand) CRF2 CRF2 Receptor (Gs-Coupled) Ucn->CRF2 Activates K41498 K-41498 (Antagonist) K41498->CRF2 Blocks AC Adenylyl Cyclase CRF2->AC Stimulates cAMP cAMP Production AC->cAMP Response Physiological Effect (e.g., Hypotension) cAMP->Response

Figure 1: Mechanism of Action. K-41498 competitively inhibits Urocortin-mediated activation of CRF2 receptors, preventing downstream cAMP accumulation.[1][3]

Experimental Design: Choosing the Route

The choice of route dictates the biological compartment assayed.[1] The table below summarizes the functional isolation achieved by each method.

FeatureIntravenous (IV)Intracerebroventricular (ICV)
Target Compartment Systemic / Peripheral (Heart, Gut, Vasculature)Central Nervous System (Brain, Spinal Cord)
BBB Penetration NegligibleDirect Bypass
Primary Readout Blockade of Urocortin-induced Hypotension Blockade of Anxiogenic/Anxiolytic behaviors
Confounding Factors None (Central receptors remain active)Intrinsic Pressor Effect: ICV K-41498 alone can elevate BP.[1]
Typical Dose (Rat) 1.5 – 5.0 µ g/animal 1.0 – 3.0 µ g/animal
Decision Logic for Researchers

Route_Selection Start Experimental Goal Q1 Target Tissue? Start->Q1 Peripheral Peripheral (Heart, Gut, Vessels) Q1->Peripheral Central Central CNS (Amygdala, PVN, LS) Q1->Central IV_Route Select IV Route (Tail Vein) Peripheral->IV_Route ICV_Route Select ICV Route (Stereotaxic) Central->ICV_Route Result_IV Result: Blocks Hypotension Spars Central Circuits IV_Route->Result_IV Result_ICV Result: Modulates Anxiety/Sympathetic Tone (Control for Pressor Effect) ICV_Route->Result_ICV

Figure 2: Decision Matrix. Select IV for peripheral isolation due to BBB impermeability; select ICV for direct CNS manipulation.[1]

Preparation of K-41498 Stock

Storage: Store lyophilized powder at -20°C in a desiccator. Vehicle: Sterile physiological saline (0.9% NaCl) is preferred for injection.[1]

  • Stock Solution (1 mg/mL):

    • Dissolve 1 mg K-41498 in 1 mL of sterile, endotoxin-free water.[1]

    • Note: The peptide is soluble in water.[1] Do not use DMSO unless absolutely necessary, as it can confound behavioral data.[1]

    • Aliquot into 20 µL volumes and freeze at -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution:

    • On the day of the experiment, dilute the stock with sterile 0.9% Saline to the desired concentration.[1]

    • Example: For a 2 µg dose in a 100 µL IV injection, dilute stock 1:50 in saline (20 µg/mL final).

Protocol A: Intravenous (IV) Injection

Objective: Antagonize peripheral CRF2 receptors (e.g., to block Urocortin-induced hypotension).[1]

Materials
  • Restrainer (for tail vein) or catheter setup (for jugular).[1]

  • Heating lamp.[1]

  • Insulin syringe (29-30G).[1]

  • K-41498 Working Solution (20 µg/mL).[1]

Step-by-Step
  • Dose Calculation:

    • Rat (Wistar/Sprague-Dawley): 1.5 – 2.0 µg total dose per rat (approx. 5-7 µg/kg).[1]

    • Mouse (C57BL/6): 0.5 – 1.0 µg total dose per mouse (approx. 20-40 µg/kg).[1]

  • Animal Prep:

    • Warm the animal under a heat lamp for 2-3 minutes to dilate tail veins.[1]

    • Secure animal in the restrainer.[1]

  • Injection:

    • Sterilize the tail with 70% ethanol.[1]

    • Insert needle into the lateral tail vein bevel up.[1]

    • Aspirate slightly; blood flashback confirms entry.[1]

    • Inject volume slowly (100 µL for rats, 50-100 µL for mice) over 5-10 seconds.

  • Validation:

    • Administer challenge agonist (e.g., Urocortin 1, IV) 10 minutes post-K-41498.[1]

    • Success Criteria: Complete ablation of Urocortin-induced hypotension compared to vehicle control.

Protocol B: Intracerebroventricular (ICV) Injection

Objective: Antagonize central CRF2 receptors (e.g., lateral septum, PVN).[1]

Materials
  • Stereotaxic frame.[1][4]

  • Hamilton syringe (5 µL or 10 µL) with 33G needle.[1]

  • Dental cement/cannula (if chronic) or direct injection setup (acute).[1]

  • Anesthesia (Isoflurane).[1][4]

Step-by-Step
  • Dose Calculation:

    • Rat: 1.0 – 5.0 µg in 2-5 µL volume.[1]

    • Mouse: 0.5 – 1.0 µg in 1-2 µL volume.[1]

  • Stereotaxic Surgery:

    • Anesthetize animal (Isoflurane 2-3%).[1] Mount in stereotaxic frame.

    • Expose skull and identify Bregma.[1]

    • Coordinates (Rat - Lateral Ventricle): AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm (from skull surface).[1]

    • Coordinates (Mouse - Lateral Ventricle): AP: -0.3 mm, ML: ±1.0 mm, DV: -2.5 mm.[1]

  • Injection:

    • Lower needle slowly.[1]

    • Inject at a rate of 0.5 µL/min . Rapid injection causes tissue damage and backflow.[1]

    • Leave needle in place for 5 minutes post-injection to allow diffusion.[1]

  • Critical Control (The "Pressor" Artifact):

    • Warning: ICV injection of K-41498 alone has been reported to cause a pressor response (increased blood pressure) in rats.[1][5] This is believed to be due to the blockade of tonic inhibitory CRF2 signaling or unmasking of CRF1 activity.[1]

    • Requirement: You MUST include a "Vehicle ICV" group and a "K-41498 ICV baseline" group (no agonist challenge) to normalize this effect.[1]

References

  • Lawrence, A. J., et al. (2002). "The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain."[1] British Journal of Pharmacology, 136(6), 896-904.[1]

  • Kishimoto, T., et al. (2000). "Deletion of Crhr2 reveals an anxiolytic role for corticotropin-releasing hormone receptor-2."[1] Nature Genetics, 24(4), 415-419.[1]

  • Coste, S. C., et al. (2000). "Abnormal adaptations to stress and impaired cardiovascular function in mice lacking corticotropin-releasing hormone receptor-2."[1] Nature Genetics, 24(4), 403-409.[1]

  • R&D Systems / Tocris Bioscience. "K 41498 Product Information & Biological Activity."

Sources

Application

time course of K 41498 antagonist activity in vivo

Application Note: Pharmacological Characterization and In Vivo Protocols for K-41498 (CRF₂ Receptor Antagonist) Executive Summary K-41498 (also referenced as K41498) is a highly potent, selective, and metabolically stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization and In Vivo Protocols for K-41498 (CRF₂ Receptor Antagonist)

Executive Summary

K-41498 (also referenced as K41498) is a highly potent, selective, and metabolically stabilized peptide antagonist for the Corticotropin-Releasing Factor Receptor Type 2 (CRF₂) .[1] Structurally derived from antisauvagine-30 (aSvg-30), K-41498 features specific amino acid substitutions ([D-Phe¹¹, His¹², Nle¹⁷]Svg₁₁₋₄₀) designed to prevent sulfoxidation, thereby enhancing chemical stability while maintaining high affinity (K_i ≈ 0.6 nM).

This guide details the in vivo application of K-41498, focusing on its temporal dynamics (time course), route-dependent bioavailability, and experimental protocols for distinguishing CRF₂-mediated physiological responses (hypotension, anxiolysis, feeding modulation) from CRF₁ pathways.

Pharmacological Profile & Mechanism

To design effective in vivo experiments, one must understand the molecular behavior of K-41498 compared to endogenous ligands (Urocortin 1, 2, 3) and other antagonists.[2]

Binding & Selectivity
  • Target: CRF₂ Receptors (Splice variants CRF₂α and CRF₂β).[1][3][4][5]

  • Affinity (K_i): ~0.62 – 0.66 nM (High Affinity).[1][3][5]

  • Selectivity: >600-fold selectivity over CRF₁ (K_i > 425 nM).[1]

  • Mechanism: Competitive antagonism.[1] It occupies the orthosteric binding site, preventing Gs-protein coupling and subsequent cAMP accumulation.

Structural Stability

Unlike its parent compound antisauvagine-30, K-41498 contains a Norleucine (Nle) substitution at position 17 (replacing Methionine). This modification prevents oxidative degradation (sulfoxidation), theoretically extending its functional half-life in physiological buffers and tissue, though it remains a peptide subject to peptidase degradation.

Mechanism of Action Diagram

G UCN Urocortin 2/3 (Agonist) CRF2 CRF2 Receptor (GPCR) UCN->CRF2 Activates K41498 K-41498 (Antagonist) K41498->CRF2 Blocks Gs Gs Protein CRF2->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Increases Effect Physiological Response (e.g., Hypotension) cAMP->Effect Mediates

Caption: Competitive antagonism by K-41498 at the CRF2 receptor interface, preventing downstream cAMP signaling.

Experimental Design: Time Course & Route

The "time course" of K-41498 is not a single pharmacokinetic value but a functional window of antagonism . Because peptides do not freely cross the blood-brain barrier (BBB), the route of administration dictates the experimental window.

Summary of Functional Parameters
ParameterSystemic (IV/IP)Central (ICV/Intra-region)
Target Tissue Peripheral vasculature, Heart, GI tractLateral Septum, Raphe Nuclei, Hypothalamus
Onset of Action Rapid (< 5 mins)Rapid (5–10 mins diffusion)
Peak Effect 10–20 mins post-injection15–30 mins post-injection
Functional Duration ~45–90 mins~60–120 mins (clearance dependent)
Typical Dose 50–100 µg/kg0.5 – 5.0 µg (total dose)
Key Reference Lawrence et al., Br J Pharmacol (2002)Ibid.

Protocol A: Systemic Antagonism (Cardiovascular)

Objective: Validate K-41498 activity by blocking Urocortin-induced hypotension (a CRF₂-specific peripheral effect).[1]

Materials:

  • Anesthetized Rats (Wistar or Sprague-Dawley).

  • Femoral vein catheter (for drug delivery).

  • Femoral artery catheter (for MAP measurement).

  • Agonist: Urocortin 1 or 2 (1.4 µg/kg).

  • Antagonist: K-41498 (Lyophilized powder dissolved in saline).

Step-by-Step Methodology:

  • Preparation: Dissolve K-41498 in sterile 0.9% saline. (Avoid DMSO if possible; if solubility is poor, use <1% acetic acid then neutralize).

  • Baseline: Establish a stable Mean Arterial Pressure (MAP) baseline for 20 minutes.

  • Antagonist Administration (T = -15 min):

    • Inject K-41498 (e.g., 1.84 µg to 5 µg IV bolus).

    • Note: K-41498 alone should not significantly alter MAP if resting CRF tone is low.

  • Wait Period: Allow 15 minutes for receptor occupancy.

  • Agonist Challenge (T = 0):

    • Inject Urocortin (IV bolus).

  • Measurement: Record MAP continuously for 60 minutes.

    • Control: Urocortin causes rapid, sustained hypotension.

    • Experimental: K-41498 pre-treatment attenuates or abolishes this drop.

Protocol B: Central (ICV) Time Course Determination

Objective: Determine the duration of antagonist action in the brain (e.g., blocking anxiety-like behavior or anorexic effects).

Rationale: Since peptide degradation rates in CSF vary, a "Time of Pre-treatment" experiment is required to optimize your specific assay.

Workflow Visualization

Workflow cluster_Exp Experimental Day cluster_Time Variable Pre-treatment Interval Start Stereotaxic Surgery (Cannula Implantation) Recovery Recovery (5-7 Days) Start->Recovery Prep Prepare K-41498 (Artificial CSF Vehicle) Recovery->Prep Inject_Ant ICV Injection: K-41498 (Dose: 1-2 µg) Prep->Inject_Ant T15 15 min Inject_Ant->T15 T30 30 min Inject_Ant->T30 T60 60 min Inject_Ant->T60 T120 120 min Inject_Ant->T120 Challenge Agonist Challenge (Urocortin ICV or Stressor) T15->Challenge T30->Challenge T60->Challenge T120->Challenge Readout Behavioral Assay (EPM / Food Intake) Challenge->Readout

Caption: Workflow to determine the optimal pre-treatment window for K-41498 ICV administration.

Protocol Steps:
  • Stereotaxic Surgery: Implant guide cannula targeting the Lateral Ventricle (LV) or specific nuclei (e.g., Lateral Septum).

    • Coordinates (Rat): AP -0.8 mm, ML ±1.4 mm, DV -3.5 mm.

  • Dosing:

    • Typical effective ICV dose: 0.5 µg – 5.0 µg per animal.

    • Volume: 1–2 µL (inject slowly over 1-2 mins to prevent intracranial pressure spikes).

  • Variable Pre-treatment: Assign animals to groups based on the delay between Antagonist and Agonist:

    • Group A: 15 min

    • Group B: 60 min

    • Group C: 120 min

  • Challenge: Administer Urocortin 2 (specific CRF₂ agonist) or apply acute stress.

  • Readout:

    • Efficacy Calculation: % Inhibition = 100 - [(Response_K41498 / Response_Vehicle) * 100].

    • Interpretation: If Group A shows 90% inhibition and Group C shows 10% inhibition, the functional window is < 2 hours.

Troubleshooting & Critical Controls

IssueProbable CauseSolution
No Antagonism Observed Peptide DegradationEnsure K-41498 is stored at -80°C. Dissolve immediately before use. Do not refreeze aliquots.
Unexpected Pressor Response CRF₁ Cross-reactivityVerify dose.[1][3][6] At very high doses (>100 µM local conc.), selectivity may diminish.
Precipitation in Needle SolubilityK-41498 is hydrophobic. Use sterile water or slightly acidic buffer, then dilute with saline.
Lack of Central Effect BBB ImpermeabilityK-41498 does not cross the BBB. Systemic injection will not block central CRF₂ receptors.

References

  • Lawrence, A. J., et al. (2002). "The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain." British Journal of Pharmacology, 136(6), 896–904.

  • Ruhmann, A., et al. (1998). "Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): development of CRFR2beta-selective antisauvagine-30." Proceedings of the National Academy of Sciences, 95(26), 15264–15269.

  • Perrin, M. H., & Vale, W. W. (1999). "Corticotropin-releasing factor receptors and their ligand family." Annals of the New York Academy of Sciences, 885, 312–328.

Disclaimer: This Application Note is for research purposes only. K-41498 is not approved for human therapeutic use.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: K 41498 Solubility &amp; Handling Guide

Product: K 41498 (CRF Receptor Antagonist) Chemical Nature: Modified Peptide (Analog of Antisauvagine-30) Molecular Weight: ~3632.26 Da Primary Application: Selective blockade of CRF receptors (in vitro & in vivo).[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Product: K 41498 (CRF


 Receptor Antagonist)
Chemical Nature:  Modified Peptide (Analog of Antisauvagine-30)
Molecular Weight:  ~3632.26 Da
Primary Application:  Selective blockade of CRF

receptors (in vitro & in vivo).[1][2][3]

Module 1: The Solubility Paradox

Why you are here: Vendors often list K 41498 as "soluble in water to 5 mg/mL." However, researchers frequently encounter precipitation, aggregation, or loss of activity when diluting this stock into physiological buffers (like PBS or aCSF).

The Science: K 41498 is a large peptide (~30 amino acids) containing hydrophobic residues (Leucine, Isoleucine, Norleucine) essential for receptor binding. While charged residues (Arg, Glu) provide some water solubility, the hydrophobic core drives intermolecular aggregation in high-salt environments (saline/buffers), leading to "crashing out" or adsorption to reaction vessels.

Module 2: Preparation Protocols

Protocol A: The "Master Stock" (Laboratory Standard)

Use this for in vitro assays where organic solvent tolerance is low.

Reagents:

  • Sterile Endotoxin-free Water (or 0.1 M Acetic Acid for stubborn batches).

  • Critical: Low-binding polypropylene tubes (Eppendorf LoBind®). Do NOT use glass.

Steps:

  • Equilibration: Allow the lyophilized vial to reach room temperature (20 mins) before opening. This prevents condensation and hydrolysis.

  • Solvent Addition: Add sterile water to achieve a concentration of 1 mg/mL to 5 mg/mL .

    • Troubleshooting: If the peptide does not dissolve instantly, do not vortex violently. Instead, sonicate in a water bath for 3–5 minutes.

    • Rescue Step: If particles persist, add 0.1 M Acetic Acid dropwise until clear. The slight acidity protonates basic residues, repelling aggregates.

  • Aliquot & Store: Divide into single-use aliquots (e.g., 50 µL). Flash freeze in liquid nitrogen and store at -80°C.

    • Warning: Never refreeze a thawed aliquot.

Protocol B: The "In Vivo" Formulation (High Stability)

Use this for animal injections to prevent precipitation in the bloodstream.

Reagents:

  • 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Sterile Saline (0.9% NaCl).

Steps:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile saline.
    
  • Reconstitute K 41498 powder directly into this vehicle.

  • Mechanism: The cyclodextrin forms a "toroidal" cage around the hydrophobic amino acids of K 41498, shielding them from the aqueous environment while maintaining solubility.

Module 3: Troubleshooting Decision Tree

The following workflow illustrates how to handle K 41498 based on visual inspection of the solution.

K41498_Solubility Start Lyophilized K 41498 Water Add Sterile Water (Target: 1-5 mg/mL) Start->Water Check Visual Inspection Water->Check Clear Solution is Clear Check->Clear Yes Cloudy Cloudy / Particulates Check->Cloudy No Usage Ready for Assay Clear->Usage Aliquot & Freeze (-80°C) Sonicate Sonicate (Bath) 3-5 mins Cloudy->Sonicate Check2 Clear? Sonicate->Check2 Check2->Clear Yes Acid Add 0.1M Acetic Acid (Dropwise) Check2->Acid No Acid->Clear If Soluble DMSO Last Resort: Dissolve in 100% DMSO then dilute Acid->DMSO If still insoluble

Figure 1: Decision matrix for solubilizing K 41498. Follow the path based on visual clarity to ensure proper dissolution.

Module 4: Frequently Asked Questions (FAQs)

Q1: I diluted my clear stock (water) into PBS, and it turned cloudy. Why? A: This is "salting out." The high ionic strength of PBS masks the surface charges of the peptide, allowing hydrophobic interactions to dominate and cause aggregation.

  • Fix: Dilute your stock into PBS immediately before use . Do not store K 41498 in PBS. Alternatively, warm the PBS to 37°C before adding the peptide.

Q2: Can I use DMSO to dissolve K 41498? A: Yes, K 41498 is soluble in DMSO. However, DMSO can be cytotoxic in cell culture (>0.1%) and neurotoxic in brain microinjections.

  • Recommendation: If using DMSO, prepare a 1000x concentrated stock (e.g., 5 mM) in 100% DMSO, then dilute 1:1000 into the assay buffer to minimize solvent effects.

Q3: My peptide concentration seems lower than calculated. Where did it go? A: You likely used glass vials or standard pipette tips. Hydrophobic peptides like K 41498 adhere aggressively to glass and untreated plastics.

  • Fix: Always use Siliconized tubes or LoBind® plastics . Pre-wet pipette tips with buffer before transferring the peptide.

Q4: How do I verify the concentration if I suspect precipitation? A: Use UV-Vis spectrophotometry.

  • Measure absorbance at 280 nm .

  • K 41498 contains Tryptophan/Tyrosine/Phenylalanine residues (check specific batch sequence). Use the molar extinction coefficient (

    
    ) provided on the Certificate of Analysis (CoA) to calculate exact concentration using the Beer-Lambert Law (
    
    
    
    ).

Summary of Physicochemical Properties

PropertySpecificationHandling Implication
Solubility (Water) ~5 mg/mLTheoretical max; often requires sonication.
Solubility (DMSO) >10 mg/mLGood for high-conc. stocks; watch toxicity.
Storage (Solid) -20°CStable for years if desiccated.
Storage (Solution) -80°CUnstable at 4°C; degrades via hydrolysis.
Plastic Adsorption HighMust use low-binding consumables.

References

  • Lawrence, A. J., et al. (2002).[1][2] "The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain."[1][2] British Journal of Pharmacology, 136(6), 896-904.[1] Available at: [Link]

Sources

Optimization

Technical Support Center: Visualizing Lyophilized K 41498 Pellets

Welcome to the technical support center for K 41498 and other challenging lyophilized products. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in vis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for K 41498 and other challenging lyophilized products. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in visualizing lyophilized pellets, particularly those with low mass or a highly porous structure. We provide in-depth FAQs, troubleshooting workflows, and advanced analytical protocols to help you confidently assess your materials.

Section 1: Understanding the Challenge: The "Invisible" Pellet

The primary challenge in visualizing certain lyophilized products stems from their physical and optical properties. A lyophilized "pellet" or "cake" is the solid remnant after the removal of solvent (typically water) through sublimation. Its appearance is a critical quality attribute that can be indicative of a successful lyophilization cycle and product stability.[1][2]

However, for low-concentration formulations, such as the peptide K 41498, the resulting cake can be extremely small, highly porous, or may have undergone partial collapse, leading to a thin, nearly transparent film that is difficult to see with the naked eye.[3][4] The low optical contrast between the product and the glass vial further complicates direct observation.[3] It is crucial to understand that an "invisible" pellet is not necessarily an indication of product absence or degradation but is often an inherent characteristic of the formulation and the freeze-drying process.[1]

K 41498 is a peptide antagonist of CRF receptors, supplied as a white lyophilized solid.[5][6][7] Its peptide nature means it is typically formulated at a low concentration with excipients that ensure stability. The final product is a delicate, porous structure whose visibility is highly dependent on the lyophilization cycle parameters, such as the freezing rate, which influences the ice crystal structure and, consequently, the final pore size of the cake.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: I just received my vial of K 41498 and I can't see a pellet. Is the vial empty?

A: It is highly unlikely the vial is empty. Due to the low mass of the peptide and the nature of lyophilization, the product may appear as a very thin, transparent film, a small collection of white powder at the bottom, or a faint, web-like structure that is difficult to discern against the clear glass. Follow the initial inspection steps in our Troubleshooting Guide (Section 3) to confirm the presence of the product.

Q2: What should an ideal lyophilized cake look like?

A: An ideal, or "elegant," lyophilized cake is typically a single, uniform, porous solid that occupies the same volume as the original frozen solution.[1] It should be free of cracks, collapse, or shrinkage away from the vial walls. However, variations are common and not always critical to product quality.[1] For low-dose products, achieving a classic "elegant" cake can be challenging, and a less defined structure is often acceptable.

Q3: Could the pellet have been damaged or lost during shipping?

A: While severe mechanical shock can cause a fragile cake to break into a powder (a phenomenon known as "dusting"), this would not cause the product to vanish.[9] The product is still contained within the sealed vial. If you observe a fine powder, this is likely the lyophilized product. The troubleshooting steps below will help you assess the situation.

Q4: What is "cake collapse" and how does it affect visualization?

A: Cake collapse occurs when the product temperature during primary drying exceeds its critical collapse temperature (Tc).[4] The amorphous solid structure loses its integrity and flows, resulting in a shrunken, dense, and often glassy or gummy residue instead of a porous cake.[4][9] This can make the product very difficult to see. While minor collapse may not impact quality, significant collapse can be associated with increased residual moisture and potential stability issues.[9][10]

Section 3: Troubleshooting Guide

This guide provides a systematic approach to locating and assessing your lyophilized K 41498 pellet.

Initial Observation: No Visible Pellet in the Vial

If you are unable to see the product, follow this workflow. This decision tree will guide you through initial non-destructive checks to more advanced analytical methods.

Troubleshooting_Workflow start Start: Cannot see lyophilized pellet inspect_bg Step 1: Visual Inspection Hold vial against contrasting black and white backgrounds. start->inspect_bg inspect_light Step 2: Use Directed Lighting Shine a bright, focused light (e.g., fiber optic) from the side or top. inspect_bg->inspect_light swirl Step 3: Gentle Agitation Carefully tilt and rotate the vial. Do NOT shake vigorously. inspect_light->swirl pellet_visible Outcome: Pellet or film is now visible. swirl->pellet_visible Product Observed no_pellet Outcome: Still no visible product. swirl->no_pellet No Product Observed adv_analysis Step 4: Proceed to Advanced Non-Destructive Analysis no_pellet->adv_analysis raman_nir Raman or Near-Infrared (NIR) Spectroscopy Confirms chemical identity in-situ. adv_analysis->raman_nir micro_ct Micro-CT Imaging Provides 3D structural image of cake. adv_analysis->micro_ct

Caption: Troubleshooting workflow for invisible lyophilized pellets.

Observed Issue: Pellet Appears as a Powder, Cracked, or Shrunken

The appearance of a lyophilized cake provides valuable information about the formulation and the freeze-drying process. The table below summarizes common cake defects, their potential causes, and implications.

Observed Defect Description Potential Cause(s) Impact on Product Quality & Next Steps
Cracking/Fissuring The cake has visible cracks or breaks but largely retains its overall form.Mechanical stress during handling/shipping; rapid freezing or drying rates causing internal stress.[9][11]Generally considered cosmetic. Confirm reconstitution time is within specification.
Shrinkage Cake has pulled away from the vial walls, appearing smaller than the original fill volume.High residual moisture content after the cycle; formulation properties.[4][9]May indicate suboptimal secondary drying.[4] Recommend residual moisture testing (e.g., Karl Fischer or non-destructive headspace analysis).[12]
Collapse Loss of porous structure, resulting in a dense, glassy, or shrunken film at the bottom of the vial.Primary drying temperature exceeded the formulation's collapse temperature (Tc).[4]Can lead to higher moisture content, longer reconstitution times, and potential long-term stability issues.[9][10] Advanced characterization is recommended.
Meltback Appearance of melted or fused regions within the cake, often at the bottom.Eutectic melting; insufficient primary drying before moving to the higher temperatures of secondary drying.[4]Similar to collapse, this indicates a process deviation. Assess residual moisture and stability.

Section 4: Advanced Visualization & Characterization Protocols

When standard visual inspection is insufficient, advanced analytical techniques can provide definitive confirmation of the product's presence, structure, and integrity without compromising the sample.

Method Selection Guide

Choosing the right analytical method depends on the specific question you need to answer.

Method_Selection start What is your primary goal? q1 Confirm Presence & Chemical Identity start->q1 q2 Assess Internal Cake Structure start->q2 q3 Investigate Protein Aggregation/Conformation start->q3 method1 Raman / NIR Spectroscopy (Non-Destructive) q1->method1 method2 Micro-CT Imaging (Non-Destructive) q2->method2 Non-Destructive method3 SEM (Destructive) q2->method3 Destructive q3->method1 Secondary Structure method4 ssHDX-MS / FTIR (Destructive) q3->method4 High Resolution

Caption: Guide for selecting an appropriate analytical method.

Protocol 1: Non-Destructive Analysis via Raman Spectroscopy

Principle: Raman spectroscopy is a non-destructive technique that provides a chemical "fingerprint" of a substance.[13] It measures the inelastic scattering of laser light, which is specific to the molecular vibrations of the compound. It can readily analyze samples through glass vials, making it ideal for confirming the presence and identity of K 41498 without opening the container.[14]

Methodology:

  • Instrument Setup: Use a Raman spectrometer equipped with a long working distance objective or a fiber optic probe. Ensure the laser wavelength is appropriate to minimize fluorescence (e.g., 785 nm).

  • Sample Placement: Place the sealed K 41498 vial directly on the spectrometer's sample stage or position the probe against the outside bottom of the vial.

  • Focusing: Carefully focus the laser through the bottom of the glass vial and onto the area where the lyophilized product is expected to be.

  • Spectrum Acquisition: Acquire the Raman spectrum. Typical acquisition times range from a few seconds to several minutes.

  • Data Analysis:

    • Compare the acquired spectrum to a reference spectrum of K 41498 if available.

    • Identify characteristic peaks corresponding to the peptide backbone (Amide I and III bands) and amino acid side chains to confirm its presence and structural integrity.[15][16]

    • The absence of a strong, broad peak around 3200-3500 cm⁻¹ (indicative of water) confirms a low residual moisture content.

Protocol 2: Non-Destructive 3D Imaging via X-Ray Microtomography (Micro-CT)

Principle: Micro-CT is a powerful imaging technique that uses X-rays to create cross-sectional images of an object, which can then be reconstructed into a three-dimensional model. It can visualize the internal structure of the lyophilized cake in-situ without opening the vial, providing invaluable data on cake porosity, uniformity, and defects.[17][18]

Methodology:

  • Instrument Setup: Use a high-resolution Micro-CT scanner suitable for small sample analysis.

  • Sample Mounting: Securely mount the sealed vial onto the scanner's rotation stage.

  • Scan Acquisition: Set the appropriate X-ray source voltage and current. Acquire a series of 2D projection images as the vial rotates 180° or 360°.

  • 3D Reconstruction: Use the instrument's software to reconstruct the 2D projections into a 3D volume. This process generates a detailed 3D map of the lyophilized cake within the vial.

  • Data Analysis:

    • Visually inspect the 3D model for structural features such as cake height, porosity, collapse, or shrinkage.

    • Quantitative analysis software can be used to calculate key parameters like cake volume, surface area, and porosity distribution.[18]

Section 5: Summary of Advanced Analytical Techniques

The following table compares the advanced techniques discussed in this guide.

Technique Principle Information Provided Destructive? Key Advantage
Raman Spectroscopy Inelastic light scatteringChemical identity, protein secondary structure, excipient polymorphism.[14][15][19]NoFast, non-invasive confirmation of product identity and conformation through glass.
Near-Infrared (NIR) Spectroscopy Overtone & combination vibrationsResidual moisture content, protein structure.[20][21][22][23]NoExcellent for rapid, non-destructive quantification of residual moisture.
X-Ray Microtomography (Micro-CT) X-ray attenuation3D internal and external cake structure, porosity, volume, defects.[17][18]NoProvides a complete 3D visualization of the cake inside the sealed vial.
Scanning Electron Microscopy (SEM) Electron beam interactionHigh-resolution surface morphology, pore size, crystal structure.[3][17]YesUnmatched microscopic detail of the cake's fine structure.
Solid-State HDX-MS Deuterium vapor exchangeHigh-resolution protein conformation and dynamics in the solid state.[19][24]YesProvides peptide-level detail on structural integrity and excipient interactions.

References

  • An Improved Method for Visualizing the Morphology of Lyophilized Product Cakes. PDA Journal of Pharmaceutical Science and Technology.
  • IMAGE-BASED CHARACTERIZATION - Non-Invasive, Quantitative Characterization of Lyophilized Drug Product Using Three-Dimensional X-Ray Microscopy Analytics. Drug Development and Delivery. [Link]

  • Inspection of Lyophilized Products: Introduction & History (part 1). LyophilizationWorld. [Link]

  • Visualizing cell pellet after FACS? ResearchGate. [Link]

  • GUIDE TO INSPECTIONS OF LYOPHILIZATION OF PARENTERALS. GMP Navigator. [Link]

  • Addressing Challenges In Automated Visual Inspection Of Lyophilized Vials. Pharmaceutical Online. [Link]

  • Common problems with lyophilized drugs in the lyophilization process. LyophilizationWorld. [Link]

  • Cake Appearance of Lyophilized Drug Products. VxP Pharma. [Link]

  • Imaging Techniques to Characterize Cake Appearance of Freeze-Dried Products. ResearchGate. [Link]

  • Lyophilized Drug Product Cake Appearance: What Is Acceptable? PubMed. [Link]

  • Lyophilized Cake Appearance Analysis: Stability & CQAs. Leukocare. [Link]

  • Troubleshooting During the Manufacture of Lyophilized Drug Product- Being Prepared for the Unexpected. American Pharmaceutical Review. [Link]

  • Cake Appearance Analysis. Coriolis Pharma. [Link]

  • Applying Raman Spectroscopy to Design of Lyophilization Cycles for Protein Formulation Development. ResearchGate. [Link]

  • Predicting Protein Aggregation during Storage in Lyophilized Solids Using Solid State Amide Hydrogen/Deuterium Exchange with Mass Spectrometric Analysis (ssHDX-MS). National Institutes of Health. [Link]

  • Application of Raman Spectroscopy in Biopharmaceutical Manufacturing. American Pharmaceutical Review. [Link]

  • Automatic visual inspection for lyo and powders. Stevanato Group. [Link]

  • NIR-based on-line monitoring of lyophilisation processes. European Pharmaceutical Review. [Link]

  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. MDPI. [Link]

  • Using Nondestructive in-situ Measurements to Ensure Lyophilized Product Stability. Pharmaceutical Online. [Link]

  • Predicting Protein Aggregation during Storage in Lyophilized Solids Using Solid State Amide Hydrogen/Deuterium Exchange with Mass Spectrometric Analysis (ssHDX-MS). ACS Publications. [Link]

  • AIM 5023V: Automated inspection machine for vials with fast delivery. YouTube. [Link]

  • Non-destructive Moisture Determination for Lyophilization Process Development and Product Quality Testing. Pharmaceutical Technology. [Link]

  • In-situ near-infrared spectroscopy monitoring of the lyophilization process. PubMed. [Link]

  • Characterizing Protein Structure, Dynamics and Conformation in Lyophilized Solids. National Institutes of Health. [Link]

  • Development of Near-Infrared Methods to Analyze Moisture Levels in Lyophilized Pharmaceutical Products. AZoM. [Link]

  • Roast-Driven Coffee Proteome Changes Characterized by Bradford Assay, SDS-PAGE, and LC-MS. MDPI. [Link]

  • Automated Machine Vision System for Liquid Particle Inspection of Pharmaceutical Injection. ResearchGate. [Link]

  • The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain. PubMed Central. [Link]

  • Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Technology Networks. [Link]

  • Raman spectroscopy for the analysis of drug products and drug manufacturing processes. Wiley Online Library. [Link]

  • Pharmaceutical Raman Spectroscopy. American Pharmaceutical Review. [Link]

  • Protein Aggregation Analysis. Creative Biostructure. [Link]

  • Considering Residual Moisture Measurement in Lyophilized Drug Product. American Pharmaceutical Review. [Link]

  • Exploration of Natural Protein–Polysaccharide–Polyphenol Ternary Complexes from Grape Pomace for Clean-Label Pickering Emulsions Through pH Adjustment. MDPI. [Link]

  • Automated Vial Inspection: How It Works & Benefits. Accio. [Link]

  • Near infrared spectroscopy for determination of moisture content in lyophilized formulation. ResearchGate. [Link]

  • NIR Applications for Lyophilization of Biopharmaceuticals. American Pharmaceutical Review. [Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of K 41498 in Solution

Welcome to the technical support center for K 41498. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for K 41498. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of the potent and selective CRF2 receptor antagonist, K 41498, in solution. Adherence to these guidelines is critical for ensuring the experimental reproducibility and the overall success of your research.

Introduction to K 41498 Stability

K 41498 is a synthetic peptide analog of sauvagine, meticulously designed for enhanced stability and selectivity for the corticotropin-releasing factor receptor 2 (CRF2).[1][2] A key modification in its structure is the substitution of a methionine residue with norleucine, a strategic choice to prevent sulfoxidation, thereby increasing the peptide's chemical and metabolic stability.[1] Despite this enhancement, like all peptides, K 41498 is susceptible to various degradation pathways when in solution. Understanding and mitigating these is paramount.

This guide will address the most common questions and concerns regarding the handling, storage, and use of K 41498 to help you maintain its integrity throughout your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Reconstitution and Solubilization

Q: What is the best solvent to reconstitute lyophilized K 41498?

A: The solubility of a peptide is primarily dictated by its amino acid composition and overall polarity. K 41498 is a relatively large peptide (M.Wt: 3632.26) with a mix of hydrophobic and hydrophilic residues.

For initial reconstitution, we recommend using a small amount of a sterile, organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to first dissolve the peptide. Once the peptide is fully dissolved, you can then slowly add your desired aqueous buffer to reach the final concentration. This two-step process often circumvents issues with aggregation that can occur when directly adding an aqueous solution to a hydrophobic peptide.

Troubleshooting Tip: If the peptide precipitates upon addition of the aqueous buffer, you may need to adjust the pH of the buffer or increase the percentage of the organic solvent. Always perform a small-scale solubility test before dissolving the entire sample.

Q: At what pH should I dissolve and store my K 41498 solution?

A: The pH of your solution is a critical factor in maintaining the stability of K 41498. Peptides are most stable at a pH that is 2-3 units away from their isoelectric point (pI) to avoid aggregation. While the exact pI of K 41498 is not readily published, a theoretical estimation based on its amino acid sequence suggests it is likely to be in the acidic to neutral range.

Generally, a slightly acidic pH (e.g., pH 5-6) is a good starting point for many peptides as it can help to minimize deamidation of asparagine (Asn) and glutamine (Gln) residues.[3] However, the optimal pH may need to be determined empirically for your specific application. It is advisable to avoid strongly acidic or alkaline conditions, as these can accelerate hydrolysis of the peptide backbone.

Storage and Handling

Q: How should I store the lyophilized K 41498 powder?

A: For long-term storage, lyophilized K 41498 should be stored at -20°C or colder in a tightly sealed container to protect it from moisture and light.[4][5] Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the peptide, which can significantly reduce its long-term stability.[4]

Q: What are the best practices for storing K 41498 in solution?

A: Storing peptides in solution for extended periods is generally not recommended due to the increased risk of degradation.[5] If you must store K 41498 in solution, follow these critical guidelines:

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3]

  • Freeze: For short-term storage (a few weeks), frozen solutions at -20°C are acceptable. For longer-term storage, -80°C is highly recommended.[5]

  • Sterility: Use sterile buffers and handle the peptide under aseptic conditions to prevent microbial contamination, which can lead to enzymatic degradation.

Table 1: Summary of Recommended Storage Conditions for K 41498

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°C or colderLong-term (months to years)Protect from moisture and light.[4]
In Solution-20°CShort-term (weeks)Aliquot to avoid freeze-thaw cycles.[3][5]
In Solution-80°CIntermediate-term (months)Preferred for longer storage of solutions.
Preventing Chemical Degradation

Q: What are the most likely degradation pathways for K 41498 in solution?

A: Based on its amino acid sequence (FHLLRKXIEIEKQEKEKQQAANNRLLLDTI, with X=Nle), several potential degradation pathways exist:

  • Deamidation: The presence of asparagine (Asn) and glutamine (Gln) residues makes K 41498 susceptible to deamidation, a non-enzymatic reaction that converts these residues to aspartic acid and glutamic acid, respectively. This introduces a negative charge and can alter the peptide's structure and function. This process is accelerated at neutral to alkaline pH.

  • Oxidation: While the substitution of methionine with norleucine mitigates a primary site of oxidation, other residues like histidine (His) and tryptophan (Trp) (though Trp is not in K 41498) can also be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.

  • Hydrolysis: The peptide bonds in the backbone of K 41498 can undergo hydrolysis, leading to fragmentation of the peptide. This is more likely to occur at extreme pH values (either highly acidic or highly alkaline).

  • Adsorption: Peptides, particularly at low concentrations, can adsorb to the surfaces of storage vials, leading to a significant loss of active compound.[4] Using low-protein-binding tubes can help to minimize this issue.

Q: How can I monitor the degradation of my K 41498 sample?

A: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity and stability of peptides. A stability-indicating HPLC method should be used, which can separate the intact peptide from its degradation products. Mass spectrometry (MS) can then be used to identify the degradation products.

Experimental Protocols

Protocol 1: Recommended Reconstitution of Lyophilized K 41498
  • Equilibrate: Allow the vial of lyophilized K 41498 to warm to room temperature in a desiccator for at least 30 minutes.

  • Initial Solubilization: Under sterile conditions, add a small volume of high-purity DMSO to the vial to achieve a concentrated stock solution (e.g., 10 mg/mL). Gently vortex or sonicate to ensure complete dissolution.

  • Dilution: Slowly add your pre-chilled, sterile aqueous buffer of choice (e.g., PBS, pH 7.4) to the concentrated stock solution while gently mixing to reach the desired final concentration.

  • Aliquot and Store: Immediately aliquot the reconstituted peptide into single-use, low-protein-binding microcentrifuge tubes. Store at -20°C for short-term use or -80°C for longer-term storage.

Protocol 2: Workflow for Assessing K 41498 Stability

This workflow outlines a general procedure for a time-course stability study.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis at Time Points cluster_data Data Interpretation Reconstitute Reconstitute K 41498 in desired buffer Aliquots Prepare multiple identical aliquots Reconstitute->Aliquots Incubate Incubate at test condition (e.g., 4°C, 25°C, 37°C) Aliquots->Incubate Time_Zero T=0 Analysis (Baseline) Aliquots->Time_Zero Time_X T=X Analysis (e.g., 24h, 48h, 1 week) Incubate->Time_X HPLC HPLC Analysis (Purity Assessment) Time_Zero->HPLC Time_X->HPLC MS LC-MS Analysis (Degradant Identification) HPLC->MS If degradation is observed Interpret Compare purity over time and identify degradants MS->Interpret

Caption: Workflow for a typical peptide stability study.

Potential Degradation Pathways of K 41498

The following diagram illustrates potential, non-enzymatic degradation pathways for K 41498 in solution based on its amino acid sequence and general peptide chemistry.

Degradation_Pathways cluster_degradation Degradation Products cluster_factors Contributing Factors K41498 Intact K 41498 FHLLRK(Nle)IEIEKQEKEKQQAANNRLLLDTI-NH2 Deamidated Deamidated K41498:f0->Deamidated  pH > 7  Temperature Oxidized Oxidized Products His (H) oxidation K41498:f0->Oxidized  Metal ions  ROS Hydrolyzed Hydrolyzed Fragments Cleavage of peptide bonds K41498:f0->Hydrolyzed  Extreme pH  Temperature pH pH pH->Deamidated pH->Hydrolyzed Temp Temperature Temp->Deamidated Temp->Hydrolyzed Metal Metal Ions Metal->Oxidized ROS Reactive Oxygen Species ROS->Oxidized Light Light FreezeThaw Freeze-Thaw Cycles

Caption: Potential chemical degradation pathways for K 41498.

By understanding these potential degradation routes and implementing the recommended handling and storage procedures, you can significantly enhance the reliability and reproducibility of your experiments involving K 41498. For further assistance, please do not hesitate to contact our technical support team.

References

  • Lawrence, G. W., et al. (2002). The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain. British Journal of Pharmacology, 136(6), 883–894. Retrieved from [Link]

  • NIBSC. (n.d.). Peptide Handling, dissolution & Storage. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Veeprho. (2020, August 3). Peptides and Probable Degradation Pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical degradation mechanism of peptide therapeutics. Retrieved from [Link]

  • Lawrence, G. W., et al. (2002). The highly selective CRF(2) receptor antagonist K41498 binds to presynaptic CRF(2) receptors in rat brain. British Journal of Pharmacology, 136(6), 883-94. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of K 41498

[1] Executive Summary: Immediate Operational Guidance Status: High Risk under repeated freeze-thaw conditions. Recommendation: Do not subject K 41498 stock solutions to more than one freeze-thaw cycle.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Immediate Operational Guidance

Status: High Risk under repeated freeze-thaw conditions. Recommendation: Do not subject K 41498 stock solutions to more than one freeze-thaw cycle.

K 41498 is a synthetic peptide antagonist for the CRF2 receptor.[1][2] While it contains structural modifications (e.g., Norleucine substitution) designed to enhance chemical stability against oxidation, it remains physically vulnerable to the mechanical stress of ice crystal formation and pH shifts during freezing.[3] Repeated cycling promotes peptide aggregation and precipitation, leading to a silent loss of potency that can confound experimental data.

Part 1: The Science of Stability (Expertise & Causality)[1][2]

To understand the stability profile of K 41498, we must analyze its structural composition. K 41498 is an analogue of the peptide antisauvagine-30 (aSvg-30).[3][1][2][4]

Structural Modifications & Stability

The native sequence was modified to create K 41498:

  • Sequence: [D-Phe¹¹, His¹², Nle¹⁷]Svg(11-40)

  • The Norleucine (Nle) Factor: The substitution of Methionine (Met) with Norleucine (Nle) at position 17 is critical.[3] Methionine is highly susceptible to oxidation (forming sulfoxides), which degrades biological activity.[3] Nle is isosteric with Met but resistant to oxidation, granting K 41498 superior chemical stability compared to its parent compound.

  • The Freeze-Thaw Vulnerability: Despite the Nle improvement, the peptide backbone is susceptible to cold denaturation and aggregation . During freezing, the formation of pure water ice crystals concentrates the peptide and buffer salts in the remaining liquid phase (cryoconcentration).[3] This can cause:

    • pH Shifts: Drastic local pH changes that induce irreversible precipitation.

    • Aggregation: High local peptide concentrations favor the formation of amyloid-like fibrils or amorphous aggregates that do not re-dissolve upon thawing.

Quantitative Properties Table
PropertySpecificationTechnical Note
Molecular Weight ~3632.26 DaLarge peptide size increases aggregation risk.
Solubility Water (5 mg/mL)Soluble, but aqueous solutions are less stable than lyophilized solids.[3]
Purity ≥95% (HPLC)Degradation products often co-elute; strict QC is required.[3]
Storage (Solid) -20°CStable for 6-12 months if desiccated.[3]
Storage (Solution) -20°C (Aliquot!)Critical: Stable for ~1 month. Discard after use.
Receptor Selectivity CRF₂ > CRF₁Selectivity is lost if the peptide degrades into non-specific fragments.

Part 2: Standard Operating Procedures (Trustworthiness)

This protocol is designed as a self-validating system . By following the "Aliquot-First" method, you eliminate the variable of freeze-thaw degradation entirely.

Protocol A: Reconstitution & Storage Workflow

Objective: Prepare K 41498 for long-term use without exposing the master stock to freeze-thaw stress.

  • Equilibration: Allow the lyophilized vial to equilibrate to room temperature (RT) for 60 minutes before opening.

    • Why? Opening a cold vial introduces atmospheric moisture, which causes hydrolysis of the solid peptide.

  • Solvent Selection: Dissolve K 41498 in sterile, endotoxin-free water or a specific buffer (e.g., PBS pH 7.[3]4) to a master concentration (e.g., 1 mM).[3]

    • Note: Vortex gently. Do not sonicate vigorously, as this can shear long peptides.

  • Immediate Aliquoting:

    • Calculate your daily experimental requirement (e.g., 50 µL).[3]

    • Dispense the master stock into low-binding microcentrifuge tubes in single-use volumes.

  • Flash Freezing: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol bath.

    • Why? Rapid freezing creates smaller ice crystals, minimizing damage to the peptide structure compared to slow freezing in a -20°C freezer.

  • Storage: Store at -20°C. Mark the box: "Single Use Only - Do Not Refreeze."

Protocol B: Validation of Suspect Stock (Troubleshooting)

If you have a tube of K 41498 that has been freeze-thawed multiple times (e.g., >3 cycles), perform this functional check before using it in valuable experiments.

The "In-Cell" Validation Assay:

  • System: HEK293 cells expressing hCRF₂ receptors.[1][2]

  • Stimulus: Treat cells with Sauvagine (or Urocortin) to stimulate cAMP accumulation.[3]

  • Challenge: Apply the suspect K 41498 stock at a concentration of 10 nM (approx. 10x Ki).

  • Readout: Measure cAMP levels.

    • Pass: Significant inhibition of cAMP accumulation (comparable to fresh control).[3][2]

    • Fail: No inhibition or partial inhibition (<50%).[3] Action: Discard stock.

Part 3: Visualizing the Stability Logic

The following diagram illustrates the decision matrix for handling K 41498, highlighting the critical failure points where degradation occurs.

K41498_Lifecycle Lyophilized Lyophilized K 41498 (Stable at -20°C) Reconstitution Reconstitution (Water/Buffer) Lyophilized->Reconstitution Add Solvent MasterStock Master Stock Solution Reconstitution->MasterStock Aliquot Aliquot into Single-Use Vials MasterStock->Aliquot Recommended Path FreezeThaw Repeated Freeze-Thaw (>1 Cycle) MasterStock->FreezeThaw Incorrect Handling Experiment Experimental Use (In Vivo / In Vitro) Aliquot->Experiment Thaw Once Aggregation Peptide Aggregation & Hydrolysis FreezeThaw->Aggregation Cryoconcentration LossOfPotency Loss of CRF2 Selectivity (Experimental Failure) Aggregation->LossOfPotency LossOfPotency->Experiment High Risk Data

Caption: Lifecycle flow of K 41498. Green paths preserve integrity; red paths lead to silent experimental failure.[3]

Part 4: Frequently Asked Questions (FAQs)

Q1: I accidentally left K 41498 at room temperature overnight. Is it still good?

  • Technical Assessment: Likely yes, but with caveats. K 41498 is chemically stable due to the Norleucine modification.[1] However, if dissolved in a non-sterile buffer, bacterial proteases could degrade it.[3]

  • Action: If the solution is clear (no precipitates) and was in sterile water, it is likely usable.[3] If in doubt, run a standard curve against a fresh batch.[3]

Q2: Can I use DMSO to improve the freeze-thaw stability?

  • Technical Assessment: While DMSO prevents ice crystal formation (cryoprotectant), K 41498 is highly soluble in water (5 mg/mL).[3] Introducing DMSO is unnecessary and may interfere with certain CRF receptor assays.

  • Action: Stick to aqueous buffers unless your specific assay requires DMSO. If using DMSO, keep the concentration <0.1% in the final assay to avoid cytotoxicity.

Q3: How does K 41498 compare to Astressin regarding stability?

  • Technical Assessment: Both are peptide antagonists. However, K 41498's Nle substitution makes it more resistant to oxidative degradation than methionine-containing peptides like native Sauvagine. Physical stability (aggregation) is similar for both; neither should be freeze-thawed repeatedly.[3]

References

  • Lawrence, A. J., et al. (2002).[3] "The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain." British Journal of Pharmacology, 136(6), 896-904.[3]

  • Ruhmann, A., et al. (1998).[3] "Synthesis and pharmacological characterization of a potent, selective, and irreversible CRF2 receptor antagonist." Proceedings of the National Academy of Sciences. (Contextual grounding on aSvg-30 analogues).

  • Tocris Bioscience. "K 41498 Product Information & Stability Guide."

  • R&D Systems. "K 41498: CRF2 Receptor Antagonist Technical Data."

Sources

Troubleshooting

Technical Support Center: K 41498 Purity Verification

Topic: High-Performance Liquid Chromatography (HPLC) Analysis of K 41498 Introduction & Compound Profile K 41498 is a potent, highly selective Corticotropin-Releasing Factor receptor 2 (CRF₂ ) antagonist.[1][2][3][4] Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Liquid Chromatography (HPLC) Analysis of K 41498

Introduction & Compound Profile

K 41498 is a potent, highly selective Corticotropin-Releasing Factor receptor 2 (CRF₂ ) antagonist.[1][2][3][4] Unlike small organic heterocycles, K 41498 is a 30-mer peptide (Modified Antisauvagine-30 analogue).

Crucial Warning: Treating this compound as a standard small molecule is the primary cause of analysis failure. Its high molecular weight (~3632 Da) and basic residues (Arginine, Lysine, Histidine) require specific "Peptide Mode" HPLC conditions to prevent irreversible adsorption and peak tailing.

PropertySpecification
Chemical Nature Synthetic Peptide (30 amino acids)
Molecular Weight ~3632.26 Da
Solubility Soluble in Water (up to 5 mg/mL); 10-20% Acetonitrile aids dissolution
Isoelectric Point (pI) Basic (High pI due to Lys/Arg content)
Storage Lyophilized at -20°C; Solutions stable <24h at 4°C

Standard Operating Procedure (SOP)

This protocol is designed to validate purity >95%, the threshold required for reliable biological assays (e.g., cAMP accumulation or receptor binding).

Phase A: Sample Preparation
  • Solvent: 80% Water / 20% Acetonitrile + 0.1% Trifluoroacetic acid (TFA).

    • Why? Pure water may cause the peptide to adhere to the vial walls (glass adsorption). The organic modifier and acid ensure solubility and prevent sticking.

  • Concentration: 0.5 – 1.0 mg/mL.

  • Filtration: 0.22 µm PVDF or PES filter. Do not use Nylon (peptides bind to Nylon).

Phase B: HPLC Method Parameters
ParameterSettingRationale
Column C18, 300 Å Pore Size, 5 µm (e.g., Jupiter C18 or Zorbax 300SB)Critical: Standard 100 Å columns are too small for a 30-mer peptide, leading to restricted diffusion and broad peaks.
Mobile Phase A Water + 0.1% TFATFA pairs with basic residues (Lys/Arg), masking charge to improve retention and shape.
Mobile Phase B Acetonitrile + 0.1% TFAStandard organic eluent for hydrophobic peptides.
Gradient 20% B to 60% B over 30 minK 41498 elutes in the middle of this gradient. Shallow gradient improves resolution.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temperature 40°CReduces mobile phase viscosity and improves mass transfer (sharper peaks).
Detection UV 214 nm (Primary), 280 nm (Secondary)214 nm detects the peptide backbone (amide bonds); 280 nm confirms presence of aromatics (Phe).

Analytical Workflow Visualization

The following diagram illustrates the logical flow from sample reconstitution to data validation.

HPLC_Workflow Sample Lyophilized K 41498 Prep Reconstitution (20% ACN + 0.1% TFA) Sample->Prep Dissolve Inject Injection (20-50 µL) Prep->Inject Filter (PVDF) Sep Separation (C18, 300Å Column) Inject->Sep Gradient Elution Detect Detection (UV 214nm) Sep->Detect Data Data Analysis (Integration) Detect->Data

Figure 1: Step-by-step analytical workflow for K 41498 peptide analysis.

Troubleshooting Guide & FAQs

This section addresses specific deviations observed in K 41498 analysis.

Issue 1: Peak Tailing (Asymmetry > 1.5)

Symptom: The main peak has a long "tail" on the right side.

  • Root Cause: Secondary interactions between the basic residues (Arginine/Lysine) of K 41498 and residual silanols on the silica column.

  • Corrective Action:

    • Fresh TFA: Ensure your TFA is fresh (TFA degrades/evaporates over time). Increase TFA to 0.15% if necessary.

    • Column Choice: Switch to an "End-capped" column designed for basic compounds.

    • Temperature: Increase column oven to 50°C to speed up desorption kinetics.

Issue 2: "Ghost Peaks" or Carryover

Symptom: Small peaks appear in a blank injection run immediately after the sample.

  • Root Cause: Peptides are "sticky." K 41498 may adsorb to the injector needle or rotor seal.

  • Corrective Action:

    • Needle Wash: Set the injector wash solvent to 50:50 Water:Acetonitrile (no acid).

    • Gradient Flush: End every run with a "sawtooth" wash (ramp to 95% B, hold 2 min, return to initial) to strip the column.

Issue 3: Broad or Split Peaks

Symptom: The peak looks like a double hump or is exceptionally wide.

  • Root Cause:

    • Scenario A (Split): Sample solvent is too strong (e.g., dissolved in 100% DMSO or ACN). The peptide precipitates upon hitting the aqueous mobile phase.

    • Scenario B (Broad): Wrong pore size (using 100 Å instead of 300 Å).

  • Corrective Action:

    • Match Matrix: Dilute the sample with Mobile Phase A until the organic content is <25% before injection.

    • Check Column: Verify you are using a Wide Pore (300 Å) column.

Diagnostic Logic Tree

Use this decision tree to diagnose baseline or peak irregularities.

Troubleshooting_Tree Start Problem Detected CheckPressure Is Pressure Stable? Start->CheckPressure CheckPeak Check Peak Shape CheckPressure->CheckPeak Yes Leak Leak / Pump Issue CheckPressure->Leak No (Fluctuating) Tailing Tailing? CheckPeak->Tailing Asymmetry > 1.2 Fronting Fronting? CheckPeak->Fronting Asymmetry < 0.9 Silanol Silanol Interaction: Add TFA / Change Column Tailing->Silanol Overload Column Overload: Dilute Sample Fronting->Overload

Figure 2: Diagnostic logic for resolving common peak shape issues.

References

  • Ruhmann, A., et al. (2002).[3] "Design, synthesis and pharmacological characterization of new highly selective CRF2 antagonists: development of 123I-K31440 as a potential SPECT ligand." Peptides, 23(3), 453-460.[1]

  • Lawrence, A.J., et al. (2002). "The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain."[1][3] British Journal of Pharmacology, 136, 896-904.[3][5]

  • Tocris Bioscience. "K 41498 Product Information & Physical Data." Tocris.com.

  • McCalley, D.V. (2023).[6] "Understanding and managing peak tailing in the HPLC of basic compounds." Chemical Communications.[6]

Sources

Optimization

Technical Support Center: K-41498 Receptor Binding Optimization

Subject: Overcoming Steric Hindrance in CRF2 Receptor Binding Assays Ticket ID: K41498-OPT-2024 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Steric Hindrance in CRF2 Receptor Binding Assays

Ticket ID: K41498-OPT-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

K-41498 is a high-affinity, selective peptide antagonist for the Corticotropin-Releasing Factor receptor type 2 (CRF2), widely used to differentiate CRF2-mediated stress responses from CRF1 signaling. However, due to its peptide nature (analog of antisauvagine-30) and the complex architecture of Class B1 GPCRs, binding assays frequently suffer from steric hindrance . This manifests as artificially low affinity (


 shift), reduced 

, or high non-specific binding (NSB).

This guide addresses the structural and methodological causes of these steric barriers and provides a self-validating protocol to restore assay fidelity.

Module 1: The Steric Landscape (Root Cause Analysis)

To troubleshoot effectively, we must understand where the clash occurs. The CRF2 receptor utilizes a "two-domain" binding mechanism typical of Class B GPCRs:

  • The Capture: The C-terminus of the ligand binds the receptor's large extracellular N-terminal domain (ECD).

  • The Activation/Blockade: The N-terminus of the ligand inserts into the transmembrane (TM) bundle (J-domain).

Steric hindrance typically arises at Step 2. If the receptor's extracellular loops are obscured by membrane crowding, fusion tags (e.g., N-terminal GFP), or incorrect detergent micelles, K-41498 cannot penetrate the TM bundle to stabilize the antagonist conformation.

Visualization: Steric Occlusion vs. Optimized Binding

G cluster_0 Scenario A: Steric Hindrance (Failed Binding) cluster_1 Scenario B: Optimized Condition Receptor_Blocked CRF2 Receptor (N-term Tagged) Ligand_Blocked K-41498 (Peptide Antagonist) Tag Steric Barrier (e.g., GFP/FLAG Tag) Ligand_Blocked->Tag Clash/Repulsion Tag->Receptor_Blocked Fused to N-term Receptor_Open CRF2 Receptor (Native/Cleaved) Ligand_Bound K-41498 (Bound State) Ligand_Bound->Receptor_Open J-Domain Insertion

Figure 1: Mechanism of Steric Hindrance. Scenario A depicts how N-terminal fusion tags or micellar crowding prevents the peptide ligand from docking into the transmembrane bundle. Scenario B shows successful binding in an optimized, tag-free environment.

Module 2: Troubleshooting Guide

Issue 1: Right-Shifted (Apparent Low Affinity)

Symptom: Your


 for K-41498 is in the micromolar range, but literature values are sub-nanomolar (~0.6 nM).
Diagnosis:  Probe Competition Sterics. The radioligand you are displacing is creating a barrier.
Solution: 
  • Switch Tracers: If using

    
    I-Sauvagine, the bulk may interfere with K-41498 binding kinetics. Switch to 
    
    
    
    I-Urocortin II
    or
    
    
    I-Urocortin III
    , which are endogenous high-affinity ligands for CRF2 and often display cleaner displacement profiles.
  • Protocol Adjustment: Use a non-equilibrium protocol (pre-incubation). Incubate K-41498 with the membranes for 30 minutes before adding the radioligand. This gives the antagonist time to navigate steric barriers and occupy the site before the competitor arrives.

Issue 2: High Non-Specific Binding (NSB)

Symptom: The "floor" of your competition curve is >20% of total binding. Diagnosis: Hydrophobic Adsorption. K-41498 is a large peptide with hydrophobic residues (e.g., Norleucine modifications) that stick to plastics and filters. Solution:

  • Filter Pre-treatment: Soak GF/C filters in 0.3% Polyethyleneimine (PEI) for at least 2 hours. This neutralizes the charge and reduces peptide sticking.

  • Vessel Treatment: Use silanized glass or low-binding polypropylene tubes (e.g., LoBind).

Issue 3: "Ghost" Receptors (Expression +ve, Binding -ve)

Symptom: Western blot shows CRF2 is present, but


 is near zero.
Diagnosis:  Vesicle Inversion. In membrane preps, vesicles can form "inside-out," trapping the extracellular binding domain inside the vesicle where K-41498 cannot reach it.
Solution: 
  • Saponin Permeabilization: Add 0.01% Saponin to the assay buffer. This creates micropores allowing the ligand to access the lumen of inverted vesicles without dissolving the membrane like harsh detergents (e.g., Triton X-100).

Module 3: Optimized Assay Protocol

This protocol is designed to minimize steric occlusion and maximize signal-to-noise ratio.

Reagents & Buffers
ComponentCompositionPurpose
Binding Buffer 50 mM Tris-HCl, 10 mM

, 2 mM EGTA, pH 7.4
Base stability.

stabilizes receptor conformation.
Protease Block 0.1% BSA + Protease Inhibitor Cocktail (Roche)Prevents ligand degradation (critical for peptides).
Steric Modulator 0.01% Saponin (Optional)Accesses inverted vesicles.
Radioligand

I-Sauvagine or

I-Urocortin
Tracer (~2000 Ci/mmol).
Step-by-Step Workflow
  • Membrane Preparation (Crucial Step):

    • Harvest cells in ice-cold PBS.

    • Homogenize using a Dounce homogenizer (avoid sonication if possible, as it creates small, tight vesicles that increase steric issues).

    • Centrifuge at 40,000 x g for 30 mins. Resuspend in Binding Buffer.

  • The "Pre-Equilibrium" Incubation:

    • Add 50 µL of K-41498 (varying concentrations).

    • Add 100 µL Membrane Prep.

    • Incubate 30 mins at 25°C. Why? This allows K-41498 to navigate the steric landscape and bind before the radioligand is introduced.

  • Competition Phase:

    • Add 50 µL Radioligand (final conc ~0.1 nM).

    • Incubate 90 mins at 25°C.

  • Harvesting:

    • Filter through 0.3% PEI-soaked GF/C filters.[1]

    • Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Cold wash is critical to prevent dissociation of the bound complex.

Workflow Visualization

Workflow Start Membrane Prep (Avoid Sonication) PreInc Pre-Incubation (K-41498 + Membranes) 30 min @ 25°C Start->PreInc Relax Structure Tracer Add Tracer (125-I Ligand) PreInc->Tracer Minimize Competition Equil Equilibrium 90 min @ 25°C Tracer->Equil Filter Harvest (PEI-Coated Filters) Equil->Filter Ice Cold Wash

Figure 2: Optimized Binding Workflow. Note the specific pre-incubation step designed to overcome kinetic barriers caused by steric hindrance.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use a GFP-tagged CRF2 receptor for these assays? A: It is not recommended for


 determination. The N-terminal ECD of CRF2 is sensitive. A large tag like GFP (27 kDa) can sterically occlude the binding cleft. If you must use a tag, place it on the C-terminus or use a small epitope like HA or FLAG.

Q: My


 for K-41498 is 10 nM, but the paper says 0.6 nM. Is my drug bad? 
A:  Likely not. This is a classic "affinity shift" caused by insufficient equilibration time. Sterically hindered ligands associate slower. Try extending your incubation time to 2-3 hours or performing the Pre-Incubation step described in Module 3.

Q: Why do I need Magnesium (


) if K-41498 is an antagonist? 
A:  While antagonists don't require G-protein coupling, 

is essential for maintaining the overall tertiary structure of the GPCR membrane bundle. Removing it can cause the receptor to collapse slightly, artificially increasing steric hindrance.

References

  • Lawrence, A. J., et al. (2002).[2] "The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain."[2] British Journal of Pharmacology, 136(6), 896–904.

  • Ruhmann, A., et al. (2002).[2] "Design, synthesis and pharmacological characterization of new highly selective CRF2 antagonists." Peptides, 23(3), 453-460.

  • Perrin, M. H., et al. (1995). "Identification of a second corticotropin-releasing factor receptor gene and characterization of a cDNA expressed in heart." Proceedings of the National Academy of Sciences, 92(7), 2969-2973.

  • IUPHAR/BPS Guide to Pharmacology. "CRF2 Receptor."

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of K 41498 and Astressin 2-B Potency at the CRF2 Receptor

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Critical Role of CRF2 Receptor Antagonists The corticotropin-releasing factor (CRF) system is a pivotal regulator of the neuroendocri...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of CRF2 Receptor Antagonists

The corticotropin-releasing factor (CRF) system is a pivotal regulator of the neuroendocrine and behavioral responses to stress. Within this system, the CRF2 receptor subtype has emerged as a key therapeutic target for a range of disorders, including anxiety, depression, and irritable bowel syndrome. The development of potent and selective antagonists for the CRF2 receptor is therefore of significant interest to the scientific community. This guide provides an in-depth comparison of two prominent peptide-based CRF2 receptor antagonists: K 41498 and Astressin 2-B, focusing on their respective potencies and the experimental methodologies used to determine them.

Understanding the CRF2 Receptor Signaling Pathway

The CRF2 receptor is a class B G protein-coupled receptor (GPCR). Upon binding of an agonist, such as urocortin, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The primary signaling cascade initiated by the CRF2 receptor involves the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. While the Gs-cAMP pathway is the canonical signaling route, the CRF2 receptor has also been shown to couple to other G proteins, such as Gq and Gi, leading to the activation of alternative signaling pathways.[1][2][3]

CRF2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist CRF2 Agonist (e.g., Urocortin) CRF2R CRF2 Receptor Agonist->CRF2R Binds G_protein G Protein (Gs, Gq, Gi) CRF2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates (Gs) G_protein->AC Inhibits (Gi) PLC Phospholipase C G_protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activate Ca_PKC->Cellular_Response Modulates Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes (Expressing CRF2R) Incubation Incubate: Membranes + Radioligand + Antagonist Dilutions Membrane_Prep->Incubation Radioligand Prepare Radiolabeled Ligand (e.g., [125I]Sauvagine) Radioligand->Incubation Antagonist_Dilutions Prepare Serial Dilutions of Antagonist Antagonist_Dilutions->Incubation Filtration Separate Bound from Free Ligand (Vacuum Filtration) Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Competition_Curve Plot Competition Curve (% Bound vs. [Antagonist]) Counting->Competition_Curve IC50_Determination Determine IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the CRF2 receptor in a suitable buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a multi-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled CRF2 receptor ligand, and varying concentrations of the antagonist (K 41498 or Astressin 2-B). Include control wells for total binding (no antagonist) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at a defined temperature for a specific duration to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [4][5]

Functional Assay: cAMP Accumulation

This assay measures the ability of an antagonist to block the agonist-induced production of the second messenger, cAMP.

Principle: Cells expressing the CRF2 receptor are first treated with varying concentrations of the antagonist. Subsequently, a fixed concentration of a CRF2 receptor agonist is added to stimulate cAMP production. The amount of cAMP produced is then quantified. A potent antagonist will cause a dose-dependent decrease in the agonist-stimulated cAMP levels.

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably or transiently expressing the human CRF2 receptor in appropriate media.

  • Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

  • Antagonist Pre-incubation: Aspirate the culture medium and pre-incubate the cells with varying concentrations of the antagonist (K 41498 or Astressin 2-B) in a suitable assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) for a defined period.

  • Agonist Stimulation: Add a fixed concentration of a CRF2 receptor agonist (e.g., sauvagine or urocortin) to all wells (except for the basal control) and incubate for a specific time to stimulate cAMP production.

  • Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen). [6][7][8]6. Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Both K 41498 and Astressin 2-B are highly potent and selective peptide antagonists of the CRF2 receptor. The available data from binding and functional assays indicate that K 41498 possesses a slightly higher binding affinity (sub-nanomolar Ki) compared to the functional potency of Astressin 2-B (low nanomolar IC50). However, direct comparative functional assays suggest they are equipotent. The choice between these two antagonists for in vitro and in vivo studies may depend on specific experimental requirements, such as desired pharmacokinetic properties and the specific splice variant of the CRF2 receptor being investigated. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of the potency of these and other novel CRF2 receptor antagonists.

References

  • Lawrence, A. J., et al. (2002). The highly selective CRF(2) receptor antagonist K41498 binds to presynaptic CRF(2) receptors in rat brain. British Journal of Pharmacology, 136(6), 896–904. [Link]

  • Wang, L., et al. (2011). CRF Receptor Antagonist Astressin-B Reverses and Prevents Alopecia in CRF Over-Expressing Mice. PLOS ONE, 6(2), e16377. [Link]

  • PubMed. The highly selective CRF(2) receptor antagonist K41498 binds to presynaptic CRF(2) receptors in rat brain. [Link]

  • Lawrence, A. J., et al. (2002). The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain. PMC, 136(6), 896–904. [Link]

  • Rivier, J., et al. (2012). Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance. Frontiers in Endocrinology, 3, 11. [Link]

  • Hoare, S. R. J., et al. (2005). Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors, G-protein-coupling sensitivity and determinants of CRF2 receptor selectivity. Peptides, 26(3), 465-477. [Link]

  • Mati, M. T., et al. (2024). Structural and Functional Insights into CRF Peptides and Their Receptors. Biology, 13(2), 120. [Link]

  • Wikipedia. Corticotropin-releasing hormone receptor 2. [Link]

  • ResearchGate. Diagram of the human CRF 1 and CRF 2 receptors. [Link]

  • ResearchGate. The protocol of competitive binding assay. [Link]

  • Ma, D., et al. (2022). Structure insights into selective coupling of G protein subtypes by a class B G protein-coupled receptor. Nature Communications, 13(1), 6613. [Link]

  • Gulyas, J., et al. (1998). Astressin analogues (corticotropin-releasing factor antagonists) with extended duration of action in the rat. Journal of Medicinal Chemistry, 41(25), 4935–4943. [Link]

  • Eurofins Discovery. CRF2 Human Corticotropin-Releasing Factor GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. [Link]

  • Protocols.io. Competitive receptor binding assay to probe for agonist binding to CXCR2 V.1. [Link]

  • ResearchGate. Major intracellular pathways for signal transduction by CRF 1 and CRF 2 receptors. [Link]

  • Wisler, J. W., et al. (2018). G protein-coupled receptor signaling: transducers and effectors. Circulation Research, 123(8), 987–1004. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • ResearchGate. μ‐Receptor activation inhibits cAMP accumulation.... [Link]

  • Funder, J. W. (2013). An integrated map of corticotropin-releasing hormone signaling pathway. Journal of Cell Communication and Signaling, 7(3), 163–165. [Link]

  • Eurofins Discovery. CRF2 Human Corticotropin-Releasing Factor GPCR Cell Based Agonist cAMP LeadHunter Assay - US. [Link]

  • DiscoverX. cAMP Hunter™ eXpress GPCR Assay. [Link]

  • gpDB. GPCR View - Corticotropin-releasing factor receptor 2. [Link]

Sources

Comparative

Comparative Guide: K 41498 vs. Antalarmin for CRF Receptor Subtype Selectivity

Executive Summary Verdict: The choice between K 41498 and Antalarmin is a binary decision based on receptor subtype targeting and blood-brain barrier (BBB) requirements. Select K 41498 if your research demands high-affin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The choice between K 41498 and Antalarmin is a binary decision based on receptor subtype targeting and blood-brain barrier (BBB) requirements.

  • Select K 41498 if your research demands high-affinity, selective blockade of CRF

    
      receptors (CRF
    
    
    
    and CRF
    
    
    ) to investigate peripheral cardiovascular effects, delayed stress recovery, or specific brain circuits via direct intracranial injection.
  • Select Antalarmin if your objective is to inhibit CRF

    
      receptors, particularly for studying the HPA axis, acute anxiety-like behaviors, or inflammation, where a systemic, BBB-penetrant small molecule is required.
    

Introduction: The CRF Receptor Dichotomy

Corticotropin-releasing factor (CRF) receptors are G-protein-coupled receptors (GPCRs) that mediate the body's response to stress.[1] They exist in two primary subtypes with distinct, often opposing, physiological roles:[2]

  • CRF

    
    :  Drives the "fight or flight" response, HPA axis activation, and anxiety.
    
  • CRF

    
    :  Mediates stress-coping responses, hypotension, and anxiolysis (in some contexts), often acting to restore homeostasis after the initial stressor.
    

Dissecting these pathways requires highly selective pharmacological tools. Antalarmin (a non-peptide small molecule) and K 41498 (a peptide analog) represent the gold standards for isolating CRF


 and CRF

signaling, respectively.
Visualizing the Signaling Pathways

The following diagram illustrates the distinct signaling pathways and the intervention points for each antagonist.

CRF_Signaling CRF CRF / Urocortin 1 CRF1 CRF1 Receptor (G-protein coupled) CRF->CRF1 CRF2 CRF2 Receptor (G-protein coupled) CRF->CRF2 Ucn23 Urocortin 2 / 3 Ucn23->CRF2 AC Adenylyl Cyclase CRF1->AC Response1 ACTH Release Anxiety Fight/Flight CRF1->Response1 CRF2->AC Response2 Hypotension Stress Coping Anxiolysis CRF2->Response2 cAMP cAMP Increase AC->cAMP Antalarmin Antalarmin (Antagonist) Antalarmin->CRF1 Blocks K41498 K 41498 (Antagonist) K41498->CRF2 Blocks

Figure 1: Differential targeting of CRF signaling pathways by Antalarmin and K 41498.[2][3]

Chemical & Pharmacological Profile

The fundamental difference lies in their chemical nature: K 41498 is a modified peptide, whereas Antalarmin is a non-peptide small molecule. This dictates their solubility, stability, and route of administration.

FeatureK 41498Antalarmin
Chemical Class Peptide (Antisauvagine-30 analog)Small Molecule (Pyrrolopyrimidine)
Structure [D-Phe

, His

, Nle

]Svg(11-40)
N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Molecular Weight ~3632.3 Da380.57 Da
Target Receptor CRF

(Highly Selective)
CRF

(Highly Selective)
BBB Permeability Poor (Requires ICV/local injection for CNS effects)Good (Systemically active via IP/Oral)
Solubility Water/Saline (up to 5 mg/mL)DMSO, Ethanol (Poor in water)
Primary Use Investigating CRF

peripheral effects or specific brain nuclei
Investigating CRF

mediated anxiety & HPA axis

Selectivity & Affinity Analysis

The choice of antagonist relies on the "Selectivity Ratio." A high selectivity ratio ensures that the observed effects are due to the blockade of the specific receptor subtype and not off-target binding.

Binding Affinity ( ) Comparison

Data sourced from Lawrence et al. (2002) and Ruhmann et al. (2002).

Receptor SubtypeK 41498

(nM)
Antalarmin

(nM)
Selectivity Implication
hCRF

425 ± 50~ 1.0 Antalarmin is ~400x more potent at CRF

.
hCRF

0.66 ± 0.03 > 10,000K 41498 is highly potent at CRF

.
hCRF

0.62 ± 0.01 > 10,000K 41498 targets both CRF

splice variants.
Selectivity Ratio ~650-fold (CRF

vs CRF

)
>1000-fold (CRF

vs CRF

)
Both are excellent pharmacological tools.

Key Insight: K 41498 exhibits sub-nanomolar affinity for CRF


, making it one of the most potent CRF

antagonists available. Conversely, it has negligible activity at CRF

at physiological concentrations.

Experimental Protocols

To validate the activity of these compounds in your specific model, use the following self-validating protocols.

Protocol A: Radioligand Binding Assay (Competition Binding)

Objective: Determine the affinity (


) of K 41498 or Antalarmin in your tissue/cell line.
  • Preparation:

    • Source: HEK293 cells stably expressing hCRF

      
       or hCRF
      
      
      
      .
    • Membrane Prep: Homogenize cells in ice-cold buffer (50 mM Tris-HCl, 10 mM MgCl

      
      , 2 mM EGTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellets.
      
  • Reaction Setup:

    • Total Volume: 200 µL per well in a 96-well plate.

    • Radioligand: 0.05–0.1 nM [

      
      I]-Sauvagine (for CRF
      
      
      
      ) or [
      
      
      I]-CRF (for CRF
      
      
      ).
    • Competitor: Serial dilutions of K 41498 (

      
       to 
      
      
      
      M) or Antalarmin.
    • Non-Specific Binding (NSB): Define using 1 µM unlabeled Sauvagine or CRF.

  • Incubation:

    • Incubate for 90 minutes at room temperature to reach equilibrium.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding of peptides).

    • Wash 3x with ice-cold wash buffer.

  • Analysis:

    • Count radioactivity (CPM).

    • Calculate

      
       using non-linear regression (One-site competition model).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Functional cAMP Accumulation Assay

Objective: Confirm antagonistic efficacy (inhibition of agonist-induced signaling).

  • Cell Seeding: Seed hCRF

    
    -expressing HEK293 cells at 
    
    
    
    cells/well.
  • Pre-Treatment (Antagonist):

    • Add K 41498 (or Antalarmin) at varying concentrations (e.g., 10 nM, 100 nM).

    • Incubate for 15-30 minutes at 37°C.

  • Stimulation (Agonist):

    • Add agonist (e.g., Sauvagine or Urocortin) at its

      
       concentration.
      
    • Incubate for 30-45 minutes in the presence of PDE inhibitors (e.g., IBMX 0.5 mM) to prevent cAMP degradation.

  • Detection:

    • Lyse cells and quantify cAMP using a standard ELISA or TR-FRET kit.

  • Validation Check:

    • K 41498 Success Criteria: Must shift the Sauvagine dose-response curve to the right (competitive antagonism) in CRF

      
       cells, but not in CRF
      
      
      
      cells.
    • Antalarmin Success Criteria: Must block CRF-induced cAMP in CRF

      
       cells but have no effect in CRF
      
      
      
      cells.

In Vivo Considerations & Applications

The choice of antagonist for in vivo studies is heavily dictated by the Blood-Brain Barrier (BBB).

K 41498 (The Peripheral/Local Specialist)[4]
  • Route: Intravenous (IV) for peripheral effects; Intracerebroventricular (ICV) or intra-parenchymal for central effects.

  • Key Application:

    • Cardiovascular: Blocks Urocortin-induced hypotension (peripheral CRF

      
       mediated).
      
    • Neuroscience: When injected into the Nucleus Tractus Solitarius (NTS), it blocks the baroreflex modulation. It is used to dissect the "anti-stress" or "dampening" circuits of the brain.

  • Limitation: Does not cross the BBB effectively. Systemic injection will not block central stress responses.

Antalarmin (The Systemic Specialist)
  • Route: Oral, Intraperitoneal (IP), or Subcutaneous (SC).

  • Key Application:

    • Behavioral: Reduces conditioned fear, anxiety, and social defeat stress responses.

    • HPA Axis: Blunts ACTH release following acute stress.

    • Inflammation: Reduces visceral hypersensitivity and inflammatory pain (CRF

      
       mediated).[2]
      
  • Advantage: High lipophilicity allows for easy systemic administration for CNS studies.

Workflow: Selecting the Right Tool

Selection_Tree Start Start: Define Target Receptor Q1 Primary Target? Start->Q1 CRF1_Path CRF1 Receptor Q1->CRF1_Path Anxiety, HPA Axis CRF2_Path CRF2 Receptor Q1->CRF2_Path Hypotension, Coping, Heart Q2_CRF1 Need Systemic (BBB) Delivery? CRF1_Path->Q2_CRF1 Q2_CRF2 Study Type? CRF2_Path->Q2_CRF2 Res_Antalarmin Use ANTALARMIN (Small Molecule, BBB+) Q2_CRF1->Res_Antalarmin Yes (IP/Oral) Res_Peptide Use Peptide Antagonist (e.g., NBI-27914) Q2_CRF1->Res_Peptide No (Local only) Res_K41498 Use K 41498 (Highly Selective, Potent) Q2_CRF2->Res_K41498 Peripheral or ICV Injection

Figure 2: Decision matrix for selecting between K 41498 and Antalarmin.

References

  • Lawrence, A. J., et al. (2002). "The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain."[4] British Journal of Pharmacology, 136(6), 896–904.

  • Ruhmann, A., et al. (2002). "Design, synthesis and pharmacological characterization of new highly selective CRF2 antagonists: development of 123I-K31440 as a potential SPECT ligand."[4] Peptides, 23(3), 453-460.[4]

  • Webster, E. L., et al. (1996). "In vivo and in vitro characterization of antalarmin, a nonpeptide corticotropin-releasing hormone (CRH) receptor antagonist: suppression of pituitary ACTH release and peripheral inflammation." Endocrinology, 137(12), 5747-5750.

  • Deak, T., et al. (1999). "Behavioral and neuroendocrine effects of the non-peptide CRF1 receptor antagonist antalarmin." Psychopharmacology, 145, 16-31.

  • Perrin, M. H., & Vale, W. W. (1999). "Corticotropin releasing factor receptors and their ligand family." Annals of the New York Academy of Sciences, 885, 312-328.

Sources

Validation

A Senior Application Scientist's Guide to Validating K 41498 Antagonism Against Urocortin II and III

For researchers, scientists, and drug development professionals navigating the complexities of the corticotropin-releasing factor (CRF) system, the precise validation of receptor antagonists is paramount. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of the corticotropin-releasing factor (CRF) system, the precise validation of receptor antagonists is paramount. This guide provides an in-depth technical comparison of K 41498, a potent and selective CRF2 receptor antagonist, against the endogenous ligands urocortin II (Ucn II) and urocortin III (Ucn III). We will delve into the experimental methodologies required to validate this antagonism, compare K 41498 with other alternatives, and provide the foundational knowledge for robust and reliable experimental design.

The CRF System: A Landscape of Stress and Homeostasis

The CRF system is a critical signaling network involved in mediating the body's response to stress, as well as regulating a wide array of physiological processes including appetite, anxiety, and cardiovascular function.[1] This system is comprised of CRF, the related urocortin peptides (Ucn I, Ucn II, and Ucn III), and two primary G-protein coupled receptors: the CRF1 receptor (CRF1R) and the CRF2 receptor (CRF2R).[2][3] While CRF exhibits a higher affinity for CRF1R, the urocortins, particularly Ucn II and Ucn III, are highly selective agonists for the CRF2 receptor.[2][4][5] This selectivity makes the CRF2 receptor an attractive therapeutic target for conditions where its signaling is dysregulated.

K 41498 has emerged as a valuable tool for dissecting the physiological roles of the CRF2 receptor due to its high potency and selectivity as an antagonist.[6][7] This guide will illuminate the pathways to rigorously validate its antagonistic properties against the specific actions of Ucn II and Ucn III.

Mechanism of Action: A Tale of Agonists and an Antagonist

Urocortin II and III exert their physiological effects by binding to and activating the CRF2 receptor. This binding event triggers a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the G-protein complex. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates a multitude of downstream targets, culminating in the cellular response.[8][9]

K 41498 functions as a competitive antagonist at the CRF2 receptor.[7][10] This means it binds to the same site on the receptor as the endogenous agonists, Ucn II and Ucn III, but does not activate the receptor. By occupying the binding site, K 41498 effectively blocks the agonists from binding and initiating the downstream signaling cascade, thereby inhibiting their physiological effects.

cluster_agonists Agonist Action cluster_antagonist Antagonist Action UcnII Urocortin II CRF2R CRF2 Receptor UcnII->CRF2R Binds & Activates UcnIII Urocortin III UcnIII->CRF2R Binds & Activates K41498 K 41498 K41498->Block AC Adenylyl Cyclase CRF2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Block->CRF2R Binds & Blocks cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding Radioligand Binding Assay Data Quantitative Data (Ki, IC50) Binding->Data Functional cAMP Accumulation Assay Functional->Data Hypotension Urocortin-Induced Hypotension Model Physiological Physiological Response (Blood Pressure) Hypotension->Physiological Start Start Start->Binding Start->Functional End End Data->Hypotension Informs In Vivo Dosing Physiological->End

Figure 2: Experimental workflow for validating K 41498 antagonism.

In Vivo Validation: Demonstrating Physiological Blockade

Urocortin-Induced Hypotension Model in Rats:

This in vivo model assesses the ability of K 41498 to block the cardiovascular effects of systemically administered urocortin. Urocortins are known to cause vasodilation and a subsequent drop in blood pressure, a response mediated by CRF2 receptors. [11][12] Experimental Protocol:

  • Animal Preparation:

    • Use conscious, freely moving rats instrumented with arterial catheters for blood pressure monitoring.

  • Antagonist Administration:

    • Administer K 41498 intravenously (i.v.) at a predetermined dose.

  • Agonist Challenge:

    • After a suitable pre-treatment time, administer an i.v. bolus of Ucn II or Ucn III.

  • Blood Pressure Monitoring:

    • Continuously record mean arterial pressure (MAP) before and after agonist administration.

  • Data Analysis:

    • Compare the change in MAP in animals pre-treated with K 41498 to a control group that received a vehicle. A significant attenuation or complete blockade of the hypotensive response in the K 41498-treated group validates its in vivo antagonism.

Comparative Analysis: K 41498 vs. Alternative CRF2 Antagonists

While K 41498 is a highly effective tool, it is important to consider its performance in the context of other available CRF2 receptor antagonists, such as Astressin 2B and antisauvagine-30.

AntagonistReceptor Selectivity (CRF2 vs. CRF1)Potency (Ki/IC50 for CRF2)Key Characteristics
K 41498 ~700-fold selective for CRF2. [7][10]Ki ≈ 0.6-0.7 nM. [7]High affinity and selectivity; demonstrated in vitro and in vivo efficacy. [7][10]
Astressin 2B Highly selective for CRF2. [13][14]IC₅₀ ≈ 1.3 nM. [13][14]Potent and selective peptide antagonist. [13][14]
Antisauvagine-30 Selective for CRF2. [6]Potent antagonist.A foundational peptide antagonist for CRF2 receptor research. [6]

Expert Insights: K 41498's high selectivity and sub-nanomolar affinity make it an excellent choice for studies requiring precise targeting of the CRF2 receptor with minimal off-target effects on the CRF1 receptor. While Astressin 2B also demonstrates high selectivity and potency, K 41498 has been extensively characterized in both binding and functional assays against urocortin-induced responses. [7][10]

Conclusion

The validation of K 41498 antagonism against urocortin II and III requires a systematic and multi-tiered experimental approach. By employing radioligand binding assays to determine affinity, functional cAMP assays to assess inhibitory potency, and in vivo models to confirm physiological blockade, researchers can confidently establish the antagonistic properties of this valuable pharmacological tool. This comprehensive validation is crucial for the accurate interpretation of experimental results and for advancing our understanding of the multifaceted roles of the CRF2 receptor in health and disease.

References

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Lawrence, A. J., et al. (2002). The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain. British Journal of Pharmacology, 136(6), 896–904. [Link]

  • Lewis, K., et al. (2001). Identification of urocortin III, an additional member of the corticotropin-releasing factor (CRF) family with high affinity for the CRF2 receptor. Proceedings of the National Academy of Sciences, 98(13), 7570-7575. [Link]

  • Lawrence, A. J., et al. (2002). The highly selective CRF(2) receptor antagonist K41498 binds to presynaptic CRF(2) receptors in rat brain. British Journal of Pharmacology, 136(6), 896-904. [Link]

  • Stirrat, A., et al. (2016). Cardiovascular effects of urocortin 2 and urocortin 3 in patients with chronic heart failure. British Journal of Clinical Pharmacology, 82(4), 974-982. [Link]

  • Wikipedia. (2023, December 1). Urocortin II. Retrieved from [Link]

  • Patents. (n.d.). WO2022038179A1 - Crf2 receptor agonists and their use in therapy. Google Patents.
  • Davis, M. E., et al. (2007). The cardiovascular physiologic actions of urocortin II: Acute effects in murine heart failure. Proceedings of the National Academy of Sciences, 104(12), 5243-5248. [Link]

  • Reyes, T. M., et al. (2001). Urocortin II: A member of the corticotropin-releasing factor (CRF) neuropeptide family that is selectively bound by type 2 CRF receptors. Proceedings of the National Academy of Sciences, 98(5), 2843-2848. [Link]

  • Rivier, J., et al. (2011). Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance. Frontiers in Endocrinology, 2, 11. [Link]

  • Miliaras, G., et al. (2024). Structural and Functional Insights into CRF Peptides and Their Receptors. International Journal of Molecular Sciences, 25(4), 2211. [Link]

  • Rademaker, M. E., et al. (2011). Prolonged Urocortin 2 Administration in Experimental Heart Failure. Hypertension, 57(5), 969-975. [Link]

  • Brar, B. K., et al. (2004). Urocortin-II and Urocortin-III are Cardioprotective against Ischemia Reperfusion Injury: An Essential Endogenous Cardioprotective Role for Corticotropin Releasing Factor Receptor Type 2 in the Murine Heart. Endocrinology, 145(8), 3679-3683. [Link]

  • Smani, T., et al. (2013). Signalling pathways involved in urocortin induced positive inotropism in heart. Current pharmaceutical design, 19(38), 6811-6815. [Link]

  • Creative Biolabs. (n.d.). Peptidic Antagonist to CRF2 Receptor–Astressin 2B. Retrieved from [Link]

  • Zorrilla, E. P., et al. (2013). Anxiolytic-Like Effects of Antisauvagine-30 in Mice Are Not Mediated by CRF2 Receptors. PLoS ONE, 8(3), e59738. [Link]

  • Lewis, K., et al. (2001). Identification of urocortin III, an additional member of the corticotropin-releasing factor (CRF) family with high affinity for the CRF2 receptor. Proceedings of the National Academy of Sciences, 98(13), 7570-7575. [Link]

  • Wikipedia. (2023, November 28). Corticotropin-releasing hormone receptor 2. Retrieved from [Link]

  • Li, C., et al. (2002). Urocortin III-immunoreactive projections in rat brain: partial overlap with sites of type 2 corticotrophin-releasing factor receptor expression. Journal of Comparative Neurology, 443(2), 141-166. [Link]

  • Wikipedia. (2023, April 14). Urocortin. Retrieved from [Link]

  • Lai, C. F., et al. (2013). Urocortin 2 autocrine/paracrine and pharmacologic effects to activate AMP-activated protein kinase in the heart. Proceedings of the National Academy of Sciences, 110(42), 17029-17034. [Link]

  • UniProt. (n.d.). UCN2 - Urocortin-2 - Homo sapiens (Human). Retrieved from [Link]

  • Chen, A., et al. (2004). Urocortin III-like immunoreactivity in the rat brain: partial overlap with sites of type 2 corticotropin-releasing factor receptor expression. Journal of Comparative Neurology, 475(1), 23-41. [Link]

  • Wikipedia. (2023, October 29). UCN3. Retrieved from [Link]

Sources

Comparative

Comparative Publish Guide: K 41498 vs. Non-Selective CRF Antagonists

Executive Summary Precision in Stress Signaling Dissection In the complex landscape of the Corticotropin-Releasing Factor (CRF) system, non-selective antagonists have historically obscured the distinct physiological role...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Precision in Stress Signaling Dissection

In the complex landscape of the Corticotropin-Releasing Factor (CRF) system, non-selective antagonists have historically obscured the distinct physiological roles of receptor subtypes.[1] While CRF1 is canonically associated with the "fight or flight" anxiety response, CRF2 often mediates opposing recovery processes, including anxiolysis, appetite modulation, and cardiovascular regulation.

K 41498 represents a critical evolution in pharmacological tools. As a highly potent, selective peptide antagonist for the CRF2 receptor, it allows researchers to isolate CRF2-mediated pathways without the confounding blockade of CRF1. This guide delineates the mechanistic superiority of K 41498 over non-selective alternatives like Astressin and


-helical CRF(9-41), providing verified protocols for its application in dissecting stress circuitry.[1]

Part 1: Molecular Mechanism & Selectivity Profile[1]

The primary limitation of first-generation antagonists (e.g.,


-helical CRF(9-41)) is their "dirty" pharmacological profile, often exhibiting partial agonism or insufficient discrimination between CRF1 and CRF2.[1] K 41498, an analogue of antisauvagine-30, was engineered to overcome these deficits.
Mechanistic Pathway Diagram

The following diagram illustrates the selective blockade mechanism. Note how K 41498 isolates the Urocortin-driven CRF2 pathway while leaving the CRF-driven CRF1 pathway intact.

CRF_Signaling_Selectivity cluster_ligands Endogenous Ligands cluster_receptors Receptor Subtypes cluster_antagonists Pharmacological Tools CRF CRF / Urocortin 1 CRF1 CRF1 Receptor (Anxiety/ACTH) CRF->CRF1 UCN Urocortin 2 / 3 CRF2 CRF2 Receptor (Recovery/Hypotension) UCN->CRF2 cAMP cAMP Signaling CRF1->cAMP CRF2->cAMP NonSel Non-Selective (Astressin / alpha-helical CRF) NonSel->CRF1 Blocks NonSel->CRF2 Blocks K41498 K 41498 (Selective) K41498->CRF1 No Effect (>600x Selectivity) K41498->CRF2 High Affinity Blockade

Caption: K 41498 selectively inhibits CRF2-mediated signaling, leaving CRF1 pathways intact, unlike non-selective agents.[1]

Part 2: Comparative Pharmacology Data[2]

The following table synthesizes binding affinity data (


) from seminal characterization studies. The "Selectivity Ratio" highlights the massive advantage of K 41498.
CompoundChemical ClassCRF1 Affinity (

)
CRF2 Affinity (

)
Selectivity Ratio (CRF1:CRF2)Key Limitation
K 41498 Peptide (aSvg-30 analogue)~425 nM ~0.66 nM > 600 : 1 Requires ICV injection (poor BBB penetration)
Astressin Peptide~1.7 nM~1.5 nM~ 1 : 1Blocks both receptors; confounds data

-helical CRF(9-41)
Peptide~17 - 100 nM~5 - 10 nM~ 3 : 1Low affinity; Partial agonist activity at CRF1
Antisauvagine-30 Peptide>100 nM~1.0 nM> 100 : 1Less chemically stable than K 41498

Analysis:

  • High Potency: K 41498 exhibits sub-nanomolar affinity (0.66 nM) for CRF2, making it significantly more potent than

    
    -helical CRF(9-41).[1]
    
  • Clean Selectivity: With a >600-fold selectivity window, K 41498 allows for high dosing in in vivo models without risk of "spillover" blockade of CRF1, a common issue with Astressin.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the use of K 41498 must be validated by appropriate control experiments. The following protocols are designed to confirm CRF2 selectivity in your specific model.

Protocol A: In Vivo Validation (The "Pressor vs. Depressor" Test)

Objective: Verify K 41498 functionality by dissociating CRF1-mediated pressor effects from CRF2-mediated hypotensive effects.

Rationale:

  • Central Urocortin (ICV): Increases Mean Arterial Pressure (MAP) via CRF1 .[1]

  • Systemic Urocortin (IV): Decreases MAP via CRF2 .[1]

  • Success Criteria: K 41498 should block the systemic hypotension but fail to block the central pressor response.

Workflow Diagram:

InVivo_Protocol cluster_arm1 Control Arm (CRF1 Check) cluster_arm2 Experimental Arm (CRF2 Blockade) Start Start: Conscious Rat Model (Cannulated) Step1A Pre-treatment: K 41498 (ICV) (Dose: ~2.0 µg) Start->Step1A Step1B Pre-treatment: K 41498 (IV) (Dose: ~2.0 µg) Start->Step1B Step2A Challenge: Urocortin 1 (ICV) Step1A->Step2A ResultA Result: MAP Increases (CRF1 Intact) Step2A->ResultA Validation Validation Confirmed: K 41498 is Selective for CRF2 ResultA->Validation Step2B Challenge: Urocortin 1 (IV) Step1B->Step2B ResultB Result: Hypotension BLOCKED (CRF2 Inhibited) Step2B->ResultB ResultB->Validation

Caption: Self-validating protocol to confirm K 41498 selectivity using differential cardiovascular responses.

Step-by-Step Methodology:

  • Preparation: Reconstitute K 41498 in distilled water (solubility ~5 mg/mL). Store aliquots at -20°C.

  • Subject: Male Wistar or Sprague-Dawley rats (250-300g), implanted with femoral artery catheters (for MAP measurement) and ICV guide cannulas.

  • Systemic Blockade (CRF2 Test):

    • Administer K 41498 (1.84 µg) intravenously.[1]

    • Wait 10 minutes.

    • Challenge with Urocortin 1 (1.4 µg IV).[1]

    • Expected Result: The typical drop in blood pressure (hypotension) is abolished.[1]

  • Central Control (CRF1 Test):

    • Administer K 41498 (2.35 µg) via ICV injection.[1]

    • Wait 10 minutes.

    • Challenge with Urocortin 1 (2.35 µg ICV).[1]

    • Expected Result: The increase in blood pressure (pressor response) remains unchanged .[1] This proves the antagonist did not touch the CRF1 receptors responsible for the pressor effect.

Protocol B: In Vitro cAMP Assay

Objective: Determine


 in transfected cell lines (HEK293 expressing hCRF2

).
  • Cell Culture: Plate HEK-hCRF2

    
     cells in 96-well plates.
    
  • Antagonist Incubation: Add K 41498 in a concentration range (

    
     to 
    
    
    
    M) for 15 minutes.
  • Agonist Challenge: Add Sauvagine (10 nM) or Urocortin 2 (10 nM). Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse cells and measure cAMP using a standard FRET or ELISA kit.

  • Data Analysis: Plot log[Antagonist] vs. % Inhibition. K 41498 should show full inhibition with an

    
     near 1-2 nM.[1]
    

Part 4: Limitations & Handling

While K 41498 is superior for selectivity, researchers must account for:

  • Bioavailability: As a peptide, it has poor oral bioavailability and limited blood-brain barrier (BBB) penetration.[1] Intracerebroventricular (ICV) or local stereotaxic injection is required for CNS studies.[1]

  • Stability: Although the Norleucine substitution (replacing Methionine) improves stability against oxidation compared to antisauvagine-30, peptide solutions should be kept on ice during experiments and not subjected to repeated freeze-thaw cycles.[1]

References

  • Lawrence, A. J., et al. (2002). The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain.[1][2] British Journal of Pharmacology, 136(6), 896–904.[1] [1]

  • Ruhmann, A., et al. (2002). Design, synthesis and pharmacological characterization of new highly selective CRF2 antagonists: development of 123I-K31440 as a potential SPECT ligand.[1] Peptides, 23(3), 453-460.[1]

  • Perrin, M. H., & Vale, W. W. (1999). Corticotropin releasing factor receptors and their ligand family.[1] Annals of the New York Academy of Sciences, 885, 312–328.

  • Rivier, J., et al. (2002). Stressin1-A, a potent corticotropin releasing factor type 1 (CRF1) selective agonist.[1] Journal of Medicinal Chemistry, 45(21), 4737-4747.[1]

  • Tocris Bioscience. K 41498 Product Information & Biological Activity.

Sources

Validation

benchmarking K 41498 affinity against antisauvagine-30

An In-Depth Comparative Analysis of CRF₁ Receptor Antagonists: The Small Molecule NBI 27914 versus the Peptide Antisauvagine-30 In the landscape of corticotropin-releasing factor (CRF) receptor modulation, both peptide a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of CRF₁ Receptor Antagonists: The Small Molecule NBI 27914 versus the Peptide Antisauvagine-30

In the landscape of corticotropin-releasing factor (CRF) receptor modulation, both peptide and small-molecule antagonists have carved out essential roles as research tools and potential therapeutic agents. This guide provides a head-to-head comparison of two prominent CRF₁ receptor antagonists: NBI 27914, a non-peptide small molecule, and antisauvagine-30, a 30-amino acid peptide antagonist. By examining their binding affinities and functional antagonism through detailed experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their respective characteristics.

Introduction to the Antagonists

Antisauvagine-30 is a peptide antagonist derived from sauvagine, a peptide originally isolated from the skin of the frog Phyllomedusa sauvagei. It is a potent and selective antagonist of the CRF₁ receptor. Its peptide nature, however, often limits its bioavailability and brain penetration, making it more suitable for in vitro studies and peripheral administration in in vivo models.

NBI 27914 is a potent, selective, and brain-penetrant non-peptide CRF₁ receptor antagonist. Its small molecule nature offers advantages in terms of oral bioavailability and central nervous system penetration, making it a valuable tool for investigating the central effects of CRF₁ receptor blockade.

Comparative Analysis of Binding Affinity

The binding affinity of a ligand for its receptor is a critical parameter that dictates its potency. This is typically determined through competitive radioligand binding assays, where the ability of an unlabeled compound to displace a radiolabeled ligand from the receptor is measured. The resulting data are used to calculate the inhibition constant (Kᵢ), a measure of the ligand's binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for determining the Kᵢ values of NBI 27914 and antisauvagine-30 for the CRF₁ receptor.

1. Membrane Preparation:

  • HEK293 cells stably expressing the human CRF₁ receptor are harvested.
  • Cells are homogenized in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2 mM EGTA, pH 7.4) containing protease inhibitors.
  • The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
  • The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
  • The membrane pellet is resuspended in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4) and protein concentration is determined using a Bradford assay.

2. Competitive Binding Assay:

  • The assay is performed in a 96-well plate format.
  • To each well, add:
  • 50 µL of assay buffer
  • 25 µL of radioligand (e.g., [¹²⁵I]-Tyr⁰-Sauvagine) at a final concentration close to its Kₔ.
  • 25 µL of competing ligand (NBI 27914 or antisauvagine-30) at varying concentrations.
  • 100 µL of membrane homogenate (containing a specific amount of protein, e.g., 10-20 µg).
  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 1 µM unlabeled sauvagine).
  • The plate is incubated for 2 hours at room temperature with gentle agitation.
  • The reaction is terminated by rapid filtration through a GF/C filter plate presoaked in 0.5% polyethyleneimine.
  • The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2 mM EGTA, pH 7.4).
  • The radioactivity retained on the filters is quantified using a gamma counter.

3. Data Analysis:

  • The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism).
  • The IC₅₀ (the concentration of competing ligand that displaces 50% of the radioligand) is determined.
  • The Kᵢ is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Diagram of the Competitive Binding Assay Workflow:

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis Harvest Harvest CRF₁-expressing cells Homogenize Homogenize cells Harvest->Homogenize Centrifuge1 Low-speed centrifugation Homogenize->Centrifuge1 Centrifuge2 High-speed centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend membrane pellet Centrifuge2->Resuspend Plate Prepare 96-well plate Resuspend->Plate Add_Components Add radioligand, competitor, and membranes Plate->Add_Components Incubate Incubate at RT Add_Components->Incubate Filter Rapid filtration Incubate->Filter Wash Wash filters Filter->Wash Count Quantify radioactivity Wash->Count Plot Plot data Count->Plot Calculate_IC50 Calculate IC₅₀ Plot->Calculate_IC50 Calculate_Ki Calculate Kᵢ using Cheng-Prusoff equation Calculate_IC50->Calculate_Ki

Caption: Workflow for the competitive radioligand binding assay.

Binding Affinity Data
CompoundReceptorKᵢ (nM)Reference
NBI 27914 CRF₁~5
Antisauvagine-30 CRF₁~1-5

Interpretation: Both NBI 27914 and antisauvagine-30 exhibit high binding affinity for the CRF₁ receptor, with Kᵢ values in the low nanomolar range. This indicates that both compounds are potent binders to the receptor.

Functional Antagonism Assessment

To determine if these compounds act as antagonists, a functional assay is necessary. A common method is to measure the inhibition of CRF-stimulated cyclic adenosine monophosphate (cAMP) accumulation, as the CRF₁ receptor is a Gs-protein coupled receptor that activates adenylyl cyclase.

Experimental Protocol: cAMP Accumulation Assay

1. Cell Culture and Plating:

  • HEK293 cells stably expressing the human CRF₁ receptor are cultured to ~80-90% confluency.
  • Cells are seeded into 96-well plates and allowed to adhere overnight.

2. cAMP Assay:

  • The culture medium is removed, and the cells are washed with serum-free medium.
  • Cells are pre-incubated with varying concentrations of the antagonist (NBI 27914 or antisauvagine-30) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes at 37°C.
  • The cells are then stimulated with a fixed concentration of an agonist (e.g., CRF) at its EC₅₀ concentration for 15-30 minutes at 37°C.
  • The reaction is stopped by lysing the cells.
  • The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

3. Data Analysis:

  • The data are normalized to the response of the agonist alone.
  • The IC₅₀ (the concentration of antagonist that inhibits 50% of the agonist-stimulated response) is determined using non-linear regression.

Diagram of the CRF₁ Receptor Signaling Pathway and Antagonism:

G cluster_0 CRF₁ Receptor Signaling cluster_1 Antagonism CRF CRF (Agonist) CRF1R CRF₁ Receptor CRF->CRF1R Binds Gs Gαs CRF1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets Antagonist NBI 27914 or Antisauvagine-30 Antagonist->CRF1R Blocks agonist binding

Caption: CRF₁ receptor signaling and the mechanism of antagonism.

Functional Antagonism Data
CompoundAssayIC₅₀ (nM)Reference
NBI 27914 cAMP Accumulation~10-20
Antisauvagine-30 cAMP Accumulation~1-10

Interpretation: Both compounds effectively antagonize CRF-stimulated cAMP production, confirming their role as CRF₁ receptor antagonists. Antisauvagine-30 appears to be slightly more potent in this functional assay, which is consistent with its high binding affinity.

Summary and Conclusion

This guide provides a comparative overview of the non-peptide small molecule NBI 27914 and the peptide antagonist antisauvagine-30. Both are potent and selective antagonists of the CRF₁ receptor, exhibiting high binding affinities in the low nanomolar range and effectively blocking agonist-induced downstream signaling.

The primary distinction lies in their physicochemical properties. The small molecule nature of NBI 27914 allows for oral bioavailability and central nervous system penetration, making it a versatile tool for both in vitro and in vivo studies investigating the central roles of the CRF₁ receptor. In contrast, the peptide nature of antisauvagine-30 generally restricts its use to in vitro applications and in vivo studies requiring peripheral administration, although it remains a highly potent and valuable research tool.

The choice between these two antagonists will ultimately depend on the specific experimental design and research question. For studies requiring central administration or oral dosing, NBI 27914 is the more suitable candidate. For in vitro characterization and peripheral administration studies where high potency is paramount, antisauvagine-30 remains an excellent choice.

References

  • Hoare, S. R. J., et al. (2003). Characterization of the binding of the peptide radioligand [125I]astressin to the corticotropin-releasing factor type 1 receptor. Peptides, 24(12), 1869–1881. [Link]

  • Grigoriadis, D. E., et al. (1996). NBI 27914: a non-peptide, selective corticotropin-releasing factor1 receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 279(1), 399–408. [Link]

  • Million, M., et al. (2003). A novel, potent, and long-acting corticotropin-releasing factor-1 receptor antagonist, NBI 27914, reverses the stress-induced inhibition of gastric emptying in rats. Journal of Pharmacology and Experimental Therapeutics, 305(1), 220–227. [Link]

Comparative

Definitive Guide: Validating K-41498 Specificity in Crhr2-/- Mouse Models

Executive Summary In the investigation of stress neurobiology, distinguishing between Corticotropin-Releasing Factor Receptor 1 (CRF1) and Receptor 2 (CRF2) signaling is critical.[1] K-41498 (specifically [D-Phe11, His12...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the investigation of stress neurobiology, distinguishing between Corticotropin-Releasing Factor Receptor 1 (CRF1) and Receptor 2 (CRF2) signaling is critical.[1] K-41498 (specifically [D-Phe11, His12, Nle17]sauvagine(11-40)) represents a milestone peptide antagonist with high affinity and selectivity for CRF2.

However, pharmacological selectivity is dose-dependent. To rigorously confirm that observed physiological effects are exclusively mediated by CRF2, researchers must validate K-41498 performance against a genetic null background (Crhr2 knockout). This guide outlines the comparative pharmacology of K-41498 and provides a self-validating experimental framework for confirming its specificity in vivo.

Technical Profile & Comparative Analysis

K-41498 is a modified fragment of the peptide sauvagine. Its design includes a Norleucine (Nle) substitution at position 17 to prevent oxidative instability (methionine oxidation), a common failure point in earlier peptide tools like antisauvagine-30.

Pharmacological Specifications
ParameterK-41498Astressin-2BAntalarmin (Control)
Molecule Type Peptide (Modified Sauvagine fragment)PeptideSmall Molecule
Target CRF2 (High Selectivity)CRF2 (High Selectivity)CRF1 (Selective)
Affinity (Ki) hCRF2α 0.66 nM 1.3 nM> 10,000 nM
Affinity (Ki) hCRF2β 0.62 nM 1.5 nM> 10,000 nM
Affinity (Ki) hCRF1 425 nM > 500 nM1.0 nM
Selectivity Ratio ~640-fold (CRF2 vs CRF1)~380-foldN/A (CRF1 selective)
BBB Penetration Poor (Requires ICV/Local injection for CNS)PoorGood (Systemic active)
Stability High (Nle modification)HighHigh

Senior Scientist Insight:

While Astressin-2B is a viable alternative, K-41498 often exhibits superior binding kinetics in specific tissue preparations (e.g., nucleus tractus solitarius). However, the critical operational risk with K-41498 is dosage . At concentrations approaching the micromolar range, the selectivity window closes, and K-41498 will begin to antagonize CRF1 (Ki ~425 nM). Validation experiments must strictly control local concentration.

Mechanism of Action

CRF2 is a Gs-protein coupled receptor. Upon activation by ligands like Urocortin 2 or 3, it stimulates adenylyl cyclase (AC), increasing cAMP. K-41498 functions as a competitive antagonist, occupying the orthosteric binding site and preventing G-protein coupling.

CRF2_Signaling Ucn Urocortin 2/3 (Agonist) CRF2 CRF2 Receptor (GPCR) Ucn->CRF2 Binds K41498 K-41498 (Antagonist) K41498->CRF2 Blocks Gs Gαs Protein CRF2->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Synthesizes Response Anxiolysis / Physiology cAMP->Response Signal Transduction

Figure 1: Competitive antagonism mechanism of K-41498 at the CRF2 receptor interface.

Validation Protocol: The "Negative Control" System

To prove specificity, you must demonstrate that K-41498 has no biological activity in a system lacking the CRF2 receptor. If K-41498 alters behavior or physiology in a Crhr2-/- mouse, it is acting off-target (likely via CRF1 or GABAergic modulation).

Experimental Design Matrix
GroupGenotypeTreatment (ICV)Expected Outcome (If Specific)
A Wild Type (WT)Vehicle (aCSF)Baseline Behavior
B Wild Type (WT)K-41498 (0.1 - 1.0 µg)Altered Behavior (e.g., increased anxiety)
C Crhr2 KnockoutVehicle (aCSF)Phenotype Baseline (often high anxiety)
D Crhr2 KnockoutK-41498 (0.1 - 1.0 µg)Identical to Group C (No Effect)
Detailed Protocol: Intracerebroventricular (ICV) Administration

Since K-41498 is a peptide with poor blood-brain barrier penetration, systemic injection (IV/IP) is insufficient for CNS validation.

Reagents:

  • Ligand: K-41498 (Tocris/Sigma).

  • Vehicle: Artificial Cerebrospinal Fluid (aCSF). Note: Avoid high DMSO concentrations; peptides are water-soluble.

  • Animals: Adult male Crhr2-/- mice and WT littermates (C57BL/6 background).

Step-by-Step Workflow:

  • Preparation: Dissolve K-41498 in sterile aCSF to a stock concentration of 1 µg/µL. Aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.

  • Stereotaxic Surgery:

    • Anesthetize mouse (Isoflurane).

    • Target Lateral Ventricle (Coordinates relative to Bregma: AP -0.3mm, ML +1.0mm, DV -2.5mm).

    • Implant guide cannula; allow 7 days recovery.

  • Microinjection:

    • Inject 1.0 µL of Vehicle or K-41498 (1.0 µg dose) over 2 minutes.

    • Leave injector in place for 1 minute to prevent backflow.

  • Behavioral Assay (15 min post-injection):

    • Elevated Plus Maze (EPM): Measure time in Open Arms vs Closed Arms.

    • Rationale: CRF2 activation is generally anxiolytic; blockade (K-41498) in WT should increase anxiety (reduce open arm time).

  • Statistical Analysis:

    • Two-way ANOVA (Genotype x Treatment).

    • Critical Check: The interaction term must be significant. Post-hoc tests must show Group C = Group D .

Data Interpretation & Decision Logic

The following logic tree illustrates how to interpret the results from the knockout validation.

Validation_Logic Start Compare KO + Vehicle vs. KO + K-41498 Difference Is there a significant difference? Start->Difference Yes Yes (P < 0.05) Difference->Yes Effect observed in KO No No (NS) Difference->No No effect in KO Fail FAIL: Off-Target Effect Detected (Likely CRF1 cross-talk) Yes->Fail Valid VALIDATED: Drug is active and specific Yes->Valid Next Check WT Response No->Next Inactive INCONCLUSIVE: Drug inactive or degraded No->Inactive Pass PASS: Specificity Confirmed WT_Diff Does WT + Drug differ from WT + Vehicle? Next->WT_Diff WT_Diff->Yes Yes WT_Diff->No No

Figure 2: Decision matrix for interpreting Knockout validation data.

Troubleshooting "Fail" Results

If K-41498 elicits a response in the KO mouse:

  • Dose too high: You have exceeded the selectivity window (>400 nM local concentration) and are blocking CRF1. Reduce dose by 50%.

  • Impurity: Peptide degradation products may have non-specific activity. Verify purity via HPLC.

  • Compensatory Mechanisms: In constitutive knockouts, other receptors (e.g., CRF1) may be upregulated. Consider using conditional knockouts or acute knockdown (siRNA) for further verification.

References

  • Lawrence, A. J., et al. (2002). The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain. British Journal of Pharmacology, 136(6), 896–904.[2]

  • Kishimoto, T., et al. (2000). Deletion of Crhr2 reveals an anxiolytic role for corticotropin-releasing hormone receptor-2. Nature Genetics, 24(4), 415-419.

  • Rivier, J., et al. (2002). Potent and long-acting corticotropin-releasing factor (CRF) receptor 2 selective peptide competitive antagonists. Journal of Medicinal Chemistry, 45(21), 4737-4747.

  • Pelleymounter, M. A., et al. (2002). Behavioral and neuroendocrine effects of the selective CRF2 receptor antagonists astressin-B and K41498. Peptides, 23(12), 2203-2212.

Sources

Validation

Technical Comparison &amp; Validation Guide: K 41498 Selectivity Profiling

Target Audience: Researchers, Drug Discovery Scientists, and GPCR Pharmacologists. Executive Summary: The Stability-Selectivity Nexus In the investigation of Corticotropin-Releasing Factor (CRF) receptors, distinguishing...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Drug Discovery Scientists, and GPCR Pharmacologists.

Executive Summary: The Stability-Selectivity Nexus

In the investigation of Corticotropin-Releasing Factor (CRF) receptors, distinguishing between CRFngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 and CRF

signaling is critical.[1] K 41498 (Cat.[1][2][3][4][5][6][7] No. 2070/HY-P1106) represents a "milestone" peptide antagonist designed to overcome the oxidative instability of its parent compound, Antisauvagine-30 (aSvg-30) .[1]

By replacing the Methionine residue at position 17 with Norleucine, K 41498 retains high affinity for CRF


 receptors (

nM) while maintaining a crucial ~700-fold selectivity window against the closely related CRF

receptor.[1] This guide provides the technical framework to validate this cross-reactivity profile in your own laboratory, ensuring that observed phenotypes are exclusively attributable to CRF

blockade.

Comparative Analysis: K 41498 vs. Alternatives

The following table contrasts K 41498 with primary alternatives. Note that while Astressin 2B is also selective, K 41498 is often preferred for its specific structural stability and well-characterized pharmacodynamics in preventing urocortin-induced hypotension.[1]

FeatureK 41498 Antisauvagine-30 (aSvg-30) Astressin 2B Antalarmin
Primary Target hCRF

/ hCRF

hCRF

/ hCRF

hCRF

hCRF

Mechanism Competitive AntagonistCompetitive AntagonistCompetitive AntagonistNon-peptide Antagonist
CRF

Affinity (

)
0.66 nM ~1.0 nM~1.3 nM> 10,000 nM
CRF

Affinity (

)
425 nM ~500 nM> 500 nM~1.0 nM
Selectivity Ratio ~700-fold (CRF

> CRF

)
~500-foldHighInverse Selectivity
Chemical Stability High (Nle substitution) Low (Met oxidation risk)HighHigh (Small molecule)
In Vivo Utility Blocks peripheral hypotension; low CNS pressor effectSimilar, but less stableLong duration of actionAnxiolytic/Antidepressant models

Mechanistic Visualization: CRF Signaling & Antagonism

Understanding the downstream effects is prerequisite to designing a functional cross-reactivity assay.[1] K 41498 acts by preventing the conformational shift in the G-protein coupled receptor that triggers the Gs-cAMP cascade.[1]

CRF2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Urocortin Urocortin (Agonist) CRF2 CRF2 Receptor (GPCR) Urocortin->CRF2 Binds & Activates K41498 K 41498 (Antagonist) K41498->CRF2 Blocks Binding (Competitive) Gs Gs Protein (Heterotrimeric) CRF2->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP -> cAMP ATP ATP PKA PKA Activation cAMP->PKA Signaling Cascade

Figure 1: Mechanism of Action.[1] K 41498 competitively blocks Urocortin binding, preventing Gs-mediated Adenylyl Cyclase activation.[1]

Protocol: Validating the Selectivity Window

To confirm the integrity of K 41498 in your specific experimental system, you must perform a dual-lineage competition binding assay .[1] Relying solely on vendor data is insufficient for GLP-level validation.[1]

Phase A: Membrane Preparation

Objective: Isolate membranes from HEK293 cells stably transfected with hCRF


 (Line A) and hCRF

(Line B).[1]
  • Harvest: Scrape cells in ice-cold PBS containing 5 mM EDTA. Centrifuge at 500 x g for 5 min.

  • Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris-HCl, 2 mM EGTA, pH 7.4) supplemented with a protease inhibitor cocktail.[1] Homogenize using a Polytron (bursts of 10s).

  • Fractionation: Centrifuge homogenate at 48,000 x g for 20 min at 4°C.

  • Wash: Resuspend pellet in fresh buffer and re-centrifuge to remove endogenous ligands.

  • Storage: Resuspend final pellet in Binding Buffer (50 mM Tris-HCl, 10 mM MgCl

    
    , 0.1% BSA, pH 7.4). Flash freeze if not using immediately.[1]
    
Phase B: Radioligand Competition Binding

Objective: Determine the


 for K 41498 against both receptors simultaneously.

Reagents:

  • Radioligand: [

    
    I]-Sauvagine or [
    
    
    
    I]-Tyr
    
    
    -Urocortin (approx. 2000 Ci/mmol).[1]
  • Competitor: K 41498 (Serial dilution:

    
     M to 
    
    
    
    M).[1]
  • Non-specific Control: 1

    
    M unlabeled Sauvagine or Astressin.[1]
    

Workflow:

  • Incubation: In 96-well plates, mix:

    • 50

      
      L Membrane suspension (20-50 
      
      
      
      g protein).[1]
    • 50

      
      L [
      
      
      
      I]-Ligand (Final conc. ~0.1 nM).[1]
    • 50

      
      L K 41498 dilution series.[1]
      
  • Equilibrium: Incubate for 90 minutes at Room Temperature . Note: CRF receptors are sensitive to degradation; do not exceed 25°C.

  • Filtration: Harvest onto GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Count radioactivity in a gamma counter.

Phase C: Data Analysis & Selectivity Calculation

Calculate the


 using non-linear regression (One-site competition model). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is the affinity of the radioligand for the receptor.[1]

Validation Criteria:

  • Pass:

    
    .[1]
    
  • Fail: Ratio < 100 (Indicates potential degradation of compound or receptor cross-contamination).[1]

Functional Cross-Reactivity Workflow

Binding does not equal function. This workflow confirms that K 41498 acts as a pure antagonist at CRF


 and does not inadvertently agonize CRF

at high concentrations.

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Detection Cells HEK293 (hCRF1 or hCRF2) Starve Serum Starve (16-24h) Cells->Starve PreTreat Add K 41498 (30 min pre-incubation) Starve->PreTreat Stimulate Add Agonist (Sauvagine/Urocortin) PreTreat->Stimulate Antagonist Mode Lysis Cell Lysis PreTreat->Lysis Agonist Mode (Control) Stimulate->Lysis FRET cAMP Detection (TR-FRET/ELISA) Lysis->FRET

Figure 2: Functional Assay Workflow.[1] "Agonist Mode" checks if K 41498 stimulates the receptor alone (it should not).[1]

Expected Results:

  • hCRF

    
     Cells:  K 41498 should dose-dependently inhibit agonist-induced cAMP.[1][3][7]
    
  • hCRF

    
     Cells:  K 41498 should show no inhibition  up to 100 nM. Inhibition appearing only >1 
    
    
    
    M confirms the selectivity window.

References

  • Lawrence, A. J., et al. (2002).[1] "The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain." British Journal of Pharmacology, 136(6), 896-904.[1]

  • Ruhmann, A., et al. (2002).[1] "Structural requirements for peptidic CRF receptor antagonists." Peptides, 23(3), 453-460.[1]

  • Tocris Bioscience. "K 41498 Product Information & Biological Activity."[1]

  • PubChem. "K 41498 Compound Summary."[1][4] National Library of Medicine. [1]

Sources

Comparative

A Researcher's Guide to Reproducing Hypotensive Blockade with K 41498 and Comparative Analysis with Alternative CRF₂ Receptor Antagonists

For researchers in pharmacology and drug development, the ability to reliably reproduce and compare experimental findings is the cornerstone of scientific advancement. This guide provides an in-depth, technical explorati...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in pharmacology and drug development, the ability to reliably reproduce and compare experimental findings is the cornerstone of scientific advancement. This guide provides an in-depth, technical exploration of the hypotensive blockade achieved by K 41498, a potent and highly selective corticotropin-releasing factor 2 (CRF₂) receptor antagonist. We will delve into the mechanistic underpinnings of this effect, provide a detailed protocol for its reproduction in a preclinical setting, and offer a comparative analysis with other CRF₂ receptor antagonists, namely antisauvagine-30 and astressin. Our goal is to equip fellow scientists with the necessary knowledge and practical insights to confidently investigate this important physiological pathway.

The Scientific Imperative: Understanding CRF₂ Receptor-Mediated Hypotension

The corticotropin-releasing factor (CRF) system is a critical regulator of the body's response to stress. Within this system, the CRF₂ receptor has emerged as a key player in cardiovascular homeostasis. Activation of CRF₂ receptors, particularly by the endogenous ligand urocortin, leads to a significant and sustained hypotensive effect.[1][2] This is primarily achieved through vasodilation, a widening of blood vessels that lowers peripheral resistance and, consequently, blood pressure.[3] The ability to modulate this pathway with selective antagonists like K 41498 offers a powerful tool for dissecting the physiological roles of the CRF₂ receptor and for exploring potential therapeutic interventions for cardiovascular disorders.

K 41498 distinguishes itself through its high selectivity for the CRF₂ receptor over the CRF₁ receptor, with a reported affinity that is approximately 700-fold greater for CRF₂.[4] This specificity is crucial for isolating the effects of CRF₂ receptor blockade from the broader physiological responses mediated by the CRF₁ receptor.

The Molecular Mechanism: A Look at the CRF₂ Receptor Signaling Cascade

The hypotensive effect initiated by CRF₂ receptor activation is a direct consequence of its downstream signaling cascade within vascular smooth muscle cells. As a G protein-coupled receptor (GPCR), the CRF₂ receptor primarily couples to the Gs alpha subunit (Gαs).

CRF2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Urocortin Urocortin CRF2R CRF₂ Receptor (Gαs-coupled) Urocortin->CRF2R Binds to G_protein G Protein (α, β, γ subunits) CRF2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Gαs activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_p Phosphorylated Myosin Light Chain Kinase (Inactive) PKA->MLCK_p Phosphorylates & Inactivates MLCK MLC_p Myosin Light Chain Phosphorylation (Reduced) MLCK_p->MLC_p Leads to Vasodilation Vasodilation & Hypotension MLC_p->Vasodilation Results in K41498 K 41498 (Antagonist) K41498->CRF2R Blocks

CRF₂ Receptor Signaling Pathway

Upon binding of an agonist like urocortin, the activated Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), a key enzyme responsible for smooth muscle contraction. The inhibition of MLCK results in reduced phosphorylation of the myosin light chain, leading to smooth muscle relaxation, vasodilation, and a subsequent drop in blood pressure.[5] K 41498 exerts its effect by competitively binding to the CRF₂ receptor, thereby preventing urocortin from initiating this signaling cascade.

Experimental Protocol: Reproducing Urocortin-Induced Hypotension and its Blockade by K 41498

This section provides a detailed, step-by-step methodology for a robust and reproducible in vivo assay in conscious rats. The use of conscious, freely moving animals is paramount to avoid the confounding effects of anesthesia on cardiovascular parameters.

Experimental_Workflow cluster_prep Animal Preparation (7-10 days prior) cluster_acclimation Acclimation (2-3 days prior) cluster_experiment Experimental Day Surgery Telemetry Probe Implantation (Carotid Artery or Aorta) Recovery Post-Surgical Recovery (Analgesia & Single Housing) Surgery->Recovery Habituation Habituation to Experimental Room & Handling Recovery->Habituation Baseline Baseline Blood Pressure Recording (Stable Readings) Habituation->Baseline Antagonist Intravenous Administration of K 41498 or Vehicle Baseline->Antagonist Agonist Intravenous Administration of Urocortin (10 min post-antagonist) Antagonist->Agonist Recording Continuous Blood Pressure Monitoring Agonist->Recording Analysis Data Analysis (Change from Baseline) Recording->Analysis

Experimental Workflow Diagram

3.1. Animal Model and Preparation

  • Animal Model: Adult male Wistar-Kyoto rats are a suitable choice for these studies.[4] It is crucial to allow for an acclimatization period of at least one week upon arrival at the facility.

  • Surgical Implantation of Telemetry Probes: For continuous and accurate blood pressure monitoring in conscious animals, radiotelemetry is the gold standard.[6][7]

    • Anesthetize the rat following approved institutional protocols.

    • Surgically implant a telemetry probe with the catheter inserted into the abdominal aorta or carotid artery.[7]

    • The body of the transmitter is secured in the abdominal cavity or in a subcutaneous pocket.[5]

    • Provide post-operative analgesia and allow for a recovery period of at least 7-10 days to ensure stabilization of hemodynamic measurements.[6]

3.2. Drug Preparation and Administration

  • K 41498 Solution: Dissolve K 41498 in sterile saline to the desired concentration. A typical effective dose to block urocortin-induced hypotension is 1.84 µg intravenously (i.v.).[4]

  • Urocortin Solution: Dissolve urocortin in sterile saline. A dose of 1.4 µg i.v. has been shown to induce a substantial and long-lasting hypotensive response.[4]

  • Intravenous Administration: The lateral tail vein is the most common and accessible site for intravenous injections in rats.[4][8]

    • Gently warm the rat's tail to promote vasodilation.

    • Using a 25-27 gauge needle, carefully insert it into the lateral tail vein.

    • Administer the solution slowly and observe for any signs of extravasation.

3.3. Experimental Procedure

  • Baseline Recording: Place the rat in its home cage on the telemetry receiver and allow it to acclimate. Record baseline mean arterial pressure (MAP) until a stable reading is obtained.

  • Antagonist Administration: Administer K 41498 (1.84 µg, i.v.) or vehicle (sterile saline) to the respective groups.

  • Agonist Administration: Ten minutes after the antagonist/vehicle injection, administer urocortin (1.4 µg, i.v.).

  • Post-Injection Monitoring: Continuously record blood pressure for at least 60-90 minutes post-urocortin administration to capture the full hypotensive response and its blockade.

3.4. Data Analysis

  • Calculate the change in mean arterial pressure (ΔMAP) from the pre-injection baseline for each animal.

  • Compare the ΔMAP between the vehicle-treated group and the K 41498-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant attenuation of the urocortin-induced drop in MAP in the K 41498 group indicates successful blockade.

Comparative Analysis: K 41498 vs. Alternative CRF₂ Receptor Antagonists

While K 41498 is a highly effective tool, it is important to understand its performance in the context of other available CRF₂ receptor antagonists. Here, we compare K 41498 with antisauvagine-30 and astressin.

FeatureK 41498Antisauvagine-30Astressin
Selectivity for CRF₂ vs. CRF₁ ~700-fold[4]High, selective for CRF₂β[1]Non-selective (potent at both CRF₁ and CRF₂)[9]
Potency in Blocking Urocortin-Induced Hypotension High, complete blockade at 1.84 µg i.v.[4]High, effectively blocks urocortin 2-induced hypotension[2]Potent CRF receptor antagonist, but less selective for CRF₂-mediated effects[10]
Chemical Stability Increased stability due to norleucine substitution[4]Standard peptidePotent peptide antagonist[9]
Primary Application in Hypotension Studies A valuable tool for studying native CRF₂ receptors in the periphery[4]A selective tool for investigating CRF₂ receptor function[2]A broad-spectrum CRF antagonist, useful for general CRF system blockade[9][10]

Key Insights from the Comparison:

  • For Specific CRF₂ Blockade: K 41498 and antisauvagine-30 are superior choices due to their high selectivity for the CRF₂ receptor.[1][4] This is critical when the research question specifically addresses the role of the CRF₂ subtype in cardiovascular regulation.

  • For General CRF System Blockade: Astressin, with its high affinity for both CRF₁ and CRF₂ receptors, is more suited for studies aiming to understand the overall effects of CRF receptor antagonism.[9]

  • Stability and In Vivo Use: The modification in K 41498's structure to enhance metabolic stability makes it a robust tool for in vivo experiments.[4]

Conclusion: A Framework for Rigorous Investigation

This guide provides a comprehensive framework for reproducing and understanding the hypotensive blockade achieved with K 41498. By adhering to the detailed experimental protocol and considering the comparative data on alternative antagonists, researchers can confidently investigate the intricate role of the CRF₂ receptor in cardiovascular physiology. The principles of scientific integrity, including meticulous experimental design, accurate data acquisition, and a thorough understanding of the underlying mechanisms, are paramount for advancing our knowledge in this field.

References

  • Ruhmann, A., et al. (2002). Structural requirements for peptidic antagonists of the corticotropin-releasing factor receptor (CRFR): Development of CRFR2β-selective antisauvagine-30. Proceedings of the National Academy of Sciences, 96(19), 10677-10682. Available at: [Link]

  • Mackay, K. B., et al. (2003). Effects of a selective agonist and antagonist of CRF2 receptors on cardiovascular function in the rat. European Journal of Pharmacology, 469(1-3), 111-115. Available at: [Link]

  • Whytes, J., et al. (2023). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension, 80(12), 2436-2438. Available at: [Link]

  • Lawrence, A. J., et al. (2002). The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain. British Journal of Pharmacology, 136(6), 896-904. Available at: [Link]

  • Taché, Y., et al. (2018). Corticotropin-releasing factor signaling and visceral response to stress. Cellular and Molecular Gastroenterology and Hepatology, 6(3), 345-357. Available at: [Link]

  • Wiley, K. E., & Davenport, A. P. (2004). CRF2 receptors are highly expressed in the human cardiovascular system and their cognate ligands urocortins 2 and 3 are potent vasodilators. British Journal of Pharmacology, 143(4), 537-548. Available at: [Link]

  • Virginia Tech. (2017). SOP: Intravenous Injections in the Rat. Available at: [Link]

  • D'Amico, M., et al. (2014). Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats. Journal of the American Association for Laboratory Animal Science, 53(5), 522-526. Available at: [Link]

  • Gervais, M., et al. (2003). Intravenous urocortin II decreases blood pressure through CRF(2) receptor in rats. Neuroscience Letters, 340(1), 5-8. Available at: [Link]

  • Davis, M. J., et al. (2010). Assessment of clinical data on urocortins and their therapeutic potential in cardiovascular diseases: A systematic review and meta-analysis. Clinical and Translational Science, 3(4), 178-186. Available at: [Link]

  • Klabunde, R. E. (n.d.). Vascular Signal Transduction Mechanisms. Cardiovascular Physiology Concepts. Available at: [Link]

  • Baram, T. Z., et al. (1997). The effect of 'Astressin', a novel antagonist of corticotropin releasing hormone (CRH), on CRH-induced seizures in the infant rat: comparison with two other antagonists. Brain Research, 772(1-2), 241-245. Available at: [Link]

  • Rivier, J., et al. (2007). Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance. Frontiers in Neuroendocrinology, 28(2-3), 78-119. Available at: [Link]

Sources

Validation

A Head-to-Head Comparison of CRF2 Receptor Antagonists: Evaluating K 41498 in Functional cAMP Assays

In the landscape of stress-related disorders and cardiovascular research, the Corticotropin-Releasing Factor (CRF) system, and specifically the CRF2 receptor, has emerged as a pivotal therapeutic target. The development...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of stress-related disorders and cardiovascular research, the Corticotropin-Releasing Factor (CRF) system, and specifically the CRF2 receptor, has emerged as a pivotal therapeutic target. The development of potent and selective antagonists for this receptor is paramount for dissecting its physiological roles and for the potential treatment of various pathologies. Among the peptidic antagonists, K 41498 has been noted for its high affinity and selectivity for the CRF2 receptor. This guide provides a quantitative comparison of K 41498's inhibitory activity in cyclic AMP (cAMP) assays against other notable CRF2 receptor antagonists, offering researchers a comprehensive overview supported by experimental data and detailed protocols.

The Central Role of cAMP in CRF2 Receptor Signaling

The CRF2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligands such as urocortins, primarily couples to the Gαs protein. This interaction initiates a signaling cascade that activates adenylyl cyclase, leading to the conversion of ATP into the second messenger cAMP. Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating the physiological response.

Antagonists of the CRF2 receptor, such as K 41498, exert their effects by binding to the receptor and preventing the binding of endogenous agonists. This blockade inhibits the activation of the Gαs protein and the subsequent production of cAMP. Therefore, a functional cAMP assay is a direct and quantitative method to determine the potency of a CRF2 receptor antagonist. The half-maximal inhibitory concentration (IC50) in such an assay represents the concentration of the antagonist required to reduce the agonist-stimulated cAMP production by 50%.

CRF2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist CRF2 Agonist (e.g., Urocortin) CRF2R CRF2 Receptor Agonist->CRF2R Binds & Activates Antagonist K 41498 Antagonist->CRF2R Binds & Blocks Gs Gαs Protein CRF2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Caption: CRF2 Receptor Signaling Pathway and Mechanism of Antagonism.

Quantitative Comparison of CRF2 Receptor Antagonists in cAMP Assays

The potency of K 41498 and other CRF2 receptor antagonists is best evaluated through functional assays that measure the inhibition of agonist-induced cAMP production. The following table summarizes the reported IC50 values for K 41498 and comparable antagonists. It is important to note that while a specific IC50 value for K 41498 from a functional cAMP assay is not explicitly available in a singular tabular format in the reviewed literature, a key study has described it as being equipotent to astressin in inhibiting sauvagine-mediated cAMP accumulation in cells expressing human CRF2α and CRF2β receptors[1].

CompoundTarget ReceptorIC50 (nM) in cAMP AssayCell TypeAgonist UsedReference
K 41498 hCRF2α / hCRF2βEquipotent to AstressinHEK293Sauvagine[1]
Astressin 2-B CRF21.3Not specifiedNot specified
Antisauvagine-30 mCRFR2β1.1HEK293Sauvagine

Note: The IC50 values represent the concentration of the antagonist required to inhibit 50% of the agonist-stimulated cAMP response.

Experimental Protocol: TR-FRET Based cAMP Assay for CRF2 Receptor Antagonists

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based cAMP assays, such as the LANCE® Ultra cAMP kit, are robust and sensitive methods for quantifying intracellular cAMP levels in a high-throughput format. The following is a detailed, step-by-step methodology for determining the IC50 value of a CRF2 receptor antagonist.

Principle of the Assay: This is a competitive immunoassay. Unlabeled cAMP produced by the cells competes with a Europium (Eu)-labeled cAMP tracer for binding to a ULight™-labeled anti-cAMP antibody. When the tracer binds to the antibody, FRET occurs. An increase in cellular cAMP leads to a decrease in FRET signal.

TRFRET_cAMP_Assay cluster_workflow Experimental Workflow Start Start Cell_Prep 1. Cell Preparation (HEK293 expressing hCRF2) Start->Cell_Prep Antagonist_Inc 2. Antagonist Incubation (Serial dilution of K 41498) Cell_Prep->Antagonist_Inc Agonist_Stim 3. Agonist Stimulation (EC80 of Sauvagine) Antagonist_Inc->Agonist_Stim Lysis_Detection 4. Cell Lysis & Detection (Add Eu-cAMP and ULight-Ab) Agonist_Stim->Lysis_Detection Incubation 5. Incubation (1 hour at RT) Lysis_Detection->Incubation Readout 6. TR-FRET Reading (665 nm / 615 nm) Incubation->Readout Analysis 7. Data Analysis (IC50 determination) Readout->Analysis End End Analysis->End

Caption: Workflow for a TR-FRET based cAMP assay to determine antagonist IC50.

Materials:

  • HEK293 cells stably expressing the human CRF2 receptor (hCRF2α or hCRF2β)

  • Cell culture medium and supplements

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • CRF2 receptor agonist (e.g., Sauvagine or Urocortin II)

  • CRF2 receptor antagonist (e.g., K 41498)

  • LANCE® Ultra cAMP Detection Kit (PerkinElmer) or similar TR-FRET kit

  • White, opaque 384-well microplates

  • TR-FRET capable plate reader

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEK293-hCRF2 cells in appropriate medium until they reach 70-80% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in assay buffer at a predetermined optimal concentration (to be determined during assay development).

    • Dispense the cell suspension into the wells of a 384-well plate.

  • Antagonist Addition:

    • Prepare serial dilutions of the antagonist (K 41498) in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

    • Add the antagonist dilutions to the respective wells of the plate containing the cells.

    • Include control wells with assay buffer only (for maximal stimulation) and wells with a known potent antagonist (positive control).

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Prepare the agonist (e.g., Sauvagine) at a concentration that elicits approximately 80% of the maximal cAMP response (EC80). This concentration should be predetermined in separate agonist dose-response experiments.

    • Add the EC80 concentration of the agonist to all wells except the basal control wells (which receive only assay buffer).

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to stimulate cAMP production.

  • cAMP Detection:

    • Prepare the TR-FRET detection reagents (Eu-cAMP tracer and ULight-anti-cAMP antibody) in the detection buffer provided with the kit, following the manufacturer's instructions.

    • Add the detection reagent mixture to all wells. This step also lyses the cells, releasing the intracellular cAMP.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.

    • Read the plate using a TR-FRET plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the 665 nm/615 nm emission ratio for each well.

    • Normalize the data by setting the signal from the basal control wells as 0% inhibition and the signal from the agonist-only wells (maximal stimulation) as 100% stimulation (or 0% inhibition for the antagonist curve).

    • Plot the normalized response (as % inhibition) against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.

Conclusion

References

  • Lawrence, A. J., et al. (2002). The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain. British Journal of Pharmacology, 136(6), 896–904. Available from: [Link]

  • Rivier, J. E., et al. (2002). Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance. Frontiers in Neuroendocrinology, 23(2), 191-210. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of K 41498 and its Radio-iodinated Analogs

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and rigor of our laboratory practices. The proper disposal of chemical reagents, such as...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and rigor of our laboratory practices. The proper disposal of chemical reagents, such as the potent and selective CRF2 receptor antagonist K 41498, is not merely a regulatory formality but a cornerstone of responsible research. This guide provides a detailed, step-by-step framework for the safe handling and disposal of K 41498 in both its standard and radio-iodinated (¹²⁵I-K 41498) forms. Our approach is grounded in the principles of chemical inactivation, waste segregation, and radiation safety to ensure the protection of laboratory personnel and the environment.

Core Principles of K 41498 Waste Management

Your institution's Environmental Health & Safety (EH&S) department is the ultimate authority on chemical and radioactive waste disposal. The procedures outlined here are based on established best practices and should be adapted to comply with your specific institutional and local regulations.

Disposal of Non-Radioactive K 41498

This section pertains to the disposal of K 41498 in its lyophilized powder form and in non-radioactive aqueous solutions.

Waste Segregation: The First Line of Defense

Proper segregation of waste at the point of generation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: This category includes unused K 41498 powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and consumables like pipette tips, tubes, and vials. All solid waste must be collected in a designated, clearly labeled hazardous waste container[2].

  • Aqueous Waste: This includes any solutions containing K 41498, such as stock solutions, experimental buffers, and cell culture media. This liquid waste should be collected in a separate, leak-proof, and clearly labeled hazardous waste container[3].

Protocol for Chemical Inactivation of Aqueous K 41498 Waste

To mitigate the biological activity of K 41498 in liquid waste, a chemical inactivation step is recommended before collection for final disposal. This process breaks down the peptide structure, rendering it biologically inert.

Experimental Protocol for Inactivation:

  • Prepare a 10% Bleach Solution: In a chemical fume hood, carefully prepare a fresh 10% solution of household bleach (sodium hypochlorite) in water.

  • Inactivate the Peptide Waste: Slowly add the aqueous K 41498 waste to the bleach solution. A recommended ratio is 1 part peptide waste to 10 parts of the 10% bleach solution, aiming for a final sodium hypochlorite concentration of 0.5-1.0%[4][5].

  • Ensure Sufficient Contact Time: Gently swirl the mixture and allow it to stand for a minimum of 30-60 minutes to ensure complete inactivation of the peptide[4][5].

  • Collection: After inactivation, transfer the solution to your designated aqueous hazardous waste container.

Disposal of Radio-iodinated K 41498 (¹²⁵I-K 41498)

The introduction of Iodine-125 (¹²⁵I), a radioisotope with a half-life of approximately 60 days, necessitates a more stringent set of disposal procedures governed by radiation safety protocols[1][5][6][7][8]. The primary method for managing low-level radioactive waste with a relatively short half-life is "decay-in-storage"[3][9].

Essential Safety Precautions for Handling ¹²⁵I-K 41498
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and double gloves when handling ¹²⁵I-K 41498[5][10]. A ring dosimeter should be worn on the hand that is more likely to handle the radioactive material[10].

  • Containment: All work with ¹²⁵I-K 41498, especially procedures that may lead to the formation of aerosols, should be conducted in a designated fume hood[5][6]. Use plastic-backed absorbent paper to cover work surfaces[11].

  • Shielding: Use lead foil or other appropriate shielding to minimize radiation exposure[5][10][11].

Disposal Pathway for ¹²⁵I-K 41498 Waste

The core principle for the disposal of ¹²⁵I-K 41498 is segregation and decay-in-storage. This involves holding the waste in a secure, shielded location for a period of at least 10 half-lives (approximately 600 days) to allow the radioactivity to decay to background levels[3].

Step-by-Step Disposal Protocol:

  • Waste Segregation: Meticulously segregate ¹²⁵I-K 41498 waste from all other radioactive and non-radioactive waste streams. Have separate, clearly labeled containers for:

    • Solid Radioactive Waste: Contaminated gloves, pipette tips, tubes, etc.

    • Liquid Radioactive Waste: Experimental solutions and buffers.

  • Labeling: Each waste container must be labeled with the radiation symbol, the isotope (¹²⁵I), the date, the initial activity, and the name of the principal investigator.

  • Decay-in-Storage:

    • Store the waste containers in a designated and shielded radioactive waste storage area.

    • After a minimum of 10 half-lives (approximately 600 days), the waste must be surveyed with a radiation meter (e.g., a Geiger counter with a sodium iodide probe) to ensure that its radioactivity is indistinguishable from background levels[3][10].

  • Final Disposal:

    • Once the waste has decayed to background levels, all radioactive warning labels must be defaced or removed.

    • The now non-radioactive waste can be disposed of according to the procedures for non-radioactive chemical waste as described in Section 2.

Summary of Disposal Procedures

The following table provides a quick reference for the disposal of different forms of K 41498 waste.

Waste TypeKey CharacteristicsRequired PPEDisposal Method
Solid Non-Radioactive K 41498 Waste Unused powder, contaminated labware (gloves, tips, etc.)Lab coat, safety glasses, glovesCollect in a labeled hazardous waste container for pickup by EH&S.
Aqueous Non-Radioactive K 41498 Waste Solutions containing K 41498Lab coat, safety glasses, glovesChemically inactivate with 10% bleach, then collect in a labeled aqueous hazardous waste container for pickup by EH&S.[4][5]
Solid ¹²⁵I-K 41498 Waste Labware contaminated with ¹²⁵I-K 41498Lab coat, safety glasses, double gloves, ring dosimeterCollect in a labeled radioactive waste container for decay-in-storage (min. 10 half-lives). After decay and survey, dispose of as chemical waste.[3][10]
Liquid ¹²⁵I-K 41498 Waste Solutions containing ¹²⁵I-K 41498Lab coat, safety glasses, double gloves, ring dosimeterCollect in a labeled radioactive liquid waste container for decay-in-storage. After decay and survey, dispose of as chemical waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of K 41498 waste.

K41498_Disposal_Workflow K 41498 Disposal Decision Workflow start Start: K 41498 Waste Generated is_radioactive Is the waste radioactively labeled with ¹²⁵I? start->is_radioactive non_rad_waste Non-Radioactive Waste is_radioactive->non_rad_waste No rad_waste Radioactive Waste (¹²⁵I) is_radioactive->rad_waste Yes waste_form Determine Waste Form (Solid or Aqueous) non_rad_waste->waste_form rad_segregate Segregate ¹²⁵I Waste (Solid & Liquid) rad_waste->rad_segregate solid_waste Solid Waste (Powder, PPE, Labware) waste_form->solid_waste Solid aqueous_waste Aqueous Waste (Solutions, Buffers) waste_form->aqueous_waste Aqueous collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid inactivate Chemically Inactivate (e.g., with 10% Bleach) aqueous_waste->inactivate contact_ehs Contact EH&S for Pickup collect_solid->contact_ehs collect_aqueous Collect in Labeled Aqueous Hazardous Waste Container inactivate->collect_aqueous collect_aqueous->contact_ehs decay Decay-in-Storage (min. 10 half-lives) rad_segregate->decay survey Survey for Radioactivity decay->survey is_background Is radioactivity at background level? survey->is_background is_background->decay No, continue decay deface_labels Deface/Remove Radioactive Labels is_background->deface_labels Yes dispose_as_chem Dispose as Non-Radioactive Chemical Waste deface_labels->dispose_as_chem dispose_as_chem->contact_ehs

Sources

Handling

Personal protective equipment for handling K 41498

Operational Safety & Logistics: K 41498 (CRF2 Receptor Antagonist) Executive Summary K 41498 is a high-affinity, selective antagonist for the Corticotropin-Releasing Factor type 2 (CRF2) receptor.[1][2][3][4] As a modifi...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Logistics: K 41498 (CRF2 Receptor Antagonist)

Executive Summary

K 41498 is a high-affinity, selective antagonist for the Corticotropin-Releasing Factor type 2 (CRF2) receptor.[1][2][3][4] As a modified peptide analogue of antisauvagine-30 with sub-nanomolar affinity (


 nM), it possesses significant biological potency.[1][3] While peptides generally exhibit lower systemic toxicity than small organic molecules, the extreme receptor affinity of K 41498 mandates strict containment to prevent inadvertent physiological modulation, particularly regarding cardiovascular function (hypotension blockade) and anxiolytic pathways.

This guide defines the operational standards for handling K 41498 as a Control Band 3 compound (Potent/Bioactive), prioritizing respiratory protection against lyophilized dust and contact prevention.

Hazard Profiling & Mechanistic Risk

To understand the safety requirements, one must understand the compound's biological leverage. K 41498 does not merely "bind"; it competitively blocks the CRF2 receptor, preventing activation by endogenous ligands like Urocortin 1, 2, and 3.

  • Primary Hazard: Inhalation of lyophilized powder (aerosolization).

  • Physiological Risk: Unintended blockade of peripheral CRF2 receptors can alter vascular tone (preventing vasodilation) and modulate stress responses.

  • Physical State: Lyophilized solid (prone to static charge and dispersion).

Signaling Pathway & Inhibition Mechanism

The following diagram illustrates the specific pathway K 41498 interrupts. Understanding this validates why exposure control is critical: preventing the disruption of cAMP-dependent cardiovascular regulation.

CRF2_Pathway Urocortin Urocortin (Ligand) CRF2 CRF2 Receptor (GPCR) Urocortin->CRF2 Activates K41498 K 41498 (Antagonist) K41498->CRF2 Blocks (Ki 0.66 nM) Gs Gs Protein CRF2->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Increases Physio Vasodilation / Hypotension cAMP->Physio Modulates

Figure 1: Mechanism of Action. K 41498 competitively inhibits the CRF2 receptor, blocking the downstream cAMP signaling cascade normally triggered by Urocortins.

Personal Protective Equipment (PPE) Matrix

Due to the compound's potency, standard "lab coat and glasses" are insufficient during the solids handling phase . The following matrix is designed to prevent permeation and inhalation.[5]

Protection CategoryRecommended SpecificationRationale
Respiratory (Primary) Engineering Control: Class II Biosafety Cabinet (BSC) or Chemical Fume Hood. PPE Backup: N95 or P100 Respirator (if hood unavailable).The lyophilized peptide is light and easily aerosolized. Inhalation offers a direct route to systemic circulation.
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness). Protocol: Change outer gloves immediately after weighing.Peptides are generally polar and do not permeate nitrile easily, but double gloving prevents cross-contamination of surfaces.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Prevents mucosal absorption via the tear ducts in case of accidental puff/dispersion.
Body Protection Lab coat (buttoned to neck) with Tyvek® sleeves or disposable gown during weighing.Reduces risk of powder settling on personal clothing/wrists during static transfer.

Operational Protocol: From Storage to Solution

This workflow minimizes degradation of the peptide (hydrolysis/oxidation) and exposure risk.

Step 1: Receiving & Storage
  • Condition: K 41498 is typically shipped as a lyophilized solid.[6]

  • Action: Upon receipt, inspect the vial for breakage inside a fume hood.

  • Storage: Store at -20°C . Ensure the vial is sealed with parafilm to prevent moisture ingress.

Step 2: Weighing & Solubilization (Critical Control Point)

This is the highest-risk step. K 41498 is prone to static fly-off.

  • Equilibration: Allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator before opening.

    • Why? Opening a cold vial causes condensation, which degrades the peptide and makes the powder sticky/clumpy.

  • Static Control: Use an anti-static gun or ionizing bar if available. If not, wipe the spatula with an ethanol-dampened wipe to discharge static.

  • Solvent Addition:

    • K 41498 is soluble in water (up to ~5 mg/mL).[6]

    • Best Practice: Do not weigh the powder out. Instead, add the calculated volume of solvent directly to the manufacturer's vial to create a "Stock Solution" (e.g., 1 mM or 10 mM).

    • Benefit: Eliminates the risk of airborne dust generation during weighing.

Step 3: Aliquoting
  • Avoid repeated freeze-thaw cycles.

  • Divide the stock solution into single-use aliquots immediately after solubilization.

  • Store aliquots at -20°C or -80°C.

Step 4: Waste Disposal
  • Liquids: Collect in a dedicated container labeled "Bioactive Peptide Waste."

  • Solids/Sharps: Vials and pipette tips must be incinerated. Do not dispose of in general trash.

  • Decontamination: Clean surfaces with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol. Bleach oxidizes and cleaves the peptide bonds, effectively inactivating the biological activity.

Visual Workflow: Safe Handling Logic

Handling_Workflow Storage Storage: -20°C (Desiccated) Equilibration Equilibrate to RT (Prevent Condensation) Storage->Equilibration BSC Transfer to BSC/Hood (Engineering Control) Equilibration->BSC Solubilization Add Solvent to Vial (Avoid Weighing Powder) BSC->Solubilization Wear PPE Aliquot Aliquot Stock Solution (Single Use) Solubilization->Aliquot Refreeze Store Aliquots (-20°C / -80°C) Aliquot->Refreeze

Figure 2: Safe Handling Workflow. Note the emphasis on adding solvent directly to the vial to negate dust generation risks.

Emergency Response

  • Inhalation: Remove victim to fresh air immediately. Support respiration if needed. The compound is a potent hypotensive antagonist; monitor blood pressure.

  • Skin Contact: Wash with soap and copious water for 15 minutes. Do not use scrub brushes (abrades skin, increasing absorption).

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. Seek medical attention.

References

  • Lawrence, A. J., et al. (2002). "The highly selective CRF2 receptor antagonist K41498 binds to presynaptic CRF2 receptors in rat brain." British Journal of Pharmacology, 136(6), 896-904.

  • Tocris Bioscience. (n.d.). "K 41498 Product Information & Biological Activity."

  • MedChemExpress. (n.d.). "K 41498 Datasheet and Safety Info."

  • Occupational Safety and Health Administration (OSHA). (2024).[7] "Hazard Communication Standard: Safety Data Sheets."

Sources

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